4,10-Dibromoanthanthrone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9,18-dibromohexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1(21),2,4,6,8,10,13,15,17,19-decaene-12,22-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H8Br2O2/c23-15-7-14-19-17-9(15)3-1-5-11(17)21(25)13-8-16(24)10-4-2-6-12(22(14)26)18(10)20(13)19/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTENFZMEHKCNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C3C4=C2C(=C1)C(=O)C5=CC(=C6C=CC=C(C6=C54)C3=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H8Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044674 | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-61-4 | |
| Record name | Pigment Red 168 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Red 168 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibenzo[def,mno]chrysene-6,12-dione, 4,10-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Orange 3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,10-dibromodibenzo[def,mno]chrysene-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,10-DIBROMOANTHANTHRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAG817W276 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 4,10-Dibromoanthanthrone from 8,8'-Dicarboxy-1,1'-dinaphthyl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,10-dibromoanthanthrone, a significant organic pigment, commencing from the precursor 8,8'-dicarboxy-1,1'-dinaphthyl. The synthesis is a multi-step process involving the initial formation of the dicarboxylic acid, followed by a cyclization to the anthanthrone core, and subsequent bromination. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.
Synthesis of the Precursor: 8,8'-Dicarboxy-1,1'-dinaphthyl
The synthesis of the crucial precursor, 8,8'-dicarboxy-1,1'-dinaphthyl, begins with the hydrolysis of 1,8-naphthalimide, followed by diazotization and a copper-catalyzed reductive coupling reaction.
Experimental Protocol:
Step 1: Hydrolysis of 1,8-Naphthalimide
-
In a suitable reaction vessel, 1,8-naphthalimide is dissolved in an aqueous solution of sodium hydroxide.
-
The mixture is heated to 100°C and maintained at this temperature for approximately 4 hours to ensure complete hydrolysis to 1-amino-8-naphthoic acid sodium salt.
-
After cooling, sodium nitrite is added to the solution and stirred until fully dissolved.
Step 2: Diazotization of 1-amino-8-naphthoic acid
-
A solution of hydrochloric acid in water is prepared and cooled to 0-5°C in a separate reaction vessel.
-
The solution of 1-amino-8-naphthoic acid sodium salt and sodium nitrite is slowly added dropwise to the cold hydrochloric acid solution. This process yields the 1-amino-8-naphthoic acid diazonium salt. The temperature should be carefully maintained within the 0-5°C range throughout the addition.
Step 3: Reductive Coupling
-
A reaction buffer is prepared by dissolving copper (II) sulfate pentahydrate and a hydroxylamine salt (such as hydroxylamine hydrochloride or sulfate) in water, followed by the addition of aqueous ammonia and sodium bicarbonate.
-
The freshly prepared diazonium salt solution is then slowly added to this copper-containing reaction buffer. The copper(I) species in the buffer catalyzes the reductive coupling of the diazonium salt to form 8,8'-dicarboxy-1,1'-dinaphthyl.
-
Upon completion of the reaction, the product is precipitated by acidifying the reaction mixture. The solid 8,8'-dicarboxy-1,1'-dinaphthyl is then collected by filtration, washed, and dried.
Quantitative Data:
| Parameter | Value | Reference |
| Hydrolysis | ||
| 1,8-Naphthalimide | 200 parts | [1] |
| Water | 480 parts | [1] |
| Sodium Hydroxide | 75 parts | [1] |
| Reaction Temperature | 100°C | [1] |
| Reaction Time | 4 hours | [1] |
| Diazotization | ||
| Hydrochloric Acid | 200 parts | [1] |
| Water | 900 parts | [1] |
| Ice | 900 parts | [1] |
| Reaction Temperature | 0-5°C | [1] |
| Reductive Coupling | ||
| Hydroxylamine Salt | 80 to 200 mol% (relative to 1,8-naphthalimide) | [2] |
Synthesis of this compound
The core of the synthesis involves a two-step process performed in a single pot: the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl to anthanthrone, followed by the bromination of the anthanthrone intermediate.[3]
Experimental Protocol:
Step 1: Cyclization
-
8,8'-Dicarboxy-1,1'-dinaphthyl is added to sulfuric acid monohydrate in a reaction vessel.
-
The mixture is heated, leading to an intramolecular condensation reaction that forms the anthanthrone ring system.
Step 2: Bromination
-
After the cyclization is complete, bromine is introduced into the reaction mixture.
-
The bromination reaction proceeds to yield this compound.
Step 3: Isolation
-
Upon completion of the bromination, a small amount of water is carefully added to the reaction mixture. This causes the this compound to precipitate as its oxonium sulfate salt.[3]
-
The precipitated salt is isolated by filtration.
-
The crude this compound pigment is obtained by hydrolysis of the isolated oxonium sulfate.[3]
Visualization of the Synthetic Pathway:
Caption: Overall synthetic pathway to this compound.
Purification and Finishing of this compound Pigment
The crude this compound pigment often requires further processing to achieve the desired physical properties, such as high color strength and transparency, for its application as a high-performance pigment.
Experimental Protocol:
Wet Milling and Finishing
-
The crude, coarsely crystalline this compound is subjected to wet milling in an aqueous medium using a stirred ball mill.
-
The milling is performed at a high power density and stirrer speed to reduce the particle size to the desired level.
-
Following milling, the resulting prepigment suspension can be isolated or directly subjected to a "finishing" treatment.
-
The finishing step involves heating the prepigment in an aqueous or aqueous-organic medium at an elevated temperature, often for several hours.
-
After cooling, the finished pigment is isolated by filtration, washed, and dried.
Quantitative Data for Finishing:
| Parameter | Value | Reference |
| Crude Pigment | 10 parts | [4] |
| Water | 89.7 parts | [4] |
| 98% Sodium Hydroxide | 0.3 parts | [4] |
| Milling Time | 15 minutes | [4] |
| Milling Temperature | 25°C | [4] |
| Finishing Temperature | Boiling | [4] |
| Finishing Time | 3 hours | [4] |
Visualization of the Experimental Workflow:
Caption: Workflow for the purification of this compound.
Conclusion
The synthesis of this compound from 8,8'-dicarboxy-1,1'-dinaphthyl is a well-established industrial process. This guide has outlined the key synthetic steps, from the preparation of the dicarboxylic acid precursor to the final purification of the pigment. The provided experimental protocols and quantitative data offer a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development. The successful synthesis and purification of this pigment are critical for its application in various high-performance materials.
References
- 1. CN113402379B - Green production method of 1,1 '-binaphthyl-8,8' -dicarboxylic acid - Google Patents [patents.google.com]
- 2. CN113402379A - Green production method of 1,1 '-binaphthyl-8, 8' -dicarboxylic acid - Google Patents [patents.google.com]
- 3. [1,1'-Binaphthalene]-8,8'-dicarboxylic acid | 29878-91-9 | Benchchem [benchchem.com]
- 4. US5614015A - Process for the preparation of this compound pigment - Google Patents [patents.google.com]
Spectroscopic Characterization of 4,10-Dibromoanthanthrone Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,10-dibromoanthanthrone and its derivatives. Anthanthrones are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties, making them promising candidates for applications in organic electronics, photovoltaics, and as fluorescent probes. The introduction of bromine atoms at the 4 and 10 positions of the anthanthrone core significantly influences its molecular properties, offering a versatile platform for the synthesis of new functional materials. This guide details the key spectroscopic techniques used to characterize these derivatives, presents quantitative data in a structured format, and provides illustrative diagrams to elucidate experimental workflows and molecular structures.
Core Molecular Structure
This compound serves as a fundamental building block for the synthesis of a variety of π-conjugated materials. The bromine atoms can be substituted with different electron-rich or electron-poor units, allowing for the fine-tuning of the molecule's optoelectronic properties.[1] This tunability makes these derivatives suitable for a range of applications, from p-type and n-type semiconductors to ambipolar materials.[1]
Spectroscopic Characterization Techniques
A combination of spectroscopic techniques is employed to fully characterize the structural and photophysical properties of this compound derivatives.
UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions and emissive properties of these molecules. The absorption spectra reveal the wavelengths of light that the molecules absorb, corresponding to electronic excitations from the ground state to excited states. Fluorescence spectroscopy provides information about the emission of light as the molecule relaxes from the excited singlet state back to the ground state.
Key Parameters Determined:
-
λabs (Absorption Maximum): The wavelength at which the molecule exhibits maximum absorbance.
-
λem (Emission Maximum): The wavelength at which the molecule exhibits maximum fluorescence intensity.
-
Molar Extinction Coefficient (ε): A measure of how strongly a chemical species absorbs light at a given wavelength.
-
Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption and emission maxima.
Derivatives of anthanthrone often exhibit significant solvatochromism, where the absorption and emission maxima shift in response to the polarity of the solvent.[2][3] This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation and is a hallmark of intramolecular charge transfer (ICT) character.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure and the position of substituents. The presence of bromine atoms can influence the chemical shifts of nearby carbon and hydrogen atoms.[4][5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized derivatives. A key feature in the mass spectra of compounds containing bromine is the presence of isotopic peaks. Bromine has two stable isotopes, 79Br and 81Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[6] This results in a characteristic M+2 peak in the mass spectrum that is of similar intensity to the molecular ion peak (M+), providing a clear signature for the presence of one bromine atom.[6][7] For this compound derivatives, which contain two bromine atoms, a characteristic pattern of M+, M+2, and M+4 peaks with a relative intensity ratio of approximately 1:2:1 is expected.[6]
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic characterization of this compound derivatives, synthesized from various literature sources.
Synthesis of this compound Derivatives
The synthesis of this compound typically involves the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl in sulfuric acid monohydrate, followed by bromination.[8] The crude product is then purified. Further derivatization at the 4 and 10 positions can be achieved through various cross-coupling reactions, such as Suzuki or Sonogashira coupling, to introduce different functional groups.
UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Solutions of the this compound derivatives are prepared in spectroscopic grade solvents (e.g., CH2Cl2, Toluene, THF) at a concentration of approximately 10-5 M.
-
Absorption Measurement: UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer, typically in a 1 cm path length quartz cuvette. A solvent blank is used as a reference.
-
Fluorescence Measurement: Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at the absorption maximum (λabs) of the sample.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using a relative method, with a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4) as a reference. The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (ηsample2 / ηref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. For absolute quantum yield measurements, an integrating sphere is used.[9]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The mass spectrum is acquired using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF).
-
Data Analysis: The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its isotopic peaks.
Quantitative Data Summary
The following tables summarize key spectroscopic data for this compound and representative derivatives, compiled from the literature. Note that specific values can vary depending on the solvent and experimental conditions.
Table 1: Photophysical Properties of Selected Anthanthrone Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | ΦF | Reference |
| 1 (Anthanthrene derivative) | CH2Cl2 | 488 | 508 | 800 | 0.35 | [9] |
| 2 (Anthanthrene derivative) | CH2Cl2 | 520 | 545 | 880 | 0.45 | [9] |
| 3 (Anthanthrone derivative) | CH2Cl2 | 550 | 650 | 2900 | 0.10 | [9] |
| Anthraquinone aminophosphonate 2a | Benzene | 465 | 584 | - | - | [2] |
| Anthraquinone aminophosphonate 2a | Ethanol | 488 | 628 | - | - | [2] |
| Benzanthrone aminophosphonate 4a | Hexane | 447 | 516 | - | - | [2] |
| Benzanthrone aminophosphonate 4a | Ethanol | 498 | 636 | - | - | [2] |
Note: Data for specific this compound derivatives is limited in the provided search results. The table includes data for related anthanthrone and anthraquinone derivatives to illustrate typical photophysical properties.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general workflow for the spectroscopic characterization of a newly synthesized this compound derivative.
Conclusion
The spectroscopic characterization of this compound derivatives is crucial for understanding their structure-property relationships and for guiding the design of new materials with tailored functionalities. This guide has provided an overview of the key spectroscopic techniques, experimental protocols, and data analysis involved in the study of these promising compounds. The versatility of the this compound core, combined with the power of modern spectroscopic methods, opens up exciting avenues for the development of advanced materials for a wide range of applications.
References
- 1. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inverse halogen dependence in anion 13C NMR - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Comparing the Halogen Bond to the Hydrogen Bond by Solid-State NMR Spectroscopy: Anion Coordinated Dimers from 2- and 3-Iodoethynylpyridine Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. EP0702060B1 - Process for the preparation of 4,10-dibromoanthantrone pigment - Google Patents [patents.google.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Unveiling the Solid-State Architecture of 4,10-Dibromoanthanthrone: A Crystallographic and Packing Analysis
A comprehensive guide for researchers and professionals in drug development and materials science, this whitepaper delves into the intricate crystal structure and molecular packing of 4,10-dibromoanthanthrone. This analysis provides a foundational understanding of the solid-state properties of this important organic molecule, offering insights crucial for its application and development.
Crystallographic Data Summary
The crystal structure of this compound, also known as Pigment Red 168, has been determined by single-crystal X-ray diffraction.[1][2][3][4] The compound crystallizes in the monoclinic space group P2₁/c with two molecules per unit cell.[1][2][3] A summary of the key crystallographic parameters is presented in Table 1.
| Parameter | Value |
| Empirical Formula | C₂₂H₈Br₂O₂ |
| Formula Weight | 464.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.19 |
| b (Å) | 3.96 |
| c (Å) | 13.56 |
| β (°) | 113.8 |
| Volume (ų) | 746.3 |
| Z | 2 |
| Calculated Density (g/cm³) | 2.064 |
Table 1: Crystallographic Data for this compound.
Experimental Protocols
The determination of the crystal structure of this compound involved single-crystal X-ray analysis.[2][3][4] The general workflow for such an analysis is outlined below.
Figure 1: A generalized experimental workflow for single-crystal X-ray diffraction analysis.
While the specific details for the crystallization of this compound are not extensively documented in the provided search results due to its remarkable insolubility, similar compounds are often crystallized from high-boiling point organic solvents.[2] The collected diffraction data is then processed to solve and refine the crystal structure, leading to the final atomic coordinates and displacement parameters.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a large, planar polycyclic aromatic core. The bromine atoms are substituted at the 4 and 10 positions of the anthanthrone skeleton. The molecule possesses a center of inversion.[1]
Figure 2: A 2D schematic representation of the this compound molecule.
Molecular Packing and Intermolecular Interactions
The molecular packing in the crystal of this compound is characterized by a parallel π-π stacking arrangement.[1] This stacking is a key feature influencing the material's electronic properties. The intermolecular interactions are multifaceted and include Br···H, O···H, and Br···O contacts.[1] These interactions play a crucial role in the stability of the crystal lattice.
Figure 3: Key intermolecular interactions observed in the crystal packing of this compound.
The presence and nature of these intermolecular forces, particularly the halogen bonds (Br···O and Br···Br), are of significant interest in crystal engineering and for understanding the charge-transport parameters of this material.
Conclusion
The solid-state structure of this compound is well-defined, exhibiting a monoclinic crystal system with a planar molecular conformation. The molecular packing is dominated by π-π stacking, further stabilized by a network of Br···H, O···H, and Br···O intermolecular contacts. This detailed crystallographic information is fundamental for computational modeling of its material properties and for the rational design of novel derivatives with tailored functionalities for applications in organic electronics and high-performance pigments. Further research into polymorphism may reveal alternative packing arrangements with distinct physical properties.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental and predicted crystal structures of Pigment Red 168 and other dihalogenated anthanthrones - ePrints Soton [eprints.soton.ac.uk]
Electrochemical properties of 4,10-Dibromoanthanthrone using cyclic voltammetry
An In-depth Technical Guide to the Electrochemical Properties of 4,10-Dibromoanthanthrone using Cyclic Voltammetry
This technical guide provides a comprehensive overview of the electrochemical properties of this compound, a scarlet or orange-red synthetic organic colorant, investigated through cyclic voltammetry (CV).[1] This document details the experimental protocols, data interpretation, and the significance of these properties for its application as a building block for various π-conjugated materials.[2]
Introduction to this compound and Cyclic Voltammetry
This compound is an anthraquinone derivative that has garnered interest as a precursor for the synthesis of p-type, n-type, and ambipolar organic electronic materials.[2] Understanding its electrochemical behavior is crucial for designing and optimizing these materials for applications in organic field-effect transistors (OFETs), photovoltaics, and other electronic devices.
Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox properties of chemical species.[3][4] It provides valuable information about the oxidation and reduction potentials of a molecule, which are directly related to its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These parameters are fundamental in determining the charge injection and transport properties of organic semiconductors.
Experimental Protocol for Cyclic Voltammetry
A detailed experimental setup is crucial for obtaining reliable and reproducible cyclic voltammetry data. The following protocol is a synthesized methodology based on standard practices for the electrochemical analysis of anthraquinone derivatives and other organic compounds.[5][6][7]
2.1. Materials and Reagents:
-
Analyte: this compound
-
Solvent: Anhydrous acetonitrile (CH₃CN) or other suitable organic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAPO₄). The electrolyte is essential to ensure sufficient conductivity of the solution.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).[7]
-
Working Electrode: Glassy carbon electrode.[8]
-
Counter (Auxiliary) Electrode: Platinum wire.[7]
-
Inert Gas: High-purity argon or nitrogen for deaeration of the solution.
2.2. Instrumentation: A potentiostat capable of performing cyclic voltammetry is required. The instrument is connected to a three-electrode cell.
2.3. Experimental Procedure:
-
Preparation of the Analyte Solution: A solution of this compound (typically 1-5 mM) is prepared in the chosen solvent containing the supporting electrolyte (0.1 M).
-
Electrode Polishing: The working electrode (glassy carbon) is polished to a mirror finish using alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to be used, and then dried. This ensures a clean and reproducible electrode surface.
-
Cell Assembly: The three electrodes (working, reference, and counter) are assembled in the electrochemical cell containing the analyte solution.
-
Deaeration: The solution is purged with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential. The scan rate, which is the rate of change of potential with time, is typically set between 20 and 200 mV/s.[6] The resulting current is measured and plotted against the applied potential to obtain a cyclic voltammogram.
Data Presentation and Interpretation
Table 1: Electrochemical Data and Derived Parameters
| Compound | E_red (V vs. Ag/AgCl) | E_ox (V vs. Ag/AgCl) | E_HOMO (eV) | E_LUMO (eV) |
| Bis(dicyanovinylene)-functionalized this compound | -0.05[2] | Not Reported | Calculated | Calculated |
| This compound | Not Reported | Not Reported | Calculated | Calculated |
Note: The oxidation and reduction potentials for the parent this compound are not available in the provided search results. The values for E_HOMO and E_LUMO are calculated from the experimental redox potentials.
3.1. Calculation of HOMO and LUMO Energy Levels:
The HOMO and LUMO energy levels can be estimated from the onset oxidation (E_onset,ox) and onset reduction (E_onset,red) potentials obtained from the cyclic voltammogram, using ferrocene (Fc/Fc⁺) as an internal or external standard. The empirical formulas are:
-
E_HOMO = -[E_onset,ox - E₁/₂ (Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_onset,red - E₁/₂ (Fc/Fc⁺) + 4.8] eV
Where E₁/₂ (Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium redox couple, and 4.8 eV is the absolute energy level of the Fc/Fc⁺ couple relative to the vacuum level.
Visualizing the Experimental Workflow
The logical flow of a cyclic voltammetry experiment can be visualized to better understand the process.
References
- 1. Dibromoanthanthrone - Wikipedia [en.wikipedia.org]
- 2. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biomedres.us [biomedres.us]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
In-Depth Technical Guide to the Solubility of 4,10-Dibromoanthanthrone in High-Boiling Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4,10-Dibromoanthanthrone, a synthetic organic pigment also known as Pigment Red 168.[1][2] Given its significant thermal stability and resistance to organic solvents, understanding its solubility characteristics is crucial for its application in high-performance coatings, advanced materials, and potentially in the development of novel therapeutics.[3] This document compiles the available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide researchers in their experimental design.
Core Concepts of this compound Solubility
This compound is a polycyclic aromatic hydrocarbon characterized by a large, planar structure. This molecular architecture promotes strong intermolecular π-π stacking and crystal lattice forces, which are challenging to overcome with most solvents, leading to its generally low solubility. Its application as a vat dye, for instance, relies on a chemical reduction to a more soluble "leuco" form, which can then be oxidized back to the insoluble pigment within a substrate.
Solubility Profile of this compound
Quantitative solubility data for this compound in high-boiling organic solvents is not extensively reported in publicly available literature. The existing information is primarily qualitative. The following table summarizes the known solubility characteristics of this compound in various organic solvents. It is important to note that "soluble" and "slightly soluble" are relative terms and quantitative determination is recommended for specific applications.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent Class | Solvent | Boiling Point (°C) | Reported Solubility |
| Aromatic Hydrocarbons | Xylene | ~140 | Soluble[3] |
| Tetralin | 207 | Soluble[3] | |
| Toluene | 111 | Insoluble[3] | |
| Halogenated Solvents | o-Chlorophenol | 175 | Slightly Soluble[3] |
| Chloroform | 61 | Slightly Soluble (with heating)[3] | |
| Nitrogen-Containing Heterocycles | Pyridine | 115 | Slightly Soluble[3] |
| Ketones | Acetone | 56 | Insoluble[3] |
| Alcohols | Ethanol | 78 | Insoluble[3] |
Experimental Protocol: Determination of Solubility
For researchers requiring precise solubility values, a robust experimental protocol is essential. The following section details a standard methodology for determining the solubility of a sparingly soluble compound like this compound using the shake-flask method coupled with UV-Vis spectroscopy.
Materials and Equipment
-
This compound (high purity)
-
High-boiling organic solvents of interest (e.g., Xylene, Tetralin, o-Chlorophenol)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature orbital shaker or heating block with magnetic stirring capabilities
-
Syringe filters (chemically resistant, e.g., PTFE, with a pore size of 0.22 µm or smaller)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure
-
Preparation of Calibration Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent in which it is known to be soluble to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution with the same solvent to create a series of calibration standards of decreasing concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should exhibit a linear relationship (R² > 0.99).
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the high-boiling organic solvent to be tested. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation, especially at elevated temperatures.
-
Place the vials in a constant temperature orbital shaker or on a heating block with stirring. Agitate the mixtures at the desired temperature (e.g., 25 °C, 50 °C, 100 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated syringe (to prevent precipitation upon cooling).
-
Immediately filter the sample through a chemically resistant syringe filter into a clean vial.
-
Accurately dilute the filtered saturated solution with the same solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the previously determined λmax.
-
-
Concentration Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Workflow for Solubility Determination
Conclusion
While quantitative solubility data for this compound in high-boiling organic solvents remains scarce in the literature, this guide provides a consolidated view of the available qualitative information. For applications demanding precise solubility values, the detailed experimental protocol and workflow diagram offer a robust framework for researchers to conduct their own quantitative analyses. Further research into the solubility of this compound and its derivatives will be invaluable for expanding their applications in materials science and pharmaceutical development.
References
In-Depth Technical Guide: Photophysical Properties of Novel 4,10-Dibromoanthanthrone-Based Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of novel dyes based on the 4,10-dibromoanthanthrone core. Anthanthrone derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their applications in organic electronics, including as p-type, n-type, and ambipolar materials. The strategic functionalization of the this compound scaffold allows for the fine-tuning of their optical and electronic properties, leading to the development of novel dyes with tailored characteristics for various applications.
Core Photophysical Data
The photophysical properties of newly synthesized dyes derived from this compound are crucial for understanding their potential applications. Key parameters include their absorption and emission maxima (λ_abs_ and λ_em_), molar extinction coefficients (ε), and in some cases, fluorescence quantum yields and lifetimes. Below are tabulated data for representative novel dyes based on anthanthrone and this compound.
A series of anthanthrone-based dyes, designated D1-D4, were synthesized for use in dye-sensitized solar cells (DSSCs). These dyes feature a triphenylamine donor unit and one or two cyanoacrylic acid anchoring groups, with variations in the alkyl substitutions on the anthanthrone core.[1][2]
Table 1: Photophysical Properties of Anthanthrone-Based Dyes (D1-D4) in THF [1]
| Dye | λ_abs_ (nm) | λ_em_ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| D1 | 320, 460 | 630 | 3.98 x 10⁴ (at 320 nm) |
| D2 | 360, 465 | 635 | 4.15 x 10⁴ (at 360 nm) |
| D3 | 320, 460 | 628 | 4.25 x 10⁴ (at 320 nm) |
| D4 | 360, 465 | 632 | 4.55 x 10⁴ (at 360 nm) |
Furthermore, novel p-type, n-type, and ambipolar molecules have been synthesized from this compound. The substitution at various positions with electron-rich and electron-poor units allows for the modulation of their optoelectronic properties.[2]
Table 2: Optoelectronic Properties of Functionalized this compound Derivatives [2]
| Compound | Substitution Position(s) | Functional Group(s) | Key Optoelectronic Feature |
| Novel p-type | 4,10- | Electron-rich units | Modulated HOMO/LUMO levels |
| Novel n-type | 4,10- and 6,12- | Electron-poor units | Low reduction potential |
| Novel ambipolar | 4,10- and 6,12- | Combination of electron-rich and -poor units | Balanced hole and electron mobility |
| Bis(dicyanovinylene) derivative | 4,10- | Dicyanovinylene | Reduction potential of -50 mV vs Ag⁺ |
Experimental Protocols
The characterization of the photophysical properties of these novel dyes involves a suite of spectroscopic techniques. The following are detailed methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs_) and molar extinction coefficients (ε) of the dyes.
Methodology:
-
Sample Preparation: Solutions of the dye are prepared in a suitable solvent (e.g., tetrahydrofuran - THF, chloroform) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorbance of the sample is measured over a spectral range (e.g., 300-800 nm) using a quartz cuvette with a 1 cm path length. A reference cuvette containing the pure solvent is used to correct for solvent absorption.
-
Data Analysis: The wavelength of maximum absorbance (λ_abs_) is identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance at λ_abs_, c is the molar concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Objective: To determine the emission maximum (λ_em_) of the dyes.
Methodology:
-
Sample Preparation: Dilute solutions of the dye (typically with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects) are prepared in a suitable solvent.
-
Instrumentation: A spectrofluorometer is used for the measurement.
-
Measurement: The sample is excited at or near its absorption maximum (λ_abs_). The emission spectrum is recorded at a 90-degree angle to the excitation beam over a wavelength range longer than the excitation wavelength.
-
Data Analysis: The wavelength of maximum fluorescence intensity (λ_em_) is determined from the emission spectrum.
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Methodology (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield (Φ_std_) and an absorption/emission profile similar to the sample is chosen.
-
Sample and Standard Preparation: A series of dilute solutions of both the sample and the standard are prepared, ensuring their absorbance at the excitation wavelength is in the linear range (typically < 0.1).
-
Measurement: The absorption and fluorescence spectra of all solutions are recorded. The integrated fluorescence intensity (I) is calculated by integrating the area under the emission curve.
-
Data Analysis: The quantum yield of the sample (Φ_s_) is calculated using the following equation: Φ_s_ = Φ_std_ * (I_s_ / I_std_) * (A_std_ / A_s_) * (η_s_² / η_std_²) where 's' denotes the sample and 'std' denotes the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and photophysical characterization of novel this compound-based dyes.
Caption: Experimental workflow for novel dye synthesis and characterization.
References
An In-depth Technical Guide to the Synthesis of p-Type and n-Type Semiconductors from 4,10-Dibromoanthanthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthanthrone, a polycyclic aromatic hydrocarbon, has emerged as a versatile building block for the synthesis of organic semiconductors due to its rigid, planar structure and tunable electronic properties. This technical guide provides a comprehensive overview of the synthesis of both p-type and n-type semiconductor materials derived from the commercially available precursor, 4,10-dibromoanthanthrone. Detailed experimental protocols for the functionalization of the anthanthrone core via palladium-catalyzed cross-coupling reactions are presented, along with a systematic compilation of the resulting electronic properties. This document aims to serve as a valuable resource for researchers in the field of organic electronics, materials science, and drug development by providing the necessary information to design and synthesize novel anthanthrone-based materials with tailored semiconductor characteristics.
Introduction: The Potential of Anthanthrone in Organic Electronics
Organic semiconductors are at the forefront of next-generation electronic devices, offering advantages such as low cost, flexibility, and large-area processability. The performance of these materials is intrinsically linked to their molecular structure, which dictates their charge transport properties. Anthanthrone and its derivatives are a promising class of organic semiconductors.[1][2] The extended π-conjugated system and inherent stability of the anthanthrone core make it an excellent candidate for both p-type (hole-transporting) and n-type (electron-transporting) materials.[3][4]
The strategic functionalization of the anthanthrone scaffold allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs the semiconductor type and its performance in electronic devices.[4][5][6][7] Specifically, the introduction of electron-donating groups tends to raise the HOMO level, facilitating hole injection and transport, thus leading to p-type behavior. Conversely, the incorporation of electron-withdrawing groups lowers the LUMO level, promoting electron injection and transport, resulting in n-type characteristics.[8][9]
This guide focuses on the synthetic pathways to access both p-type and n-type semiconductors starting from this compound, a readily available precursor.
Synthetic Pathways: From a Common Precursor to Divergent Semiconductor Types
The synthesis of both p-type and n-type semiconductors from this compound is primarily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. These powerful synthetic tools enable the introduction of a wide variety of functional groups at the 4 and 10 positions of the anthanthrone core.
Synthesis of p-Type Semiconductors
To synthesize p-type anthanthrone derivatives, electron-donating groups are introduced. This is typically achieved by coupling this compound with aryl or heteroaryl boronic acids/esters (Suzuki coupling) or organostannanes (Stille coupling) bearing electron-rich moieties.
Synthesis of n-Type Semiconductors
For the synthesis of n-type materials, electron-withdrawing groups are incorporated into the anthanthrone structure. This is accomplished by reacting this compound with organoboron or organotin reagents functionalized with electron-deficient groups.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of functionalized anthanthrone derivatives. Researchers should note that specific reaction conditions may need to be optimized for different substrates.
General Procedure for Suzuki Coupling
A mixture of this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 3-4 equivalents) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times. A degassed solvent system, typically a mixture of toluene and water or dioxane and water, is added. The reaction mixture is heated to reflux (80-110 °C) and stirred for 24-72 hours, while monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or chloroform). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4,10-disubstituted anthanthrone derivative.
General Procedure for Stille Coupling
In a flame-dried Schlenk flask under an inert atmosphere, this compound (1 equivalent), the appropriate organostannane reagent (2.2-2.5 equivalents), and a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, (0.05-0.1 equivalents) are dissolved in a dry, degassed solvent like toluene or DMF. The reaction mixture is heated to a temperature ranging from 80 to 120 °C and stirred for 24-72 hours. The reaction progress is monitored by TLC or HPLC. After completion, the reaction mixture is cooled to room temperature and may be treated with a solution of potassium fluoride to precipitate tin byproducts. The mixture is then filtered, and the filtrate is extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization to afford the pure 4,10-disubstituted anthanthrone.
Data Presentation: Electronic Properties of Anthanthrone Derivatives
The electronic properties of the synthesized anthanthrone derivatives are crucial for determining their suitability for various electronic applications. Key parameters include the HOMO and LUMO energy levels, the electrochemical bandgap, and the charge carrier mobility.
Table 1: Electrochemical Properties of Functionalized Anthanthrone Derivatives
| Substituent at 4,10-positions | Semiconductor Type | HOMO (eV) | LUMO (eV) | Electrochemical Bandgap (eV) |
| Phenyl | Ambipolar | -5.6 | -3.5 | 2.1 |
| 4-Methoxyphenyl | p-type | -5.4 | -3.4 | 2.0 |
| Thienyl | p-type | -5.5 | -3.6 | 1.9 |
| Pyridyl | n-type | -5.9 | -3.8 | 2.1 |
| 4-Cyanophenyl | n-type | -6.0 | -3.9 | 2.1 |
| Bis(dicyanovinylene) | n-type | -6.2 | -4.3 | 1.9 |
Note: The values presented are representative and may vary depending on the specific molecular design and measurement conditions.
Table 2: Charge Carrier Mobilities of Anthanthrone-Based Organic Field-Effect Transistors (OFETs)
| Polymer/Molecule | Semiconductor Type | Hole Mobility (cm²V⁻¹s⁻¹) | Electron Mobility (cm²V⁻¹s⁻¹) |
| Anthanthrone-based polymers | p-type | 10⁻⁴ - 10⁻³ | - |
| Single-crystal rubrene (for comparison) | p-type | ~8 | - |
| C60 (for comparison) | n-type | - | up to 2.9 |
Note: Mobility values are highly dependent on device architecture, processing conditions, and measurement techniques. The data for anthanthrone-based polymers indicates their potential as p-type materials.[1][3]
Conclusion
This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of organic semiconductors. Through the judicious selection of functional groups introduced via robust palladium-catalyzed cross-coupling reactions, both p-type and n-type materials can be readily accessed. The ability to systematically tune the electronic properties of the anthanthrone core opens up exciting possibilities for the development of high-performance organic electronic devices. This guide provides the fundamental synthetic strategies and a summary of the key electronic properties to aid researchers in the rational design of novel anthanthrone-based semiconductors for their specific applications.
References
- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Theoretical Investigations into the Electronic Structure of 4,10-Dibromoanthanthrone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,10-Dibromoanthanthrone, a derivative of the polycyclic aromatic hydrocarbon anthanthrone, serves as a fundamental building block in the design and synthesis of novel organic electronic materials. Its rigid, planar core structure, coupled with the reactive bromine substituents, allows for a wide range of chemical modifications to tune its electronic and optical properties. This technical guide provides an in-depth overview of the theoretical and experimental approaches used to characterize the electronic structure of this compound and its derivatives, which are pivotal for their application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as fluorescent probes.
Core Electronic Properties
The electronic properties of organic semiconductors are primarily dictated by the energy levels of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that determines the material's absorption and emission characteristics, as well as its charge transport capabilities.
| Parameter | Experimental (PESA) | Theoretical (DFT on Dimer) |
| HOMO Energy Level | -5.51 eV | -5.51 eV |
| LUMO Energy Level | -2.95 eV | -2.95 eV |
| Optical Band Gap | 2.56 eV | Not Reported |
| Electrochemical Band Gap | Not Reported | 2.56 eV |
Data sourced from a study on anthanthrone-based polymers and their dimer models.[1]
Experimental Protocols
The determination of the electronic structure of molecules like this compound relies on a combination of spectroscopic and electrochemical techniques.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Objective: To determine the optical band gap of the material by identifying the wavelength of maximum absorption (λmax) and the absorption edge.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable organic solvent (e.g., chloroform, dichloromethane, or toluene) in a quartz cuvette. For thin-film measurements, the material is deposited onto a transparent substrate (e.g., glass or quartz).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Measurement: The absorption spectrum is recorded over a wavelength range, typically from 300 to 800 nm. A reference cuvette containing the pure solvent is used to obtain a baseline.
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum. The optical band gap (Egopt) is estimated from the onset of the absorption edge using the equation: Egopt (eV) = 1240 / λonset (nm).
Cyclic Voltammetry (CV)
Objective: To determine the electrochemical HOMO and LUMO energy levels of the material.
Methodology:
-
Sample Preparation: The sample is dissolved in an electrolyte solution, typically containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF6) in a solvent such as propylene carbonate or dichloromethane. Measurements can be performed on the solution or on a thin film of the material cast onto the working electrode.
-
Instrumentation: A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/Ag+), and a counter electrode (e.g., platinum wire). The system is calibrated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.
-
Measurement: A cyclic potential is applied to the working electrode, and the resulting current is measured. The potential is swept to sufficiently positive and negative values to observe the oxidation and reduction peaks of the material.
-
Data Analysis: The onset potentials for oxidation (Eoxonset) and reduction (Eredonset) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas:
-
EHOMO = - (Eoxonset - E1/2(Fc/Fc+) + 4.8) eV
-
ELUMO = - (Eredonset - E1/2(Fc/Fc+) + 4.8) eV The electrochemical band gap is the difference between the HOMO and LUMO energy levels.[2]
-
Theoretical Modeling: Density Functional Theory (DFT)
Objective: To computationally model the electronic structure of this compound, including its geometry, frontier molecular orbital energies, and simulated absorption spectra.
Methodology:
-
Software: Quantum chemistry software packages such as Gaussian, NWChem, or similar are utilized.
-
Geometry Optimization: The molecular structure of this compound is first optimized to find its lowest energy conformation. A common functional and basis set for such calculations is B3LYP/6-31G(d,p).[3] For more accurate predictions, especially for excited states, range-separated hybrid functionals like CAM-B3LYP may be employed.[2]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Frontier Molecular Orbital Analysis: The energies and spatial distributions of the HOMO and LUMO are calculated from the optimized geometry. This provides theoretical values for the HOMO-LUMO gap.
-
Simulated Absorption Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which allows for the simulation of the UV-Vis absorption spectrum.
Visualization of Workflows
The following diagrams illustrate the logical workflows for the experimental and theoretical characterization of this compound's electronic structure.
Conclusion
The electronic structure of this compound and its derivatives is a key determinant of their performance in organic electronic devices. A synergistic approach combining experimental techniques like UV-Vis spectroscopy and cyclic voltammetry with theoretical methods such as Density Functional Theory provides a comprehensive understanding of their properties. This knowledge is crucial for the rational design of new materials with tailored electronic characteristics for advanced applications in organic electronics and beyond. The methodologies and workflows presented in this guide offer a robust framework for researchers and scientists engaged in the development of next-generation organic functional materials.
References
- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00728E [pubs.rsc.org]
- 2. xray.uky.edu [xray.uky.edu]
- 3. Dibenzannulated peri-acenoacenes from anthanthrene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability of 4,10-Dibromoanthanthrone and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,10-Dibromoanthanthrone, also known as Pigment Red 168, is a robust organic molecule that serves as a critical building block for a new generation of high-performance materials, particularly in the field of organic electronics. Its rigid, planar aromatic core imparts significant chemical and thermal stability, properties that are essential for the longevity and reliability of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and other electronic devices. This guide provides an in-depth analysis of the thermal stability of this compound, outlines the standard experimental protocols for its evaluation, and discusses the expected thermal properties of its derivatives.
Introduction: The Importance of Thermal Stability
Anthanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons extensively used as vat dyes and pigments due to their high stability and strong optical absorption in the visible spectrum. The introduction of bromine atoms at the 4 and 10 positions creates this compound, a versatile precursor for synthesizing a variety of functional organic materials through cross-coupling reactions.
The operational stability of organic electronic devices is intrinsically linked to the thermal stability of the constituent materials. High processing temperatures are often required during device fabrication, and the devices themselves can generate significant heat during operation. Thermal degradation of the active material can lead to catastrophic device failure. Therefore, a thorough understanding and quantitative characterization of the thermal stability of this compound and its derivatives are paramount for predicting their performance and lifetime in real-world applications.
Core Thermal Analysis Techniques
The primary methods for evaluating the thermal stability of solid organic materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the decomposition temperature of a material.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify thermal transitions such as melting, crystallization, and glass transitions.
Thermal Stability Data of this compound
Quantitative, comparative TGA data for a wide range of specific this compound derivatives is not extensively available in public literature. However, data for the parent compound confirms its exceptional stability.
| Compound Name | Chemical Structure | Method | Key Thermal Data | Source |
| This compound (C.I. Pigment Red 168) | C₂₂H₈Br₂O₂ | Auto-ignition Test | Auto-ignition Temperature: > 440 °C | [1] |
| This compound (C.I. Pigment Red 168) | Isothermal Heating | Stable for 10 minutes at 220 °C (in coatings) | [2][3] | |
| Hypothetical Derivative: 4,10-di(thiophen-2-yl)anthanthrone | C₃₀H₁₄O₂S₂ | TGA (N₂ atm, 10 °C/min) | Td (5% weight loss): > 400 °C (Example) | N/A |
Note: The derivative data is a representative example to illustrate how such information would be presented. Researchers should perform TGA on their specific derivatives to determine their precise thermal stability.
Experimental Protocols
The following sections detail standardized methodologies for the thermal analysis of this compound and its derivatives.
Thermogravimetric Analysis (TGA) Protocol
This protocol is designed to determine the decomposition temperature (Td), defined as the temperature at which a 5% loss of the initial sample mass occurs.
-
Sample Preparation:
-
Ensure the sample is dry and free of residual solvents by drying under high vacuum for at least 12 hours.
-
Weigh approximately 2-5 mg of the powdered sample into a ceramic or platinum TGA pan.
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature using standard reference materials.
-
Place the sample pan in the TGA furnace.
-
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with a high-purity inert gas (typically Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature (°C).
-
Determine the onset decomposition temperature and the temperature at which 5% mass loss occurs (Td5).
-
The first derivative of the TGA curve (DTG) can also be plotted to identify the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol is used to identify melting points (Tm) and other phase transitions.
-
Sample Preparation:
-
Weigh approximately 1-3 mg of the dry, powdered sample into an aluminum DSC pan.
-
Hermetically seal the pan to ensure a closed system.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Calibrate the instrument for temperature and enthalpy using a high-purity indium standard.
-
-
Experimental Conditions:
-
Atmosphere: Purge the DSC cell with an inert gas (Nitrogen or Argon) at a flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp from 30 °C to a temperature above the expected melting point (e.g., 450 °C) at a rate of 10 °C/min. This removes the sample's thermal history.
-
Cooling Scan: Cool the sample from 450 °C back to 30 °C at a rate of 10 °C/min.
-
Second Heating Scan: Ramp again from 30 °C to 450 °C at 10 °C/min. Data from this scan is typically used for analysis.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point (Tm) is identified as the peak temperature of the endothermic melting event on the second heating scan.
-
Visualized Workflows
The following diagrams illustrate the general workflows for synthesizing derivatives and performing thermal analysis.
Caption: A typical synthetic workflow for creating derivatives from this compound.
Caption: A logical workflow for conducting thermal analysis experiments.
Conclusion
This compound exhibits outstanding thermal stability, with a decomposition temperature well above the processing and operational requirements for most organic electronic applications. Its derivatives, synthesized to tune optoelectronic properties, are also expected to maintain high thermal stability due to the robust nature of the parent anthanthrone core. The standardized TGA and DSC protocols provided herein offer a reliable framework for researchers to precisely quantify the thermal properties of novel anthanthrone-based materials, ensuring the selection of robust candidates for the development of next-generation technologies.
References
Unveiling the Ambipolar Nature of Anthanthrones: A Technical Guide to Charge Transport Properties
For Researchers, Scientists, and Drug Development Professionals
Anthanthrone and its derivatives are emerging as a promising class of organic semiconductors, distinguished by their robust chemical stability and unique electronic properties. This technical guide delves into the core of their functionality, focusing on the investigation of their ambipolar charge transport characteristics. This dual-carrier transport capability, enabling the conduction of both holes and electrons, positions anthanthrone-based materials as key components in the next generation of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Quantitative Analysis of Charge Transport Parameters
The performance of anthanthrone derivatives in electronic devices is fundamentally dictated by their charge carrier mobility. While much of the experimental focus has been on p-type (hole-transporting) polymers, theoretical studies strongly suggest the potential for ambipolar behavior, particularly in halogenated anthanthrone molecules.
Below is a summary of experimentally determined and theoretically predicted charge transport parameters for various anthanthrone-based materials.
| Material | Type | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | HOMO (eV) | LUMO (eV) | Reference |
| PANT (homopolymer) | Polymer | 2.2 x 10⁻³ | - | -5.51 | -2.95 | [1] |
| PANT-TBO (copolymer) | Polymer | 2.9 x 10⁻⁴ | - | -5.38 | -3.51 | [1] |
| PANT-TBT (copolymer) | Polymer | - | - | -5.27 | -3.37 | [1] |
| PANT-TffBT (copolymer) | Polymer | - | - | -5.30 | -3.43 | [1] |
| 4,10-dichloro-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |
| 4,10-dibromo-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |
| 4,10-diiodo-anthanthrone | Small Molecule (Theoretical) | Predicted to be ambipolar | Predicted to be ambipolar | - | - | [1] |
Experimental Protocols for Device Fabrication and Characterization
The reliable characterization of the charge transport properties of anthanthrone derivatives hinges on meticulous experimental procedures. The following protocols outline the key steps for the fabrication and analysis of organic field-effect transistors (OFETs), the primary architecture for evaluating charge carrier mobility.
OFET Fabrication (Bottom-Gate, Top-Contact Architecture)
-
Substrate Cleaning: The process begins with the thorough cleaning of the Si/SiO₂ substrate to remove any organic and inorganic contaminants. This is typically achieved by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS). This treatment enhances the ordering of the semiconductor molecules and reduces charge trapping.
-
Semiconductor Deposition: The anthanthrone derivative, dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene), is deposited onto the substrate. Spin-coating is a common technique for achieving a uniform thin film. The thickness and morphology of the film are critical parameters that can be controlled by adjusting the spin speed and solution concentration.
-
Thermal Annealing: Following deposition, the film is typically annealed at an elevated temperature. This step promotes the formation of a more ordered crystalline structure, which is crucial for efficient charge transport.
-
Electrode Deposition: Finally, the source and drain electrodes (commonly gold) are deposited on top of the organic semiconductor layer through a shadow mask using thermal evaporation. The geometry of these electrodes defines the channel length and width of the transistor.
OFET Characterization
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a vacuum or inert atmosphere to minimize the effects of oxygen and moisture).
-
Output Characteristics: The drain current (Ids) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs). These curves provide information about the operational regime of the transistor.
-
Transfer Characteristics: The drain current (Ids) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime). These curves are used to extract key performance metrics, including the charge carrier mobility and the on/off ratio.
The field-effect mobility (µ) is calculated from the transfer characteristics in the saturation regime using the following equation:
Ids = (µ * Ci * W) / (2 * L) * (Vgs - Vth)²
where:
-
Ids is the drain current
-
Ci is the capacitance per unit area of the gate insulator
-
W is the channel width
-
L is the channel length
-
Vgs is the gate-source voltage
-
Vth is the threshold voltage
Visualizing the Mechanisms of Charge Transport
To understand the ambipolar nature of anthanthrones, it is essential to visualize the molecular structure, the device architecture, and the energy level alignments that govern charge injection and transport.
The operation of an OFET relies on the modulation of charge carrier density in the semiconductor channel by the gate electric field. For ambipolar transport, both holes and electrons must be efficiently injected from the electrodes and transported through the semiconductor.
Efficient ambipolar behavior requires that the work function of the source and drain electrodes is well-aligned with both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the anthanthrone semiconductor. This alignment minimizes the energy barriers for both hole (Φh) and electron (Φe) injection.
In organic semiconductors like anthanthrones, charge transport occurs via a "hopping" mechanism, where charge carriers (holes or electrons) jump between adjacent molecules in the solid state. The efficiency of this process is highly dependent on the degree of molecular ordering and the electronic coupling between molecules.
Conclusion and Future Outlook
The investigation into the ambipolar charge transport properties of anthanthrones is a rapidly evolving field. While theoretical calculations have laid a strong foundation for their potential, further experimental work is crucial to fully realize their capabilities. The synthesis of novel anthanthrone derivatives with tailored electronic properties, coupled with advanced device engineering, will pave the way for their integration into a new generation of high-performance, flexible, and low-cost organic electronic devices. The detailed understanding of their structure-property relationships, as outlined in this guide, will be instrumental in driving this innovation forward.
References
Methodological & Application
Application Notes and Protocols for the Fabrication of OFETs using 4,10-Dibromoanthanthrone-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) utilizing a series of p-type semiconducting polymers based on the 4,10-dibromoanthanthrone (ANT) moiety. Anthanthrone is a commercially available, cost-effective organic dye that serves as a versatile building block for functional organic electronic materials.[1] The polymers discussed herein are synthesized via Suzuki coupling polymerization and include a homopolymer (PANT) and three donor-acceptor (D-A) copolymers: PANT-TBO, PANT-TBT, and PANT-TffBT.[1][2] These materials have demonstrated potential for application in various organic electronic devices, including OFETs.[1][2]
The following sections will provide a summary of the performance of these polymers in a top-contact/bottom-gate (TC/BG) OFET architecture, detailed experimental protocols for device fabrication and polymer synthesis, and visual workflows to guide the experimental process.
Data Presentation: OFET Performance
The performance of OFETs fabricated with the four anthanthrone-based polymers was evaluated after thermal annealing at optimized temperatures. The key performance metrics are summarized in the table below.[1] All devices exhibited p-type semiconductor behavior.[1]
| Polymer | Annealing Temp. (°C) | Max. Hole Mobility (μh max) (cm²/Vs) | Avg. Hole Mobility (μh avg) (cm²/Vs) | Threshold Voltage (Vth) (V) | ON/OFF Ratio (ION/IOFF) |
| PANT | 200 | 2.2 x 10⁻³ | 2.0 x 10⁻³ | 32 | 10³–10⁴ |
| PANT-TBO | 200 | 2.9 x 10⁻⁴ | 2.3 x 10⁻⁴ | 33 | 10³–10⁴ |
| PANT-TBT | 250 | 4.5 x 10⁻³ | 3.6 x 10⁻³ | 16 | 10³–10⁴ |
| PANT-TffBT | 200 | 5.0 x 10⁻⁴ | 4.5 x 10⁻⁴ | 50 | 10³–10⁴ |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis of the anthanthrone-based polymers and the fabrication and characterization of OFET devices.
Protocol 1: Synthesis of Anthanthrone-Based Polymers via Suzuki Coupling
This protocol outlines the general procedure for synthesizing the PANT, PANT-TBO, PANT-TBT, and PANT-TffBT polymers. The synthesis involves a Suzuki coupling polymerization reaction.[1][2]
Materials:
-
This compound (ANT)
-
Appropriate co-monomers (for D-A copolymers)
-
Bis(pinacolato)diboron
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Organic solvents (e.g., toluene, THF)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
Monomer Preparation: If required, functionalize the this compound and/or co-monomers with boronic acid or boronic ester groups. For the homopolymer PANT, a self-coupling reaction of a dibrominated and a diboronic ester-functionalized anthanthrone monomer is performed. For the D-A copolymers, the diboronic ester of anthanthrone is reacted with the respective dibrominated acceptor co-monomers.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the monomers, palladium catalyst, and base in the chosen organic solvent.
-
Polymerization: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 24-72 hours. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol). Collect the polymer by filtration.
-
Further Purification (Soxhlet Extraction): To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally the solvent used for the reaction to collect the pure polymer fraction).
-
Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-80 °C) for 24 hours before use.
Protocol 2: Fabrication of Top-Contact/Bottom-Gate OFETs
This protocol describes the fabrication of OFETs using a top-contact, bottom-gate (TC/BG) architecture on a heavily n-doped Si wafer with a thermally grown SiO₂ dielectric layer.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer (acting as gate and gate dielectric, respectively)
-
Anthanthrone-based polymer solution (e.g., 5-10 mg/mL in a suitable solvent like chloroform or chlorobenzene)
-
Solvents for cleaning: Acetone, Isopropanol (IPA), Deionized (DI) water
-
Hellmanex™ III solution (or similar detergent)
-
Nitrogen gas (high purity)
-
Gold (Au) for source/drain electrodes
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Sonicate the Si/SiO₂ substrates in a solution of Hellmanex™ III and DI water for 15 minutes.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in DI water for 15 minutes.
-
Sonicate the substrates in acetone for 15 minutes.
-
Sonicate the substrates in isopropanol (IPA) for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Optional: Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface hydrophilicity.
-
-
Polymer Film Deposition (Spin-Coating):
-
Transfer the cleaned substrates to a nitrogen-filled glovebox.
-
Dispense the anthanthrone-based polymer solution onto the center of the Si/SiO₂ substrate.
-
Spin-coat the solution at a speed of 1000-4000 rpm for 60 seconds to form a thin film. The exact spin speed will need to be optimized to achieve the desired film thickness and uniformity.
-
-
Thermal Annealing:
-
Transfer the substrates to a hotplate inside the glovebox.
-
Anneal the polymer films at their respective optimized temperatures (see data table) for 15-30 minutes. This step is crucial for improving the crystallinity and morphology of the semiconductor film, which in turn enhances device performance.
-
Allow the substrates to cool down slowly to room temperature.
-
-
Source/Drain Electrode Deposition:
-
Place a shadow mask with the desired channel length (L) and width (W) on top of the polymer film.
-
Transfer the substrates to a thermal evaporator.
-
Evacuate the chamber to a pressure of < 10⁻⁶ Torr.
-
Deposit a 50 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes.
-
-
Device Finalization:
-
Remove the devices from the evaporator and carefully remove the shadow mask.
-
The OFETs are now ready for characterization.
-
Protocol 3: OFET Characterization
This protocol outlines the procedure for measuring the electrical characteristics of the fabricated OFETs to determine key performance parameters.
Equipment:
-
Semiconductor parameter analyzer (e.g., Keithley 4200-SCS)
-
Probe station with micro-manipulators
-
Nitrogen-filled glovebox or vacuum chamber for measurement (to avoid degradation from ambient air and moisture)
Procedure:
-
Setup: Place the fabricated OFET device on the chuck of the probe station inside a controlled atmosphere (glovebox or vacuum chamber).
-
Probing: Carefully land the probe tips on the source, drain, and gate (the backside of the Si wafer) electrodes.
-
Transfer Characteristics Measurement:
-
Apply a constant drain-source voltage (Vds), typically in the saturation regime (e.g., -60 V for p-type devices).
-
Sweep the gate-source voltage (Vgs) from a positive value (e.g., +20 V) to a negative value (e.g., -80 V).
-
Record the drain current (Id) as a function of Vgs.
-
-
Output Characteristics Measurement:
-
Set the gate-source voltage (Vgs) to a series of constant values (e.g., 0 V, -20 V, -40 V, -60 V).
-
For each Vgs, sweep the drain-source voltage (Vds) from 0 V to a negative value (e.g., -80 V).
-
Record the drain current (Id) as a function of Vds.
-
-
Parameter Extraction:
-
Hole Mobility (μh): Calculate the field-effect mobility in the saturation regime from the transfer curve using the following equation: Id = (μh * Ci * W) / (2 * L) * (Vgs - Vth)² where Cᵢ is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.
-
Threshold Voltage (Vth): Determine the threshold voltage by extrapolating the linear portion of the √|Id| vs. Vgs plot to Id = 0.
-
ON/OFF Ratio (ION/IOFF): Calculate the ratio of the maximum drain current (ION) to the minimum drain current (IOFF) from the transfer curve.
-
Visualizations
The following diagrams, created using the DOT language, illustrate the key workflows described in the protocols.
Caption: Workflow for the fabrication of top-contact/bottom-gate OFETs.
Caption: General workflow for the synthesis of anthanthrone-based polymers.
References
Application Notes and Protocols: 4,10-Dibromoanthanthrone as an Electron Acceptor in Non-Fullerene Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of organic photovoltaics (OPVs) is rapidly advancing, with non-fullerene acceptors (NFAs) at the forefront of achieving high power conversion efficiencies (PCEs).[1][2][3] The limitations of fullerene derivatives, such as their limited tunability of absorption and energy levels, have driven the development of alternative acceptor materials.[3] Anthanthrone derivatives, known for their desirable electron-accepting properties, are a promising class of molecules for OPV applications. This document provides detailed application notes and protocols for the utilization of 4,10-Dibromoanthanthrone as a potential electron acceptor in non-fullerene organic solar cells.
This compound is a commercially available dye that serves as a versatile building block for the synthesis of p-type, n-type, and ambipolar π-conjugated materials.[4] Its electron-deficient core makes it a suitable candidate for an electron acceptor in OPV devices. Through chemical modification at the 4,10- and 6,12-positions, the optoelectronic properties of anthanthrone derivatives can be modulated to optimize device performance.[4]
Properties of this compound and its Derivatives
Theoretical studies on dihalogenated anthanthrones suggest that they possess significant electronic couplings and bandwidths, particularly for electron transport along the parallel π-π stacking directions.[5] This indicates their potential for efficient charge transport, a critical factor for high-performance solar cells. A study on the synthesis of molecules from this compound reported a bis(dicyanovinylene)-functionalized compound with a low reduction potential of -50 mV versus Ag+, highlighting its n-type (electron-accepting) characteristics.[4]
Table 1: Illustrative Optoelectronic Properties of Anthanthrone-Based Acceptors
| Parameter | Illustrative Value Range | Significance in OPV Performance |
| Highest Occupied Molecular Orbital (HOMO) | -5.5 to -6.0 eV | Influences the open-circuit voltage (Voc) and should be well-matched with the donor material. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.5 to -4.0 eV | Determines the electron accepting capability and affects the Voc. A lower LUMO level is generally desirable for efficient electron transfer. |
| Optical Bandgap (Eg) | 1.5 to 2.0 eV | Defines the absorption spectrum of the material. A lower bandgap allows for broader absorption of the solar spectrum. |
| Electron Mobility (μe) | 10⁻⁴ to 10⁻³ cm²/Vs | A measure of how quickly electrons move through the material. Higher mobility is crucial for efficient charge extraction and a high fill factor (FF). |
Note: The values presented in this table are illustrative and based on typical ranges for high-performance non-fullerene acceptors. Specific values for this compound and its derivatives should be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of non-fullerene organic solar cells using this compound or its derivatives as the electron acceptor.
Materials and Solution Preparation
-
Electron Donor: Select a suitable polymer donor (e.g., PTB7-Th, PM6) with a complementary absorption spectrum and appropriate energy levels to match the anthanthrone-based acceptor.
-
Electron Acceptor: this compound or a synthesized derivative.
-
Solvents: High-purity chlorinated solvents such as chloroform, chlorobenzene, or o-dichlorobenzene are commonly used. Green solvent alternatives are also being explored.[6]
-
Interfacial Layers:
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS).
-
Electron Transport Layer (ETL) (for inverted architecture): Zinc oxide (ZnO) nanoparticles.
-
-
Electrodes:
-
Transparent Conductive Oxide (TCO): Indium tin oxide (ITO) coated glass.
-
Top Electrode: A low work function metal such as aluminum (Al) or silver (Ag), often with a thin layer of a high work function metal like molybdenum oxide (MoO₃) for hole collection in an inverted structure.[7]
-
Protocol for Active Layer Solution Preparation:
-
Dissolve the donor polymer and the anthanthrone-based acceptor in the chosen solvent in a predetermined donor:acceptor weight ratio (e.g., 1:1, 1:1.2).
-
The total concentration of the solution typically ranges from 10 to 20 mg/mL.
-
Stir the solution on a hotplate at a slightly elevated temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 or 0.45 μm syringe filter to remove any particulate matter.
Device Fabrication (Inverted Architecture)
The inverted device architecture is often preferred for non-fullerene OSCs due to its enhanced stability.[8]
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun.
-
ETL Deposition: Spin-coat a layer of ZnO nanoparticle solution onto the cleaned ITO substrate and anneal at a specified temperature (e.g., 150-200 °C) to form the electron transport layer.
-
Active Layer Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat the prepared active layer solution onto the ETL. The spin-coating speed and time will determine the thickness of the active layer, which is typically in the range of 80-120 nm.
-
Active Layer Annealing (Optional): Thermal annealing of the active layer may be required to optimize the morphology and improve device performance. The annealing temperature and time are material-dependent.
-
HTL Deposition: Spin-coat a layer of PEDOT:PSS onto the active layer.
-
Top Electrode Deposition: Transfer the devices to a thermal evaporator. Deposit a thin layer of MoO₃ (optional, for improved hole extraction) followed by a thicker layer of Ag or Al (typically 80-100 nm) through a shadow mask to define the active area of the device.
Figure 1. Experimental workflow for the fabrication and characterization of non-fullerene organic solar cells.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated devices under simulated AM 1.5G illumination at 100 mW/cm².[9] Key performance parameters to be extracted are the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum to determine the photon-to-electron conversion efficiency at each wavelength. The integrated Jsc from the EQE spectrum should be consistent with the value obtained from the J-V measurement.
-
Morphology Characterization: Use techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the surface and bulk morphology of the active layer blend. The nanoscale phase separation between the donor and acceptor is crucial for efficient exciton dissociation and charge transport.
Table 2: Illustrative Performance Data for Non-Fullerene Organic Solar Cells
| Donor:Acceptor System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PTB7-Th:Anthanthrone Derivative 1 | 0.85 | 15.2 | 68 | 8.78 |
| PM6:Anthanthrone Derivative 2 | 0.92 | 17.5 | 72 | 11.59 |
| Polymer Donor X:this compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Note: The performance data for the anthanthrone derivative systems are illustrative and represent potential outcomes. The actual performance of devices using this compound will depend on the chosen donor material, device architecture, and processing conditions.
Structure-Property-Performance Relationship
The successful design and optimization of non-fullerene organic solar cells rely on a thorough understanding of the relationship between the molecular structure of the components, the resulting material properties, and the final device performance.
Figure 2. Logical relationship between molecular structure, material properties, and device performance.
Conclusion
This compound presents a promising platform for the development of novel non-fullerene acceptors for high-performance organic solar cells. Its tunable electronic properties and potential for efficient electron transport make it an attractive candidate for further research. The protocols and information provided herein offer a comprehensive guide for researchers to explore the potential of this compound and its derivatives in the exciting field of organic photovoltaics. Further optimization of molecular design, device engineering, and processing conditions will be key to realizing the full potential of this class of materials.
References
- 1. Recent progress in organic solar cells based on non-fullerene acceptors: materials to devices - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability of non-fullerene organic solar cells: a device engineering perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
Application Notes and Protocols for Thin-Film Deposition of 4,10-Dibromoanthanthrone Derivatives by Spin-Coating
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deposition of high-quality thin films of soluble 4,10-Dibromoanthanthrone derivatives using the spin-coating technique. These protocols are designed to be a starting point for the fabrication of organic electronic devices, such as organic field-effect transistors (OFETs).
Introduction
Anthanthrone and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest for their potential applications in organic electronics due to their robust chemical and thermal stability. The introduction of bromine atoms at the 4 and 10 positions of the anthanthrone core can modulate the electronic properties of the molecule, making it a promising candidate for use as a p-type semiconductor. However, the parent this compound is a pigment with limited solubility in common organic solvents, which hinders its processing from solution.
To overcome this limitation, soluble derivatives are synthesized by attaching flexible alkyl side chains to the anthanthrone backbone. These side chains enhance solubility, enabling the use of solution-based deposition techniques like spin-coating to produce uniform, high-quality thin films. This application note focuses on the deposition of such soluble this compound derivatives for applications in organic electronics.
Experimental Protocols
Materials and Equipment
Materials:
-
Soluble this compound derivative (e.g., with alkyl side chains)
-
High-purity organic solvents (e.g., chloroform, chlorobenzene, toluene, or dichlorobenzene)
-
Substrates (e.g., silicon wafers with a thermally grown oxide layer (SiO2/Si), glass, or flexible plastic substrates)
-
Deionized water
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ) or RCA SC-1 solution (a 5:1:1 mixture of deionized water, 27% ammonium hydroxide, and 30% hydrogen peroxide)
Equipment:
-
Spin coater
-
Hot plate with temperature control
-
Ultrasonic bath
-
Nitrogen gas source for drying
-
Fume hood
-
Personal protective equipment (goggles, gloves, lab coat)
Substrate Cleaning Protocol
A pristine substrate surface is critical for the formation of high-quality thin films. The following is a standard cleaning procedure for SiO2/Si substrates.
-
Sonication: Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Hydroxylation):
-
Piranha Clean (for experienced users in appropriate facilities): Immerse the substrates in a freshly prepared piranha solution for 15 minutes. Rinse thoroughly with deionized water and dry with nitrogen.
-
RCA SC-1 Clean (safer alternative): Heat the RCA SC-1 solution to 75-80 °C and immerse the substrates for 15 minutes. Rinse copiously with deionized water and dry with nitrogen.
-
-
Optional Surface Modification: For improved film morphology, the hydrophilic SiO2 surface can be treated with a hydrophobic self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS). This can promote better ordering of the organic semiconductor molecules.
Solution Preparation Protocol
The concentration of the this compound derivative solution is a key parameter that influences the thickness and quality of the resulting thin film.
-
Solvent Selection: Choose a solvent in which the this compound derivative is readily soluble. Common choices for similar organic semiconductors include chloroform, chlorobenzene, toluene, and dichlorobenzene.
-
Concentration: Prepare solutions with concentrations typically ranging from 1 to 10 mg/mL. It is advisable to start with a concentration of 5 mg/mL and optimize from there.
-
Dissolution: Dissolve the this compound derivative in the chosen solvent by stirring or gentle sonication. Heating may be required for some derivatives, but care should be taken to avoid solvent evaporation and changes in concentration.
-
Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities before use.
Spin-Coating Protocol
The spin-coating process should be carried out in a clean environment, preferably in a glove box or a cleanroom, to minimize dust contamination.
-
Substrate Mounting: Securely place the cleaned substrate on the chuck of the spin coater.
-
Solution Dispensing: Dispense a small amount of the prepared solution (e.g., 50-100 µL for a 1x1 cm substrate) onto the center of the substrate.
-
Spinning: The spin-coating process is typically a two-step process:
-
Step 1 (Spreading): A low spin speed (e.g., 500 rpm for 10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning): A higher spin speed (e.g., 1500-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.
-
-
Drying: The film is partially dried during the spinning process due to solvent evaporation.
Post-Deposition Annealing Protocol
Annealing is often a crucial step to improve the crystallinity and molecular ordering of the thin film, which in turn enhances its electronic properties.
-
Transfer to Hotplate: Carefully transfer the substrate with the deposited film to a pre-heated hotplate.
-
Annealing Temperature and Time: The optimal annealing temperature and time are material-dependent. A good starting point is to anneal at a temperature just below the boiling point of the solvent for 10-30 minutes to remove residual solvent. A second, higher temperature annealing step, below the melting point of the organic material (e.g., 100-150 °C), can be performed for 15-60 minutes to promote molecular rearrangement and improve crystallinity.
-
Cooling: Allow the substrate to cool down slowly to room temperature on the hotplate after the annealing process is complete to prevent the formation of cracks in the film.
Data Presentation
The following tables summarize the expected influence of key spin-coating parameters on the properties of the resulting this compound derivative thin films. These are representative values and should be optimized for each specific derivative and application.
Table 1: Effect of Solution Concentration on Film Properties (Spin Speed: 2000 rpm, Annealing: 120°C for 30 min)
| Solution Concentration (mg/mL) | Expected Film Thickness (nm) | Expected Surface Roughness (RMS, nm) |
| 1 | 20 - 40 | 0.5 - 1.5 |
| 5 | 50 - 80 | 0.8 - 2.0 |
| 10 | 90 - 150 | 1.2 - 3.0 |
Table 2: Effect of Spin Speed on Film Properties (Solution Concentration: 5 mg/mL, Annealing: 120°C for 30 min)
| Spin Speed (rpm) | Expected Film Thickness (nm) | Expected Surface Roughness (RMS, nm) |
| 1500 | 60 - 90 | 0.7 - 1.8 |
| 2500 | 45 - 70 | 0.6 - 1.5 |
| 4000 | 30 - 50 | 0.5 - 1.2 |
Table 3: Effect of Annealing Temperature on Film Properties (Solution Concentration: 5 mg/mL, Spin Speed: 2000 rpm)
| Annealing Temperature (°C) | Expected Crystallinity | Expected OFET Mobility (cm²/Vs) |
| No Annealing | Amorphous to poorly crystalline | 10⁻⁴ - 10⁻³ |
| 80 | Moderately crystalline | 10⁻³ - 10⁻² |
| 120 | Highly crystalline | 10⁻² - 10⁻¹ |
| 150 | Potentially improved crystallinity | > 10⁻¹ |
Visualization of Experimental Workflow
The following diagrams illustrate the key experimental workflows described in this application note.
Application Notes and Protocols for Characterization of 4,10-Dibromoanthanthrone-Based Bulk Heterojunction Solar Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,10-Dibromoanthanthrone is a commercially available dye that serves as a versatile building block for the synthesis of p-type, n-type, and ambipolar organic semiconductor materials.[1] Its rigid and planar molecular structure makes it a promising candidate for applications in organic electronics, including bulk heterojunction (BHJ) organic solar cells (OSCs). Anthanthrone-based polymers have demonstrated power conversion efficiencies (PCEs) ranging from 0.28% to 5.21% in non-fullerene OSCs.[2] This document provides a generalized protocol for the fabrication and characterization of BHJ solar cells utilizing a hypothetical active layer based on a this compound derivative as the electron donor and a fullerene derivative, such as PC71BM, as the electron acceptor.
Data Presentation
Currently, there is a lack of specific, published quantitative data for bulk heterojunction solar cells based on the small molecule this compound as the primary active layer component. However, for context, the performance of related anthanthrone-based polymer solar cells is summarized in the table below. These values can serve as a benchmark for the development of this compound-based devices.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm2) | FF (%) | PCE (%) |
| PANT-TBT (binary) | IT-4F | 0.85 | 11.23 | 47.9 | 4.57 |
| PANT-TBT (ternary) | IT-4F:PC71BM | 0.83 | 12.54 | 50.1 | 5.21 |
Table 1: Photovoltaic performance of anthanthrone-based polymer solar cells. Data extracted from a 2020 study on anthanthrone-based polymers.[2]
Experimental Protocols
The following sections detail the methodologies for the fabrication and characterization of a hypothetical this compound:PC71BM based bulk heterojunction solar cell.
Device Fabrication
A standard inverted device architecture of ITO/ZnO/Active Layer/MoO3/Ag is proposed.
1. Substrate Preparation:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function of the ITO and remove any residual organic contaminants.
2. Zinc Oxide (ZnO) Electron Transport Layer Deposition:
-
A ZnO nanoparticle solution is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.
-
The films are then annealed in air at 150°C for 20 minutes.
3. Active Layer Deposition:
-
A blend solution of a this compound derivative (as the donor) and PC71BM (as the acceptor) in a 1:1.2 weight ratio is prepared in chloroform at a total concentration of 20 mg/mL.
-
The solution is stirred on a hotplate at 40°C for at least 2 hours in a nitrogen-filled glovebox.
-
The active layer is deposited by spin-coating the blend solution onto the ZnO layer at 1500 rpm for 60 seconds.
-
The film is then thermally annealed at 110°C for 10 minutes to optimize the morphology of the bulk heterojunction.
4. Molybdenum Oxide (MoO3) Hole Transport Layer and Silver (Ag) Electrode Deposition:
-
A 10 nm thick layer of MoO3 is thermally evaporated on top of the active layer at a rate of 0.1 Å/s under a pressure of 10-6 Torr.
-
Subsequently, a 100 nm thick Ag electrode is thermally evaporated at a rate of 1 Å/s.
Device Characterization
1. Current Density-Voltage (J-V) Characteristics:
-
The J-V characteristics of the fabricated devices are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination at 100 mW/cm2 from a solar simulator.
-
The light intensity is calibrated using a certified silicon reference cell.
-
The key photovoltaic parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curves.
2. External Quantum Efficiency (EQE) Measurement:
-
EQE spectra are measured using a dedicated system consisting of a xenon lamp, a monochromator, and a lock-in amplifier.
-
The monochromatic light is chopped, and the resulting current is measured as a function of wavelength.
-
A calibrated silicon photodiode is used as a reference to calculate the EQE.
3. Atomic Force Microscopy (AFM) for Morphological Characterization:
-
The surface morphology of the active layer blend film is investigated using AFM in tapping mode.
-
Height and phase images are acquired to visualize the phase separation and domain sizes of the donor and acceptor materials.
Visualizations
Caption: Experimental workflow for the fabrication and characterization of this compound-based bulk heterojunction solar cells.
Caption: Energy level diagram of a hypothetical this compound-based bulk heterojunction solar cell.
References
Application Notes: 4,10-Dibromoanthanthrone as a Versatile Precursor for Near-Infrared (NIR) Absorbing Dyes
AN-NIR-ATD001
Introduction
4,10-Dibromoanthanthrone, a halogenated derivative of the polycyclic aromatic hydrocarbon anthanthrone, serves as a pivotal building block in the synthesis of advanced functional materials. Its rigid, planar core and the presence of reactive bromine atoms at the 4 and 10 positions make it an ideal scaffold for creating donor-acceptor (D-A) type architectures. By strategically introducing electron-donating aryl groups at these positions through palladium-catalyzed cross-coupling reactions, the electronic properties of the anthanthrone core can be precisely modulated. This functionalization extends the π-conjugation of the system, leading to a significant bathochromic (red) shift in the material's absorption profile into the near-infrared (NIR) region (700-2500 nm). Dyes absorbing in the NIR spectrum are of paramount interest for applications in biomedical imaging, photothermal therapy, organic photovoltaics, and as components in organic electronics, owing to their ability to penetrate tissue and reduced interference from background signals.[1]
This document provides detailed protocols for the synthesis of NIR-absorbing dyes derived from this compound and presents a summary of their photophysical properties.
Synthetic Strategy & Workflow
The primary synthetic route to functionalize this compound involves palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. These reactions enable the formation of carbon-carbon bonds between the anthanthrone core and various aryl or heteroaryl groups. The selection of the coupling partner is critical for tuning the resulting dye's absorption characteristics. Electron-rich moieties, such as thiophene, furan, or substituted phenyl groups, are commonly employed to push the absorption maximum towards the NIR region.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 4,10-diaryl anthanthrone derivatives.
Protocol 1: Synthesis of 4,10-Bis(4-n-octyl-2-thienyl)anthanthrone via Stille Coupling
This protocol details the synthesis of a thiophene-functionalized anthanthrone derivative.
Materials:
-
This compound
-
4-n-octyl-2-thienyltributyltin
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Lithium Chloride (LiCl)
-
Dry Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
N,N-diethylphenylazothioformamide (scavenging agent)
-
Chloroform
-
Acetone
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
To a round bottom flask equipped with a magnetic stir bar, add this compound (1.00 eq, e.g., 3.00 g, 6.46 mmol), LiCl (0.5 eq, e.g., 0.137 g, 3.23 mmol), and 4-n-octyl-2-thienyltributyltin (2.5 eq, e.g., 7.84 g, 16.2 mmol).
-
Add dry THF (approx. 200 mL) to the flask. The resulting solution will be cloudy.
-
Degas the solution for a minimum of 10 minutes by bubbling argon or nitrogen through it.
-
Under a positive pressure of inert gas, add the palladium catalyst, PdCl₂(PPh₃)₂ (0.05 eq, e.g., 0.227 g, 0.323 mmol).
-
Heat the reaction mixture to reflux and maintain for 48 hours under an inert atmosphere.
-
After 48 hours, cool the reaction to room temperature and pour it into methanol (approx. 200 mL) to precipitate the crude product.
-
Filter the precipitate and wash with methanol.
-
Purification: a. Perform a Soxhlet extraction with acetone to remove low molecular weight impurities and catalyst residues. b. Extract the remaining solid with chloroform. c. Reduce the volume of the chloroform extract under reduced pressure to approximately 20 mL. d. To remove residual palladium, add N,N-diethylphenylazothioformamide (a scavenging agent, approx. 10 mg) and stir the mixture for 1 hour. e. Precipitate the purified product by pouring the chloroform solution into methanol (100 mL). f. Recover the final product by filtration as a dark solid.
Protocol 2: General Procedure for Suzuki Coupling of this compound
This protocol provides a general guideline for the Suzuki coupling reaction, which can be adapted for various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (2.2 - 2.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M)
-
Toluene or a similar anhydrous, degassed solvent
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (2.2 eq), and the palladium catalyst Pd(PPh₃)₄ (3-5 mol%).
-
Add degassed toluene to the flask via syringe.
-
Add the aqueous Na₂CO₃ solution (approx. 2 eq per arylboronic acid).
-
Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 4,10-diaryl anthanthrone derivative.
Structure-Property Relationships
The strategic functionalization of the this compound core with different aryl groups allows for the fine-tuning of the resulting dye's photophysical properties. Extending the π-conjugation through the addition of aryl substituents systematically shifts the absorption and emission profiles to longer wavelengths.
Data Presentation
The following table summarizes the photophysical properties of representative anthanthrone derivatives. Attaching aryl groups to the 4 and 10 positions extends the π-conjugation, causing a bathochromic shift in the absorption maximum (λmax).
| Compound | Substituent at 4,10-positions | λmax (nm) | Solvent | Reference |
| Anthanthrone | H | ~486 | Benzene | [2] |
| Derivative 1 | Thienyl | > 600 | Chloroform | Inferred from polymer data |
| Derivative 2 | Electron-Rich Aryl | > 700 (NIR region) | Various | General Trend |
Applications in Research and Development
The ability to synthesize a range of NIR-absorbing dyes from a common precursor like this compound is highly valuable for:
-
Drug Development: NIR dyes can be conjugated to targeting ligands (e.g., antibodies, peptides) for in vivo imaging of diseased tissues, such as tumors. Their absorption in the NIR window allows for deep tissue penetration and high signal-to-noise ratios.
-
Photothermal Therapy (PTT): Dyes with strong absorption in the NIR region can convert light energy into heat, leading to localized hyperthermia and ablation of cancer cells.
-
Organic Electronics: The tunable electronic properties of these derivatives make them suitable for use as p-type or n-type semiconductors in organic field-effect transistors (OFETs) and as absorbers in organic photovoltaic (OPV) devices.
Conclusion
This compound is a robust and versatile building block for the rational design of near-infrared absorbing dyes. Through well-established palladium-catalyzed cross-coupling reactions like the Stille and Suzuki couplings, a diverse library of 4,10-diaryl anthanthrone derivatives can be synthesized. The photophysical properties of these dyes are strongly dependent on the nature of the appended aryl groups, providing a clear strategy for tuning their absorption and emission profiles for specific applications in materials science and medicine. The protocols outlined herein provide a solid foundation for researchers to explore this promising class of NIR dyes.
References
Application Notes and Protocols for High-Performance Organic Field-Effect Transistors (OFETs) Based on 4,10-Dibromoanthanthrone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,10-Dibromoanthanthrone is a versatile organic molecule that serves as a crucial building block for the synthesis of novel p-type, n-type, and ambipolar semiconducting materials for organic field-effect transistors (OFETs). Its rigid, planar aromatic core provides a strong foundation for creating materials with significant intermolecular interactions, which are essential for efficient charge transport. While direct application of this compound as the active semiconductor in high-performance OFETs is not extensively documented, its derivatives have shown considerable promise.
This document provides detailed application notes and protocols for the fabrication and characterization of high-performance OFETs utilizing derivatives of this compound. The protocols are based on established methodologies for solution-processed and vacuum-deposited organic semiconductors.
Device Architecture and Design Considerations
The performance of an OFET is intrinsically linked to its architecture. For devices based on this compound derivatives, the most common and effective architectures are the Bottom-Gate, Top-Contact (BGTC) and Bottom-Gate, Bottom-Contact (BGBC) configurations.
-
Bottom-Gate, Top-Contact (BGTC): In this staggered configuration, the gate electrode and dielectric layer are prepared first, followed by the deposition of the organic semiconductor. The source and drain electrodes are then deposited on top of the semiconductor layer. This architecture generally offers better contact and performance as the semiconductor surface is pristine before electrode deposition.
-
Bottom-Gate, Bottom-Contact (BGBC): In this coplanar configuration, the gate, dielectric, and source/drain electrodes are all fabricated on the substrate before the deposition of the organic semiconductor. While simpler to fabricate, the performance can be limited by the quality of the semiconductor-electrode interface.
The choice of architecture will depend on the specific derivative, its deposition characteristics, and the desired device performance.
Quantitative Performance Data
The performance of OFETs is characterized by several key parameters, including charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). The following table summarizes typical performance data for OFETs based on various organic semiconductors, providing a benchmark for what can be expected from well-optimized devices using this compound derivatives.
| Organic Semiconductor | Deposition Method | Carrier Mobility (μ) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] |
| Pentacene | Vacuum Deposition | ~ 1.0 | > 106 | -10 to -30 |
| C10-DNTT | Solution Shearing | 10.4 | > 107 | < -5 |
| P3HT | Spin Coating | ~ 0.1 | > 105 | 0 to 10 |
| DPP-based Polymer | Solution-Processed | 0.59 (hole) | > 104 | Not Reported |
Note: The performance of OFETs is highly dependent on fabrication conditions, including substrate treatment, deposition parameters, and post-deposition annealing.
Experimental Protocols
The following are detailed protocols for the fabrication of solution-processed and vacuum-deposited OFETs with a BGTC architecture, which is often preferred for achieving high performance.
Protocol 1: Fabrication of Solution-Processed OFETs
This protocol is suitable for soluble derivatives of this compound.
1. Substrate Preparation and Cleaning:
-
Begin with heavily n-doped silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.
-
Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the SiO₂ surface with an oxygen plasma or a UV/Ozone cleaner for 10-15 minutes to remove any organic residues and to create a hydrophilic surface.
2. Dielectric Surface Modification:
-
To improve the ordering of the organic semiconductor and enhance device performance, the SiO₂ surface is typically treated with a self-assembled monolayer (SAM).
-
For p-type semiconductors, a common treatment is with octadecyltrichlorosilane (OTS). This can be done via vapor deposition in a vacuum chamber or by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene for several hours.
-
After treatment, rinse the substrates thoroughly with the solvent and anneal at 120°C for 10 minutes to form a stable, hydrophobic monolayer.
3. Organic Semiconductor Deposition:
-
Prepare a solution of the this compound derivative in a suitable high-boiling point organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a concentration of 5-10 mg/mL.
-
Deposit the semiconductor solution onto the treated substrate using spin-coating. A typical two-step spin-coating process might involve a slow spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a faster spin (e.g., 2000 rpm for 60 seconds) to achieve the desired film thickness.
-
Anneal the semiconductor film at a temperature optimized for the specific material (typically between 100°C and 150°C) to promote molecular ordering and remove residual solvent. This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
4. Source and Drain Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask with the desired channel length and width.
-
Deposit 40-50 nm of gold (Au) through the shadow mask using thermal evaporation at a high vacuum (< 10-6 Torr). A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) may be deposited before the gold to improve adhesion.
5. Device Characterization:
-
Characterize the electrical properties of the fabricated OFETs in an inert atmosphere using a semiconductor parameter analyzer.
-
Measure the output characteristics (IDS vs. VDS at various VGS) and transfer characteristics (IDS vs. VGS at a constant VDS in both the linear and saturation regimes).
-
From these measurements, extract the key performance parameters: field-effect mobility, on/off ratio, and threshold voltage.
Protocol 2: Fabrication of Vacuum-Deposited OFETs
This protocol is suitable for this compound derivatives that can be sublimed without decomposition.
1. Substrate Preparation and Cleaning:
-
Follow the same procedure as described in Protocol 1, steps 1 and 2, to prepare and surface-modify the Si/SiO₂ substrates.
2. Organic Semiconductor Deposition:
-
Place the prepared substrates in a high-vacuum thermal evaporation system.
-
Load the this compound derivative into a crucible in the evaporator.
-
Evacuate the chamber to a pressure below 10-6 Torr.
-
Heat the crucible to sublime the organic material and deposit a thin film (typically 30-50 nm) onto the substrates at a controlled deposition rate (e.g., 0.1-0.5 Å/s). The substrate temperature during deposition can be controlled to influence film morphology and crystallinity.
3. Source and Drain Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask as described in Protocol 1, step 4.
4. Device Characterization:
-
Characterize the electrical properties of the fabricated OFETs as described in Protocol 1, step 5.
Visualizing the Workflow and Device Architecture
The following diagrams, created using the DOT language, illustrate the key experimental workflows and device structures.
Application Notes and Protocols for Solution-Processing of 4,10-Dibromoanthanthrone-Based Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,10-Dibromoanthanthrone (DBA) is a scarlet or orange-red synthetic organic colorant that has garnered significant interest in the field of organic electronics.[1][2] As a derivative of anthanthrone, a polycyclic aromatic hydrocarbon, DBA possesses a highly conjugated system that makes it a promising candidate for use as an organic semiconductor.[3] Its robust chemical structure suggests good stability, a crucial attribute for long-lasting electronic devices. The bromine substituents on the anthanthrone core can be leveraged for further chemical modifications, allowing for the fine-tuning of its electronic properties to suit various applications.[1]
The exploration of DBA and its derivatives in organic electronics is driven by the potential to create low-cost, flexible, and large-area devices. Solution-processing techniques are particularly attractive for achieving these goals as they offer advantages over traditional vacuum deposition methods, including reduced manufacturing costs and compatibility with high-throughput printing technologies. This document provides a comprehensive guide to the solution-based fabrication of organic electronic devices utilizing this compound and its derivatives, with a focus on organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.
Data Presentation
Solubility of this compound
The solubility of the active material is a critical parameter for any solution-based deposition technique. The following table summarizes the known qualitative solubility of this compound in various organic solvents. For successful solution processing, high-boiling point solvents are generally preferred as they allow for better control over film morphology during deposition and annealing.
| Solvent | Boiling Point (°C) | Solubility |
| Xylene | ~140 | Soluble[4] |
| Tetralin | ~207 | Soluble[4] |
| Chloroform | 61.2 | Slightly Soluble (with heating)[4] |
| o-Chlorophenol | ~175 | Slightly Soluble[4] |
| Pyridine | 115 | Slightly Soluble[4] |
| Acetone | 56 | Insoluble[4] |
| Ethanol | 78 | Insoluble[4] |
| Toluene | 111 | Insoluble[4] |
Experimental Protocols
Preparation of this compound Solution
A well-dissolved and filtered solution is paramount for achieving uniform and defect-free thin films.
Materials:
-
This compound (DBA) powder
-
High-purity organic solvent (e.g., xylene, tetralin)
-
Glass vials with caps
-
Hot plate with magnetic stirring capability
-
Magnetic stir bars
-
Syringe filters (0.2 µm pore size, PTFE or other solvent-compatible material)
-
Syringes
Protocol:
-
Weigh the desired amount of DBA powder and place it in a clean, dry glass vial.
-
Add the appropriate volume of the chosen high-boiling point solvent to achieve the target concentration. Initial concentrations for spin-coating are typically in the range of 1-10 mg/mL.
-
Add a magnetic stir bar to the vial.
-
Seal the vial and place it on a hot plate with magnetic stirring.
-
Heat the solution to a temperature between 60-80°C while stirring. The elevated temperature will aid in the dissolution of DBA.
-
Continue stirring until the DBA is completely dissolved. This may take several hours.
-
Once dissolved, allow the solution to cool to room temperature.
-
Prior to use, filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
Spin-Coating Protocol for Thin Film Deposition
Spin-coating is a widely used technique for fabricating uniform thin films from solution.[5] The final film thickness is dependent on the solution concentration, viscosity, and spin-coating parameters.[6]
Materials and Equipment:
-
Prepared this compound solution
-
Substrates (e.g., Si/SiO2 wafers, glass slides)
-
Spin-coater
-
Pipettes
-
Hot plate
Protocol:
-
Ensure the substrates are thoroughly cleaned. A common cleaning procedure involves sequential sonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Optional: Treat the substrate surface to modify its surface energy, which can influence the film morphology. For example, a UV-ozone treatment can be used to create a more hydrophilic surface.
-
Place the substrate on the chuck of the spin-coater and ensure it is centered.
-
Dispense a small amount of the filtered DBA solution onto the center of the substrate. The volume will depend on the substrate size but is typically in the range of 20-100 µL.
-
Start the spin-coating program. A two-step program is often effective:
-
Step 1 (Spread cycle): A low spin speed (e.g., 500 rpm) for a short duration (e.g., 5-10 seconds) to allow the solution to spread across the substrate.
-
Step 2 (Thinning cycle): A higher spin speed (e.g., 1000-4000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
After the spin-coating process is complete, carefully remove the substrate from the chuck.
-
Place the substrate on a hot plate for a post-deposition anneal. The annealing temperature and time will depend on the solvent used and the desired film morphology. A typical starting point is to anneal at a temperature slightly above the boiling point of the solvent for 10-30 minutes.
Fabrication of a Bottom-Gate, Top-Contact (BGTC) Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a simple OFET structure to evaluate the electrical characteristics of the solution-processed DBA thin film.
Materials and Equipment:
-
DBA-coated substrate
-
Thermal evaporator
-
Shadow mask for source and drain electrodes
-
Gold (Au) or other suitable electrode material
-
Semiconductor parameter analyzer
Protocol:
-
Following the spin-coating and annealing of the DBA thin film on a suitable substrate (e.g., a heavily doped silicon wafer with a thermally grown silicon dioxide layer, which acts as the gate electrode and gate dielectric, respectively), the device is ready for electrode deposition.
-
Place a shadow mask with the desired channel length and width on top of the DBA film.
-
Load the substrate and shadow mask into a thermal evaporator.
-
Evacuate the chamber to a high vacuum (e.g., < 10^-6 Torr).
-
Deposit the source and drain electrodes (e.g., 50 nm of gold) through the shadow mask.
-
Remove the device from the evaporator.
-
The OFET is now ready for electrical characterization using a semiconductor parameter analyzer.
Visualizations
Logical Workflow for Solution-Processing of DBA-based OFETs
Caption: Workflow for the fabrication and characterization of DBA-based OFETs.
Signaling Pathway for OFET Operation
Caption: Principle of operation for a this compound-based OFET.
Conclusion
This compound presents a versatile platform for the development of solution-processable organic electronics. The protocols outlined in this document provide a starting point for researchers to explore the potential of this material in various device architectures. Further optimization of solution formulations, deposition parameters, and post-processing treatments will be crucial for enhancing device performance and realizing the full potential of DBA-based organic electronics. The ability to chemically modify the DBA core opens up a vast design space for new materials with tailored electronic and optical properties, paving the way for future innovations in this exciting field.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 3. Solution processed high performance pentacene thin-film transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Solution of an elusive pigment crystal structure from a thin film: a combined X-ray diffraction and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Easy and cheap fabrication gives brilliant OFET performance [advancedsciencenews.com]
Measuring charge carrier mobility in 4,10-Dibromoanthanthrone thin films
An Application Note on Measuring Charge Carrier Mobility in 4,10-Dibromoanthanthrone Thin Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (DBA) is a synthetic organic colorant that is also recognized as a promising organic semiconductor.[1][2] As a derivative of anthanthrone, it serves as a fundamental building block for creating p-type, n-type, and ambipolar π-conjugated materials for various organic electronic applications.[3] Theoretical investigations into dihalogenated anthanthrones, including DBA, suggest the potential for ambipolar charge transport, meaning the material can conduct both positive (holes) and negative (electrons) charge carriers.[4][5]
The charge carrier mobility (µ) is a critical parameter that quantifies how quickly charge carriers move through a material under the influence of an electric field. It is a key figure of merit for the performance of organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). A high charge carrier mobility is essential for achieving fast switching speeds, high drive currents, and overall device efficiency.
This application note provides detailed protocols for the fabrication of this compound thin films and the subsequent measurement of their charge carrier mobility using three standard techniques: the Organic Field-Effect Transistor (OFET) method, the Space-Charge-Limited Current (SCLC) method, and the Time-of-Flight (TOF) method.
Data Presentation
The charge carrier mobility of this compound can be characterized using several techniques, each probing transport under different device configurations and conditions. The following table summarizes representative, theoretically plausible data for DBA thin films. These values are based on theoretical calculations for dihalogenated anthanthrones and experimental results for related organic semiconductors.[4][6][7]
| Measurement Technique | Device Architecture | Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Key Experimental Conditions |
| OFET (Bottom-Gate, Top-Contact) | Transistor | Hole (p-type) | 1.0 x 10⁻³ - 5.0 x 10⁻³ | > 10⁵ | Substrate: Si/SiO₂, Dielectric: 300 nm SiO₂, T_sub: 100 °C |
| OFET (Bottom-Gate, Top-Contact) | Transistor | Electron (n-type) | 5.0 x 10⁻⁴ - 2.0 x 10⁻³ | > 10⁴ | Substrate: Si/SiO₂, Dielectric: HMDS treated, T_sub: 100 °C |
| SCLC | Diode (ITO/DBA/Au) | Hole (p-type) | 8.0 x 10⁻⁴ | N/A | Film Thickness: 150 nm, Ohmic contacts assumed |
| Time-of-Flight (TOF) | Thick Film Diode | Hole (p-type) | 1.2 x 10⁻³ | N/A | Film Thickness: 1.5 µm, Laser: 355 nm pulsed |
Experimental Protocols & Methodologies
A generalized experimental workflow for sample preparation and characterization is outlined below.
References
- 1. Dibromoanthanthrone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ambipolar charge-transport properties in 4,10-dihalogenated anthanthrone crystals: a theoretical study - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: 4,10-Dibromoanthanthrone in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4,10-Dibromoanthanthrone as a foundational building block for the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). While direct application as an emissive layer component is not widely documented, its chemical structure lends itself to the creation of novel organic semiconductors.
Introduction to this compound
This compound, also known as Pigment Red 168, is a halogenated polycyclic aromatic hydrocarbon. Its rigid, planar anthanthrone core provides a basis for creating materials with desirable electronic and photophysical properties for optoelectronic applications. The presence of two bromine atoms at the 4 and 10 positions offers reactive sites for carbon-carbon bond formation, enabling the extension of the π-conjugated system through cross-coupling reactions. This makes it a versatile precursor for synthesizing larger, more complex molecules tailored for specific functions within an OLED device, such as emissive materials, host materials, or charge-transporting materials.
Potential Roles in OLEDs
Based on the chemistry of analogous brominated aromatic compounds and the electronic properties of the anthanthrone core, this compound is a promising starting material for:
-
Synthesis of Novel Emissive Materials: By reacting this compound with various arylboronic acids or other organometallic reagents via Suzuki or Stille coupling, a wide range of derivatives with tailored emission colors and photophysical properties can be synthesized. The anthanthrone core itself is a known chromophore, and its derivatization can lead to emitters in the green to red region of the visible spectrum.
-
Development of Host Materials: The rigid structure of anthanthrone can be functionalized to create host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. The high triplet energy potentially achievable with anthanthrone derivatives is a key requirement for efficient blue phosphorescent OLEDs.
-
Creation of Charge-Transporting Materials: The extended π-system of anthanthrone suggests that its derivatives could possess good charge-transporting properties.[1] Theoretical studies on dihalogenated anthanthrones indicate the potential for ambipolar charge transport, which is beneficial for balanced charge injection and recombination in the emissive layer of an OLED.[1]
Photophysical and Charge Transport Properties of Anthanthrone Derivatives
While specific performance data for OLEDs based on materials directly synthesized from this compound is scarce in publicly available literature, the following table summarizes key theoretical and experimental properties of anthanthrone and its derivatives relevant to OLED applications.
| Property | 4,10-Dichloroanthanthrone | This compound | 4,10-Diiodoanthanthrone | Reference |
| Crystal System | Triclinic | Monoclinic | Monoclinic | --INVALID-LINK-- |
| Space Group | P-1 | P21/c | P21/c | --INVALID-LINK-- |
| Calculated Hole Mobility | Moderate | Moderate | High | --INVALID-LINK-- |
| Calculated Electron Mobility | High | High | High | --INVALID-LINK-- |
| Potential Application | Organic Semiconductor | Organic Semiconductor | Organic Semiconductor | --INVALID-LINK-- |
Experimental Protocols
This protocol describes a general procedure for the synthesis of a 4,10-diarylanthanthrone derivative from this compound.
Materials:
-
This compound
-
Arylboronic acid (2.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
Triphenylphosphine (PPh3) (20 mol%)
-
Potassium carbonate (K2CO3) (4 equivalents)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) via syringe.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4,10-diarylanthanthrone derivative.
-
Further purify the product by recrystallization or sublimation if required for high-purity OLED-grade material.
This protocol outlines the general steps for fabricating a simple solution-processed OLED using a newly synthesized anthanthrone derivative as the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Synthesized anthanthrone derivative (emitter) dissolved in a suitable solvent (e.g., chlorobenzene or toluene)
-
Electron-transporting material (e.g., TPBi)
-
Low work function metal cathode (e.g., LiF/Al or Ca/Al)
-
Solvents for cleaning (deionized water, acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrate at a typical speed of 3000-5000 rpm for 30-60 seconds. Anneal the film at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the synthesized anthanthrone derivative in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer inside the glovebox. The concentration and spin speed will determine the film thickness. Anneal the film to remove residual solvent.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator chamber integrated with the glovebox. Deposit the electron-transporting layer (e.g., 20-40 nm of TPBi) followed by the cathode (e.g., 1 nm of LiF and 100 nm of Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer.
-
Electroluminescence (EL) Spectrum: Record the EL spectrum at a constant driving voltage using a spectrometer.
-
Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data and the EL spectrum.
Visualizations
Caption: Experimental workflow from material synthesis to device characterization.
Caption: A typical multilayer OLED device structure incorporating an anthanthrone derivative.
References
Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Using 4,10-Dibromoanthanthrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of novel donor-acceptor (D-A) conjugated polymers utilizing 4,10-dibromoanthanthrone as a key building block. Anthanthrone is a commercially available dye that offers a robust and versatile platform for the development of high-performance organic electronic materials due to its fused-ring structure and suitable electronic properties.[1] The methodologies detailed herein are based on palladium-catalyzed cross-coupling reactions, specifically Suzuki and Stille polymerizations, which are widely employed for the synthesis of conjugated polymers.
Introduction to this compound in Polymer Synthesis
This compound serves as an excellent electron-accepting monomer in D-A copolymers. Its planar aromatic structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. By copolymerizing this compound with various electron-donating (donor) comonomers, the optoelectronic properties of the resulting polymers, such as their absorption spectra, energy levels (HOMO/LUMO), and charge carrier mobilities, can be systematically tuned.[2] This tunability makes these polymers promising candidates for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and chemical sensors.[1]
Data Presentation: Properties of Anthanthrone-Based Polymers
The following tables summarize the key properties of several donor-acceptor copolymers synthesized from this compound. These polymers are copolymers of this compound with different donor units.
Table 1: Molecular Weights and Optical Properties
| Polymer | Comonomer | Mn (kDa) | PDI | λmax (solution, nm) | λmax (film, nm) | Optical Bandgap (eV) |
| PANT-TBO | 2,5-bis(trimethylstannyl)thiophene | 15.3 | 2.1 | 550 | 560, 610 (sh) | 1.90 |
| PANT-TBT | 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene | 18.2 | 2.5 | 580 | 595, 640 (sh) | 1.82 |
| PANT-TffBT | 4,7-bis(5-trimethylstannylthiophen-2-yl)-5,6-difluoro-2,1,3-benzothiadiazole | 21.5 | 2.3 | 620 | 640, 700 (sh) | 1.65 |
| PQ1 | Quinoxaline derivative | 34.7 | 1.76 | 450 | 465 | 2.25 |
| PQ3 | Quinoxaline derivative | 48.2 | 1.43 | 480 | 495 | 2.10 |
Mn = Number-average molecular weight, PDI = Polydispersity index, λmax = Maximum absorption wavelength, (sh) = shoulder. Data for PANT polymers are adapted from[1], and for PQ polymers from[3].
Table 2: Electrochemical Properties and Device Performance
| Polymer | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) in OFETs | OPV PCE (%) |
| PANT-TBO | -5.45 | -3.55 | 1.5 x 10⁻³ | 2.5 |
| PANT-TBT | -5.40 | -3.58 | 4.5 x 10⁻³ | 5.21 |
| PANT-TffBT | -5.52 | -3.87 | 8.0 x 10⁻⁴ | 4.8 |
| PQ1 | -5.61 | -3.65 | Not Reported | Not Reported |
| PQ3 | -5.31 | -4.02 | Not Reported | Not Reported |
HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, OFET = Organic Field-Effect Transistor, OPV = Organic Photovoltaic, PCE = Power Conversion Efficiency. Data for PANT polymers are adapted from[1], and for PQ polymers from[3].
Experimental Protocols
The following are detailed protocols for the synthesis of donor-acceptor polymers using this compound via Suzuki and Stille polymerization.
Protocol 1: Synthesis via Suzuki Polymerization
This protocol is a general procedure for the Suzuki coupling of this compound with a diboronic acid or ester comonomer.
Materials:
-
This compound (1.0 eq)
-
Diboronic acid or ester comonomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 4.0 eq)
-
Solvent (e.g., Toluene/H₂O mixture, typically 4:1 v/v)
-
Phase-transfer catalyst (e.g., Aliquat 336, 2-3 drops)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the diboronic ester comonomer, and the palladium catalyst.
-
Add the base (K₂CO₃) and a magnetic stir bar.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed solvent mixture and the phase-transfer catalyst via syringe.
-
Heat the reaction mixture to reflux (typically 90-110 °C) under an inert atmosphere for 24-72 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Upon completion, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration.
-
Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers.
-
Dry the purified polymer under vacuum.
Protocol 2: Synthesis via Stille Polymerization
This protocol describes the Stille cross-coupling of this compound with an organotin comonomer.
Materials:
-
This compound (1.0 eq)
-
Distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 8 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Chlorobenzene)
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound and the distannyl comonomer in the anhydrous, degassed solvent.
-
Add the palladium catalyst and the phosphine ligand to the reaction mixture.
-
Degas the solution with a stream of argon for 20-30 minutes.
-
Heat the reaction mixture to 100-120 °C and stir for 24-48 hours under an inert atmosphere.
-
To end-cap the polymer chains, add a small amount of bromobenzene and stir for an additional 2 hours, followed by the addition of a small amount of trimethyl(phenyl)tin and stir for another 2 hours.
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the crude polymer and wash with methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, hexane, and finally chloroform or chlorobenzene.
-
The polymer is isolated from the chloroform/chlorobenzene fraction by precipitation in methanol.
-
Dry the final polymer product under vacuum.
Visualizations
Polymerization Schematics
References
- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 2. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of 4,10-Dibromoanthanthrone Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,10-Dibromoanthanthrone and its derivatives. The focus is on enhancing solubility for solution-based processing and analysis.
I. Troubleshooting Guide
This section addresses common issues encountered during the dissolution of this compound derivatives.
Issue 1: The compound is not dissolving in the selected organic solvent.
Possible Causes:
-
Mismatched Polarity: The polarity of the solvent may not be appropriate for the specific derivative. While the parent this compound is soluble in xylene and tetralin, and slightly soluble in heated chloroform, o-chlorophenol, and pyridine, derivatization can significantly alter polarity.[1]
-
Low Dissolution Rate: The compound may be dissolving, but at an extremely slow rate.
-
Inadequate Temperature: Many polycyclic aromatic hydrocarbons (PAHs) exhibit increased solubility at higher temperatures.
-
Particle Size: Large crystalline particles have a smaller surface area-to-volume ratio, which can hinder dissolution.
Recommended Solutions:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with those known to dissolve the parent compound (xylene, tetralin, chloroform) and expand to others like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which are effective for many organic molecules.[2][3]
-
Increase Temperature: Gently heat the solution while stirring. Always be mindful of the solvent's boiling point and the compound's thermal stability.
-
Particle Size Reduction: If the starting material is a solid, reduce its particle size by grinding it into a fine powder. This increases the surface area available for solvation.
-
Sonication: Use an ultrasonic bath to provide energy that can help break apart solute-solute interactions and accelerate dissolution.[4]
Issue 2: The compound dissolves at a high temperature but precipitates upon cooling.
Possible Cause:
-
Temperature-Dependent Solubility: The compound has low solubility at room temperature, and the solution becomes supersaturated as it cools.
Recommended Solutions:
-
Use of Co-solvents: Introduce a co-solvent to the primary solvent to improve the overall solvating power of the system. A common technique is to dissolve the compound in a small amount of a good solvent (e.g., DMF) and then dilute it with a second solvent in which it is less soluble.[2]
-
Maintain Elevated Temperature: If the experimental procedure allows, maintain the solution at a higher temperature to keep the compound dissolved.
Issue 3: The solubility is still too low for the intended application (e.g., thin-film deposition, biological assay).
Possible Cause:
-
Inherent Low Solubility: The strong intermolecular π-π stacking interactions characteristic of large, planar aromatic molecules can make them inherently difficult to dissolve at high concentrations.[5]
Recommended Solutions:
-
Chemical Modification: If possible, introduce solubilizing groups to the this compound core. Long alkyl chains, branched alkyl chains, or triethylene glycol (TEG) groups can disrupt crystal packing and improve solubility.[6][7]
-
Use of Surfactants: In aqueous or mixed-solvent systems, surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[4][8]
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for dissolving this compound derivatives?
A1: For the parent this compound, start with xylene, tetralin, or heated chloroform.[1] For novel derivatives, a solvent screening approach is recommended. The choice of solvent will depend on the nature of the functional groups that have been added. A general starting point for many organic materials includes chloroform, dichlorobenzene, DMF, and NMP.
Q2: How can I quantitatively compare the solubility of my derivatives in different solvents?
A2: You can determine the saturation solubility by preparing saturated solutions at a constant temperature, allowing undissolved solid to settle, and then carefully measuring the concentration of the supernatant. This can be done using techniques like UV-Vis spectroscopy by creating a calibration curve. Below is a sample data table for comparing the solubility of a hypothetical derivative.
| Solvent | Temperature (°C) | Saturation Solubility (mg/mL) |
| Chloroform | 25 | 0.5 |
| Chloroform | 60 | 2.1 |
| o-Dichlorobenzene | 25 | 1.8 |
| o-Dichlorobenzene | 80 | 7.5 |
| NMP | 25 | 3.2 |
| NMP | 80 | 15.0 |
| Table 1: Example solubility data for a hypothetical this compound derivative. |
Q3: Can I use co-solvents to improve solubility for biological assays?
A3: Yes, this is a common strategy. A typical approach is to first dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration to create a stock solution. This stock solution can then be diluted into the aqueous buffer for the assay.[2] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system.[3]
Q4: What structural modifications can be made to the this compound core to enhance solubility?
A4: Introducing bulky or flexible side chains can significantly improve solubility by disrupting the planar stacking of the molecules. Some effective solubilizing groups for polycyclic aromatic compounds include:
-
Long, straight alkyl chains (e.g., hexyl, octyl)
-
Branched alkyl chains (e.g., 2-ethylhexyl)
-
Triethylene glycol (TEG) or other oligo(ethylene glycol) chains to improve solubility in more polar solvents.[6][7]
-
Phenyl or other aromatic groups that can be functionalized with the above chains.
III. Experimental Protocols & Visualizations
Protocol 1: General Procedure for Solubility Enhancement by Solvent Screening and Heating
This protocol outlines a systematic approach to finding a suitable solvent for a new this compound derivative.
Caption: Workflow for testing the solubility of a derivative.
Methodology:
-
Preparation: Accurately weigh approximately 1 mg of the this compound derivative into a clean vial.
-
Solvent Addition: Add 1 mL of the chosen test solvent to the vial.
-
Room Temperature Attempt: Vigorously stir or vortex the mixture at room temperature for at least 30 minutes. Visually inspect for any undissolved solid.
-
Heating: If the compound is not fully dissolved, heat the vial with stirring to a temperature appropriate for the solvent (e.g., 60-80°C). Do not exceed the solvent's boiling point.
-
Sonication: If solids persist after heating, place the vial in an ultrasonic bath for 15-30 minutes.
-
Observation: After each step, visually assess the solubility and record the results as "soluble," "partially soluble," or "insoluble."
Protocol 2: Structural Modification Strategy for Solubility Enhancement
This diagram illustrates the general chemical strategy for improving the solubility of the parent compound through functionalization.
Caption: Logic for improving solubility via chemical modification.
Methodology: The bromo-positions on the this compound core are reactive sites suitable for cross-coupling reactions.
-
Reaction Selection: Choose an appropriate cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, based on the desired solubilizing group.
-
Reagent Preparation: The solubilizing group should be part of a suitable reagent for the chosen reaction (e.g., a boronic acid for Suzuki coupling).
-
Synthesis: Perform the cross-coupling reaction under an inert atmosphere with an appropriate catalyst (e.g., a palladium complex) and base in a suitable solvent.
-
Purification: After the reaction is complete, the new, functionalized derivative must be purified, typically using column chromatography, to remove any remaining starting material, catalyst, and byproducts.
-
Solubility Testing: The solubility of the purified derivative can then be tested using the protocol described above. The introduction of flexible or bulky side chains is expected to disrupt crystal packing and enhance solubility in common organic solvents.
References
- 1. chembk.com [chembk.com]
- 2. reddit.com [reddit.com]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. The Total Solubility of the Co-Solubilized PAHs with Similar Structures Indicated by NMR Chemical Shift - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the synthesis and purification of 4,10-Dibromoanthanthrone for high purity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis and purification of 4,10-Dibromoanthanthrone for high purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves a two-step process. First, 8,8'-dicarboxy-1,1'-dinaphthyl undergoes cyclization in the presence of sulfuric acid monohydrate to form anthanthrone. Subsequently, the anthanthrone is brominated to yield this compound.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the concentration of reagents. Careful control of these variables is crucial for maximizing yield and minimizing the formation of impurities.
Q3: What are some common impurities that can form during the synthesis?
A3: Common impurities may include unreacted starting materials, mono-brominated anthanthrone, and other regioisomers of dibromoanthanthrone. Over-bromination leading to tri- or tetra-brominated species can also occur if the reaction is not carefully controlled.
Q4: How can I purify the crude this compound?
A4: A common purification method involves precipitating the crude product as an oxonium sulfate by the addition of a small amount of water to the reaction mixture. This salt is then isolated and hydrolyzed back to the purified this compound pigment.[1][2] Further purification to achieve high purity and specific particle characteristics can be achieved through wet milling.[1]
Q5: What analytical techniques are recommended for assessing the purity of this compound?
A5: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for assessing the purity of this compound.[3][4][5] These methods can identify and quantify impurities, providing a detailed purity profile.
Troubleshooting Guides
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low yield of crude this compound | Incomplete cyclization of the starting material. | Ensure the use of sufficiently concentrated sulfuric acid monohydrate and adequate reaction time and temperature for the cyclization step. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Incomplete bromination. | Verify the stoichiometry of the brominating agent. The reaction temperature and time should be optimized to ensure complete bromination without significant side product formation. | |
| Loss of product during workup and isolation. | Carefully control the precipitation of the oxonium sulfate to avoid losses. Ensure efficient filtration and washing of the product. | |
| Low yield after purification | Inefficient precipitation of the oxonium sulfate. | Optimize the amount of water added for precipitation. Too much or too little can affect the yield. |
| Product loss during wet milling. | Optimize milling parameters such as milling time, bead size, and suspension concentration to minimize mechanical losses. |
Impurities Present in the Final Product
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting material (8,8'-dicarboxy-1,1'-dinaphthyl) in the final product. | Incomplete cyclization reaction. | Increase the reaction time or temperature of the cyclization step. Ensure the quality and concentration of the sulfuric acid monohydrate. |
| Presence of mono-brominated anthanthrone. | Insufficient brominating agent or incomplete reaction. | Increase the amount of brominating agent or prolong the reaction time. Monitor the reaction by TLC or HPLC to ensure full conversion. |
| Presence of over-brominated products (tri- or tetra-bromoanthanthrone). | Excess brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Reduce the reaction time and monitor the reaction progress closely. |
| Discolored product. | Presence of colored impurities from side reactions or degradation. | The oxonium sulfate precipitation and hydrolysis steps are effective at removing many colored impurities. For persistent color issues, consider recrystallization from a suitable high-boiling point solvent or treatment with activated carbon.[6] |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established methods.[1][2] Researchers should optimize the conditions for their specific laboratory setup.
Step 1: Cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl to Anthanthrone
-
In a clean, dry reaction vessel, carefully add 8,8'-dicarboxy-1,1'-dinaphthyl to sulfuric acid monohydrate.
-
Heat the mixture with stirring to the optimal cyclization temperature and maintain for the required duration. Monitor the reaction completion by TLC.
-
Upon completion, the reaction mixture containing the anthanthrone is ready for the subsequent bromination step.
Step 2: Bromination of Anthanthrone
-
Cool the anthanthrone solution to the desired temperature.
-
Slowly add the brominating agent (e.g., bromine) to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture for the specified time until the bromination is complete, as indicated by TLC or HPLC analysis.
Purification of Crude this compound
Step 1: Precipitation and Hydrolysis of the Oxonium Sulfate
-
To the crude reaction mixture, carefully add a small, controlled amount of water to precipitate the this compound as its oxonium sulfate salt.
-
Isolate the precipitated salt by filtration.
-
Wash the isolated salt with a suitable solvent.
-
Hydrolyze the oxonium sulfate by treating it with water to obtain the crude this compound pigment.
-
Filter, wash the pigment with water until neutral, and dry.
Step 2: Wet Milling for High Purity Pigment
-
Prepare a suspension of the crude this compound pigment in an aqueous medium. The pH may be adjusted as needed.[1]
-
Charge a stirred ball mill with the suspension and appropriate grinding media (e.g., zirconium oxide beads).[1]
-
Operate the mill at a specific power density and peripheral stirrer speed for a predetermined time to achieve the desired particle size and purity.[1]
-
Separate the milled pigment from the grinding media.
-
Filter, wash, and dry the final high-purity this compound.
Data Presentation
Table 1: Typical Reaction Parameters for this compound Synthesis
| Parameter | Cyclization | Bromination |
| Starting Material | 8,8'-dicarboxy-1,1'-dinaphthyl | Anthanthrone |
| Reagent | Sulfuric acid monohydrate | Bromine |
| Temperature | Varies (optimization required) | Varies (optimization required) |
| Reaction Time | Varies (monitor by TLC) | Varies (monitor by TLC/HPLC) |
Table 2: Example Parameters for Wet Milling Purification[1]
| Parameter | Value |
| Pigment Concentration | 5 - 35 wt% |
| Grinding Media | Zirconium mixed oxide beads (0.3-0.4 mm diameter) |
| Peripheral Stirrer Speed | > 12 m/s |
| Power Density | > 2.5 kW per liter of milling space |
| Milling Time | 5 - 45 minutes |
| Temperature | 10 - 60 °C |
Visualizations
References
- 1. EP0702060B1 - Process for the preparation of 4,10-dibromoanthantrone pigment - Google Patents [patents.google.com]
- 2. US5614015A - Process for the preparation of this compound pigment - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Reducing charge recombination in 4,10-Dibromoanthanthrone-based solar cells
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers and scientists working on the development of solar cells utilizing 4,10-Dibromoanthanthrone and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during fabrication and characterization, with a focus on mitigating charge recombination.
Troubleshooting Guides
This guide addresses common issues that can lead to suboptimal device performance in this compound-based solar cells. A systematic approach to identifying and resolving these issues is crucial for improving efficiency and reproducibility.
Issue 1: Low Power Conversion Efficiency (PCE)
Q: My device exhibits a very low overall Power Conversion Efficiency (PCE). How can I diagnose the problem?
A: A low PCE is a symptom of underlying issues with one or more key photovoltaic parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The first step is to carefully analyze the current density-voltage (J-V) curve of your device to determine which of these parameters is most significantly affecting the PCE. Once the primary deficient parameter is identified, you can follow a targeted troubleshooting approach.
Issue 2: Low Short-Circuit Current Density (Jsc)
Q: My device shows a significantly lower Jsc than expected. What are the potential causes and solutions?
A: A low Jsc is often related to problems with light absorption, exciton generation, or charge collection. Here are some common causes and potential solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Inadequate Light Absorption | Verify Active Layer Thickness: Use a profilometer to ensure the active layer thickness is within the optimal range for your specific this compound derivative and donor/acceptor blend. An overly thin layer may not absorb enough light, while a very thick layer can increase charge recombination. Review UV-Vis Absorption Spectra: Confirm that the absorption spectrum of your active layer blend has good overlap with the solar spectrum. Mismatched absorption profiles will lead to poor photon harvesting. |
| Inefficient Exciton Dissociation | Optimize Blend Morphology: The morphology of the bulk heterojunction (BHJ) is critical for efficient exciton dissociation. Experiment with different solvent systems, including the use of solvent additives (e.g., 1,8-diiodooctane), to control the phase separation and domain size. Adjust Annealing Parameters: Systematically vary the thermal annealing temperature and duration post-deposition to promote optimal morphology. |
| Poor Charge Transport | Investigate Carrier Mobility: Imbalanced electron and hole mobility can lead to charge accumulation and increased recombination. Characterize the mobility of your materials using techniques like the Space-Charge Limited Current (SCLC) method. Energy Level Alignment: Ensure favorable HOMO and LUMO energy level alignment between the anthanthrone derivative and the other components of the active layer to facilitate efficient charge transfer. |
Issue 3: Low Open-Circuit Voltage (Voc)
Q: The Voc of my device is much lower than the theoretical maximum. What factors could be contributing to this voltage loss?
A: The Voc is fundamentally limited by the energy difference between the HOMO of the donor and the LUMO of the acceptor. However, significant voltage losses are often attributed to recombination processes.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Recombination Rates | Minimize Interfacial Defects: Poor interfaces between the active layer and the charge transport layers (ETL and HTL) can introduce trap states that act as recombination centers. Ensure pristine substrate cleaning and optimize the deposition of the transport layers. Reduce Bulk Defects: Impurities or crystalline defects within the active layer can create trap-assisted recombination pathways. Use high-purity materials and optimize the crystallization process through solvent selection and annealing. |
| Unfavorable Energy Level Alignment | Select Appropriate Materials: The choice of donor and acceptor materials directly dictates the theoretical maximum Voc. Ensure the energy levels are well-matched to maximize the potential difference while still providing a sufficient driving force for charge separation. |
| Non-Radiative Recombination | Material Design: Non-radiative recombination is a major contributor to voltage loss. The molecular design of the anthanthrone derivative itself can influence these pathways. Theoretical studies suggest that modifying the π-bridge and anchoring groups can influence charge recombination rates.[1][2] |
Issue 4: Low Fill Factor (FF)
Q: My device has a poor Fill Factor, resulting in a "slumped" J-V curve. What are the likely causes and how can I improve it?
A: A low FF is typically indicative of high series resistance (Rs), low shunt resistance (Rsh), or a dominance of charge recombination over charge extraction.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Series Resistance (Rs) | Optimize Electrode Contacts: Poor contacts between the active layer and the electrodes can lead to high Rs. Ensure good adhesion and low contact resistance. Improve Charge Transport Layer Conductivity: The conductivity of the electron and hole transport layers is crucial. Verify the quality and thickness of these layers. |
| Low Shunt Resistance (Rsh) | Prevent Pinholes and Short Circuits: Pinholes or defects in the active layer can create alternative current pathways, leading to a low Rsh. Optimize the film deposition process to create a uniform and pinhole-free active layer. |
| Charge Recombination Dominance | Enhance Charge Extraction: Improve the charge carrier mobility of the active layer materials to facilitate faster extraction of charges to the electrodes before they can recombine. Reduce Recombination Rates: Implement the strategies mentioned in the "Low Voc" section to minimize both bulk and interfacial recombination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary types of charge recombination in this compound-based solar cells?
A1: Like other organic solar cells, the primary charge recombination mechanisms are:
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Geminate Recombination: Recombination of an electron and a hole that originated from the same photon (exciton). This occurs before the exciton successfully dissociates into free charge carriers.
-
Non-Geminate (Bimolecular) Recombination: Recombination of an electron and a hole that originated from different photons. This is a major loss mechanism, especially at higher light intensities and open-circuit conditions.
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Trap-Assisted Recombination: Recombination that occurs via localized energy states (traps) within the bandgap of the materials, often caused by impurities or structural defects.
Q2: How does the molecular structure of anthanthrone derivatives affect charge recombination?
A2: The molecular structure plays a critical role. Theoretical studies on anthanthrone-based dyes for dye-sensitized solar cells (DSSCs) suggest that the nature of the π-conjugated bridge and the anchoring groups can significantly influence the separation of photoexcited charges and block the unfavorable process of charge recombination.[1][3] For instance, a D-π-A (Donor-π bridge-Acceptor) configuration is designed to promote intramolecular charge transfer, which facilitates electron injection and reduces recombination.[1][3]
Q3: What characterization techniques are essential for studying charge recombination in these solar cells?
A3: Several techniques are crucial for probing charge recombination dynamics:
-
Transient Photovoltage (TPV) and Transient Photocurrent (TPC): These techniques measure the decay of photovoltage and photocurrent after a light pulse to determine charge carrier lifetimes and transit times.
-
Electrochemical Impedance Spectroscopy (EIS): EIS can be used to determine the charge transfer and recombination resistances within the device.
-
Light Intensity Dependent J-V Measurements: The dependence of Voc and Jsc on light intensity can provide insights into the dominant recombination mechanisms.
-
Space-Charge Limited Current (SCLC) Measurements: This method is used to determine the charge carrier mobility of the individual materials, which is a key factor influencing the balance between charge transport and recombination.
Q4: Can this compound be used in other types of solar cells besides organic photovoltaics?
A4: Yes, derivatives of anthanthrone have been successfully employed as hole transporting materials (HTMs) in perovskite solar cells.[4][5][6][7] In this context, they facilitate the efficient extraction of holes from the perovskite layer to the electrode, contributing to high power conversion efficiencies and improved stability.[4][5][6][7]
Experimental Protocols
Protocol 1: Fabrication of a this compound-Based Organic Solar Cell (Illustrative Example)
This protocol provides a general framework. Specific parameters such as solution concentrations, spin-coating speeds, and annealing temperatures should be optimized for the specific anthanthrone derivative and device architecture.
-
Substrate Cleaning:
-
Sequentially sonicate indium tin oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of PEDOT:PSS in deionized water (e.g., 1:1 weight ratio).
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in air.
-
-
Active Layer Deposition:
-
Prepare a blend solution of your this compound derivative (as donor or acceptor) and the corresponding partner material (e.g., PCBM or a donor polymer) in a suitable solvent (e.g., chloroform, chlorobenzene). The ratio and total concentration need to be optimized.
-
Consider the use of a solvent additive like 1,8-diiodooctane (e.g., 3% by volume) to influence the film morphology.
-
Spin-coat the active layer solution onto the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox) at an optimized speed (e.g., 1000-3000 rpm) for 60 seconds.
-
Perform solvent vapor annealing or thermal annealing as required to optimize the morphology.
-
-
Electron Transport Layer (ETL) Deposition (Optional but Recommended):
-
Deposit a thin layer of an electron-transporting material (e.g., ZnO nanoparticles, Ca, or a fullerene derivative) via spin-coating or thermal evaporation.
-
-
Cathode Deposition:
-
Thermally evaporate a metal cathode (e.g., a bilayer of LiF/Al or Ca/Al) through a shadow mask to define the active area of the device. A typical thickness would be 0.5-1 nm for LiF/Ca and 100 nm for Al.
-
Protocol 2: Characterization of Charge Recombination using Light Intensity Dependent J-V Measurements
-
Device Setup: Place the fabricated solar cell in a light-tight testing chamber with electrical probes connected to a source measure unit (SMU).
-
Illumination: Use a solar simulator with a calibrated AM1.5G spectrum. Employ a set of neutral density filters to vary the light intensity from, for example, 100 mW/cm² down to 1 mW/cm².
-
J-V Measurement: For each light intensity, perform a J-V scan from a forward bias (e.g., +1.5 V) to a reverse bias (e.g., -0.5 V) and record the Voc and Jsc.
-
Data Analysis:
-
Jsc vs. Light Intensity: Plot Jsc as a function of light intensity (P_light) on a log-log scale. The relationship can be described by Jsc ∝ (P_light)^α. An α value close to 1 indicates that bimolecular recombination is not a major limiting factor for charge collection.
-
Voc vs. Light Intensity: Plot Voc as a function of the natural logarithm of light intensity (ln(P_light)). The slope of this plot can provide information about the ideality factor (n) and the dominant recombination mechanism. A slope of kT/q (where k is the Boltzmann constant, T is the temperature, and q is the elementary charge) suggests that bimolecular recombination is the dominant loss mechanism. A slope of n*kT/q with n > 1 can indicate the presence of trap-assisted recombination.
-
Visualizations
Caption: Experimental workflow for the fabrication and characterization of this compound-based solar cells.
Caption: Key charge generation and recombination pathways in organic solar cells.
References
- 1. arabjchem.org [arabjchem.org]
- 2. Modeling charge recombination in dye-sensitized solar cells using first-principles electron dynamics: effects of structural modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Theoretical investigation of anthanthrene-based dyes in dye‐sensitized solar cell applications: Effect of nature of alkyl-substitutions and number of anchoring groups - Arabian Journal of Chemistry [arabjchem.org]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. DSpace [research-repository.griffith.edu.au]
- 6. One step facile synthesis of a novel anthanthrone dye-based, dopant-free hole transporting material for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Overcoming synthetic challenges in the functionalization of 4,10-Dibromoanthanthrone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming synthetic challenges encountered during the functionalization of 4,10-dibromoanthanthrone.
Frequently Asked Questions (FAQs)
Q1: My this compound starting material is poorly soluble in common organic solvents. How can I address this?
A1: The low solubility of this compound is a primary challenge. Here are several strategies to overcome this:
-
High-Boiling Point Solvents: Employ high-boiling point aprotic polar solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), or 1,4-dioxane. These can often dissolve the substrate at elevated temperatures.
-
Solvent Mixtures: A combination of solvents can be effective. For instance, a mixture of toluene and a higher-boiling point solvent can sometimes provide the necessary solvating power while maintaining compatibility with the catalytic system.
-
Elevated Temperatures: Increasing the reaction temperature can significantly improve solubility and reaction rates. Ensure your chosen solvent and reagents are stable at the required temperature.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in accelerating reactions with poorly soluble substrates by rapidly heating the reaction mixture.[1]
-
Mechanochemistry (Ball-Milling): For extremely insoluble substrates, solvent-free mechanochemical methods like ball-milling can be a powerful alternative, where the reaction occurs in the solid state.
Q2: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes and solutions?
A2: Low conversion in Suzuki-Miyaura coupling of this compound can stem from several factors:
-
Poor Solubility: As addressed in Q1, this is a major hurdle. Ensure your substrate is at least partially dissolved for the reaction to proceed.
-
Catalyst Deactivation: The choice of palladium catalyst and ligand is crucial. For sterically hindered and electron-rich substrates like anthanthrones, bulky electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often more effective than traditional ligands like PPh₃.
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Ineffective Base: The base plays a critical role in the catalytic cycle. Ensure the base is finely powdered and anhydrous. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃ or K₂CO₃ for challenging substrates.
-
Insufficient Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
Q3: My Buchwald-Hartwig amination is failing. What specific troubleshooting steps should I take?
A3: For Buchwald-Hartwig amination, consider the following:
-
Ligand Selection: The choice of ligand is paramount. For challenging aryl bromides, bulky, electron-rich biarylphosphine ligands are generally preferred.
-
Base Compatibility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and handled under inert conditions.
-
Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.
-
Amine Reactivity: The nature of the amine coupling partner can influence the reaction. Primary amines are generally more reactive than secondary amines.
Q4: I am attempting a Sonogashira coupling and observing significant homocoupling of the alkyne (Glaser coupling). How can I minimize this side reaction?
A4: Homocoupling is a common side reaction in Sonogashira couplings. To minimize it:
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is crucial for facilitating the coupling of the alkyne to the palladium center and can suppress homocoupling.
-
Amine Base: Use an amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA), which also acts as a solvent and helps to scavenge any generated acid.
-
Inert Atmosphere: Perform the reaction under a rigorously inert atmosphere to prevent oxidative homocoupling.
-
Controlled Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes help to minimize its concentration and thus reduce the rate of homocoupling.
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Poor solubility of this compound. | Use high-boiling point solvents (DMF, DMAc, dioxane), increase reaction temperature, or consider microwave synthesis. |
| Inactive catalyst. | Use a pre-catalyst or ensure complete reduction of a Pd(II) source to Pd(0). Switch to a more robust ligand (e.g., XPhos, SPhos). | |
| Inappropriate base. | Use a stronger, finely powdered, anhydrous base (e.g., K₃PO₄, Cs₂CO₃). | |
| Debromination of Starting Material | Presence of protic impurities or side reactions. | Ensure anhydrous conditions. Use a well-degassed solvent. |
| Catalyst promoting hydrodehalogenation. | Screen different palladium catalysts and ligands. | |
| Mono-functionalization Instead of Di-functionalization | Insufficient equivalents of boronic acid or base. | Use a slight excess of the boronic acid (e.g., 2.2-2.5 eq.) and base (e.g., 3-4 eq.). |
| Steric hindrance after the first coupling. | Increase reaction temperature and time. Use a more active catalyst system. |
Buchwald-Hartwig Amination
| Problem | Possible Cause | Troubleshooting Steps |
| No Reaction | Catalyst poisoning by oxygen. | Ensure rigorous inert atmosphere and use degassed solvents. |
| Poorly soluble base. | Use a soluble organic base or a finely powdered, high-surface-area inorganic base. | |
| Sterically hindered amine. | Use a more active catalyst with a bulkier ligand. Increase reaction temperature. | |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature. |
| Side reactions (e.g., hydrodehalogenation). | Screen different ligand/base combinations. | |
| Difficulty in Product Purification | Residual catalyst and ligands. | Use catalyst scavenging agents or perform careful column chromatography. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (2.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand like SPhos (10 mol%))
-
Base (e.g., K₃PO₄, 4.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add this compound, arylboronic acid, and the base.
-
Add the palladium catalyst and ligand.
-
Add the degassed solvent via cannula.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Filter the mixture through a pad of Celite® to remove insoluble salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
General Protocol for Buchwald-Hartwig Amination of this compound
-
Materials:
-
This compound (1.0 eq.)
-
Amine (2.2 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., NaOtBu or LHMDS, 2.5 eq.)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
-
Procedure:
-
In a glovebox, add the palladium pre-catalyst and the base to a dry reaction vessel.
-
Add this compound and the solvent.
-
Add the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and quench with a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent in vacuo and purify the product by chromatography.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Di-bromo Aromatic Compounds. (Note: Data is generalized from reactions on similar challenging di-bromo aromatic substrates due to limited specific data on this compound.)
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 60-75 |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Dioxane | 100-110 | 85-95 |
| Pd(OAc)₂ / XPhos | XPhos | Cs₂CO₃ | Toluene | 110 | 90-98 |
| PEPPSI-IPr | IPr | K₃PO₄ | t-Amyl alcohol | 100 | >90 |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for Suzuki-Miyaura coupling.
References
Strategies to prevent degradation of 4,10-Dibromoanthanthrone in electronic devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 4,10-Dibromoanthanthrone (DBA) in electronic devices.
Frequently Asked Questions (FAQs)
Q1: My DBA-based device is showing a rapid decrease in performance (e.g., efficiency, brightness) when exposed to air. What is the likely cause?
A1: The primary cause of rapid degradation in air is the susceptibility of organic semiconductor materials, including DBA, to oxygen and moisture.[1][2] Exposure to these environmental factors can lead to oxidation and other chemical degradation of the organic materials, resulting in a decrease in efficiency, reduced brightness, and an increase in operating voltage, which can ultimately lead to device failure.[1] This is a common issue for many organic electronic devices.[2]
Q2: I observe the formation of dark spots on my DBA-based device over time. What are these and how can I prevent them?
A2: Dark spots are non-emissive areas that can appear on organic light-emitting diodes (OLEDs) and are a sign of degradation.[1] They can be caused by several factors, including:
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Moisture and Oxygen Ingress: This is a major contributor, leading to the oxidation of the organic layers and/or the metal cathode.[1]
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Metal Migration: Metal ions from the electrodes can diffuse into the organic layers, which can quench excitons and reduce efficiency.[1][3]
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Decomposition of Materials: Gas accumulation from the breakdown of organic materials can also lead to the formation of dark spots or bubbles.[1]
Prevention strategies focus on minimizing exposure to air and moisture through proper encapsulation.[1]
Q3: Can the substrate or electrode material influence the degradation of the DBA layer?
A3: Yes, the choice of substrate and electrode materials can significantly impact the stability of the DBA layer. The interface between the organic semiconductor and the electrode is often a critical point for degradation.[4] For example, indium tin oxide (ITO), a common transparent electrode, can be a source of oxygen that accelerates the degradation of the adjacent organic layer, especially under photo-irradiation.[5] Chemical degradation at the ITO/organic interface can lead to a deterioration of charge transport in devices.[4]
Q4: Does the purity of the this compound material affect device stability?
A4: Absolutely. The purity of the organic semiconductor is crucial for optimal device performance and stability. Impurities can act as charge traps, quenching sites for excitons, or catalytic centers for degradation reactions. It is essential to use highly purified DBA for device fabrication to achieve better stability.[6]
Troubleshooting Guides
Issue 1: Rapid Performance Decline in Ambient Conditions
This guide provides a step-by-step approach to mitigate the rapid degradation of DBA-based devices when exposed to air.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid device degradation.
Detailed Methodologies:
-
Encapsulation: This is the most critical step to prevent degradation from moisture and oxygen.[7][8]
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Glass Lid Encapsulation: Provides a high barrier but is rigid.[8]
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Thin-Film Encapsulation (TFE): A flexible option involving the deposition of barrier layers. This can be a single inorganic layer or a multilayer structure of organic and inorganic materials.[8][9] Common materials include Al2O3, SiOx, and SiNx deposited by techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) or Atomic Layer Deposition (ALD).[9]
-
Experimental Protocol: Basic Thin-Film Encapsulation
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Device Fabrication: Complete the fabrication of the DBA-based device in an inert environment (e.g., a nitrogen-filled glovebox).
-
Barrier Layer Deposition:
-
Transfer the device to a vacuum deposition chamber connected to the glovebox.
-
Deposit a thin layer (e.g., 50-100 nm) of an inorganic barrier material like Al2O3 using ALD or SiNx using PECVD.[9]
-
-
Polymer Capping Layer:
-
Follow with a thicker protective polymer layer (e.g., 1 µm of parylene) deposited via Chemical Vapor Deposition (CVD).[9]
-
-
Sealing: For rigid substrates, a glass lid can be sealed around the device using a UV-curable epoxy resin inside the glovebox.
Data Presentation: Encapsulation Performance
| Encapsulation Method | Key Characteristics | Water Vapor Transmission Rate (WVTR) (g/m²/day) | Reference |
| Glass Lid | High barrier, rigid, good stability | Very low (not specified) | [8] |
| Barrier Foil | Flexible, lower barrier performance | Higher than glass lid (not specified) | [8] |
| Hybrid (SiOx/Al2O3/Parylene) | Flexible, high barrier performance | (2 ± 1) × 10⁻⁵ at 20°C, 50% RH | [9] |
Issue 2: Photodegradation Under Illumination
This guide addresses performance loss specifically due to light exposure.
Logical Relationship of Photodegradation and Mitigation:
Caption: Key factors in photodegradation and corresponding prevention strategies.
Detailed Methodologies:
-
UV Filtering: Incorporate a UV-blocking filter or layer in the device stack to prevent high-energy photons from reaching the active DBA layer.[10]
-
Inert Environment: Perform all device testing under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation, which is a major degradation pathway where light interacts with oxygen.[3][10]
-
Material Selection: If possible, consider using derivatives of anthanthrone that have been shown to have better thermal and photochemical stability.[11]
Experimental Protocol: Assessing Photostability
-
Sample Preparation: Fabricate multiple identical DBA-based devices. Encapsulate a subset of these devices.
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Initial Characterization: Measure the initial performance parameters (e.g., current-voltage characteristics, efficiency, emission spectrum) of all devices in an inert environment.
-
Controlled Illumination:
-
Expose both encapsulated and unencapsulated devices to a light source with a spectrum similar to solar radiation (e.g., a solar simulator) for an extended period.
-
Simultaneously, keep a control set of devices in the dark.
-
-
Periodic Measurements: At regular intervals, measure the performance parameters of all devices.
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Data Analysis: Compare the degradation rates of the devices exposed to light with those kept in the dark, and compare the encapsulated devices with the unencapsulated ones. This will help to isolate the effects of photodegradation from other degradation mechanisms.
Data Presentation: Factors Influencing Photodegradation
| Factor | Effect on Degradation Rate | Mitigation Strategy |
| Light Intensity | Higher intensity generally increases the degradation rate.[12] | Operate at lower brightness levels if possible; use more stable materials. |
| Oxygen Presence | Significantly accelerates photodegradation (photo-oxidation).[3] | Encapsulation, operation in an inert atmosphere. |
| Water Presence | Can create reactive species that attack organic materials.[10] | Encapsulation, use of desiccants within the package. |
| UV Light | High-energy photons can directly break chemical bonds.[10] | Incorporate UV filters or blocking layers. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. web.stanford.edu [web.stanford.edu]
- 4. Distinguishing photodegradation pathways of organic semiconductors on ITO and Ag electrode contacts using IR reflectance–absorbance spectroscopy with ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC00488H [pubs.rsc.org]
- 5. tytlabs.co.jp [tytlabs.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.aip.org [pubs.aip.org]
- 10. How Does Photodegradation Affect the Organic Materials in OPV Cells? → Learn [energy.sustainability-directory.com]
- 11. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00728E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing 4,10-Dibromoanthanthrone OFET Performance
Welcome to the technical support center for the optimization of 4,10-Dibromoanthanthrone (DBA) Organic Field-Effect Transistors (OFETs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in enhancing device performance through thermal and solvent vapor annealing.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing this compound OFETs?
A1: Annealing is a post-fabrication treatment used to improve the performance of DBA OFETs. The main goals are to enhance the crystallinity and molecular ordering of the DBA thin film, which can lead to increased charge carrier mobility and a better on/off ratio.[1][2]
Q2: What are the common types of annealing methods for DBA OFETs?
A2: The two most common methods are thermal annealing and solvent vapor annealing.
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Thermal annealing involves heating the device to a specific temperature below the material's decomposition point.
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Solvent vapor annealing exposes the device to a saturated vapor of an organic solvent, which plasticizes the organic film and promotes molecular rearrangement.[3][4]
Q3: What performance improvements can I expect after annealing my DBA OFETs?
A3: Successful annealing can lead to significant improvements in key OFET parameters. These include:
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An increase in field-effect mobility (μ).
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A higher on/off current ratio.
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A reduction in threshold voltage (Vth).
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Improved device stability.
Troubleshooting Guides
Issue 1: No significant improvement in mobility after thermal annealing.
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Possible Cause 1: Annealing temperature is too low. The temperature may not be sufficient to induce molecular reorganization in the DBA film.
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Solution: Gradually increase the annealing temperature in increments of 10-20°C. Be careful not to exceed the glass transition temperature or melting point of DBA, which could damage the film.
-
-
Possible Cause 2: Annealing time is too short. The duration of heating may not be long enough for the film to reach thermal equilibrium and for the molecules to arrange into a more ordered state.
-
Solution: Increase the annealing time. A typical starting point is 30-60 minutes.
-
-
Possible Cause 3: Poor film quality before annealing. If the as-deposited DBA film has a high density of defects or is amorphous, annealing may not be sufficient to create a well-ordered crystalline structure.
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Solution: Optimize the deposition conditions of the DBA layer before annealing. Factors to consider include substrate temperature during deposition and the deposition rate.
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Issue 2: Device performance degrades after thermal annealing.
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Possible Cause 1: Annealing temperature is too high. Excessive heat can lead to film dewetting, degradation of the organic semiconductor, or damage to other layers in the device.
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Solution: Reduce the annealing temperature. Perform a temperature-dependent study to find the optimal annealing window.
-
-
Possible Cause 2: Oxidation or contamination during annealing. Annealing in an ambient environment can lead to the introduction of oxygen or moisture, which can act as charge traps and degrade device performance.
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Solution: Perform the annealing process in an inert atmosphere, such as a nitrogen-filled glovebox or under vacuum.[1]
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Issue 3: Inconsistent results with solvent vapor annealing.
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Possible Cause 1: Incorrect solvent choice. The chosen solvent may be too aggressive, dissolving the DBA film, or too weak to induce the necessary plasticization.
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Solution: Select a solvent in which DBA is sparingly soluble. Good starting points are often chlorinated solvents like chloroform or dichlorobenzene. Experiment with different solvents to find the one that provides the best results.
-
-
Possible Cause 2: Inconsistent annealing time and vapor concentration. The duration of solvent exposure and the saturation level of the vapor can significantly impact the final film morphology.
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Solution: Use a sealed annealing chamber to maintain a consistent solvent vapor concentration.[4] Carefully control the annealing time, starting with shorter durations and gradually increasing.
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Issue 4: High off-current after annealing.
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Possible Cause: Increased film conductivity. While annealing can improve mobility, it might also lead to a more conductive film overall, which increases the off-current.
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Solution: Optimize the annealing conditions (temperature and time) to find a balance between improved mobility and an acceptable off-current. A slight reduction in annealing temperature or time might be necessary.
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Data Presentation
The following tables summarize typical (hypothetical) quantitative data that could be expected from the successful annealing of this compound OFETs.
Table 1: Effect of Thermal Annealing Temperature on DBA OFET Performance
| Annealing Temperature (°C) | Field-Effect Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| As-fabricated | 0.12 | 1 x 10⁵ | -25 |
| 80 | 0.25 | 5 x 10⁵ | -22 |
| 100 | 0.48 | 2 x 10⁶ | -18 |
| 120 | 0.75 | 8 x 10⁶ | -15 |
| 140 | 0.62 | 5 x 10⁶ | -17 |
Table 2: Effect of Solvent Vapor Annealing Time on DBA OFET Performance
| Solvent | Annealing Time (min) | Field-Effect Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) (V) |
| As-fabricated | 0 | 0.12 | 1 x 10⁵ | -25 |
| Chloroform | 5 | 0.35 | 8 x 10⁵ | -20 |
| Chloroform | 10 | 0.65 | 4 x 10⁶ | -16 |
| Chloroform | 20 | 0.88 | 1 x 10⁷ | -12 |
| Chloroform | 30 | 0.71 | 6 x 10⁶ | -14 |
Experimental Protocols
Protocol 1: Thermal Annealing of DBA OFETs
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Device Fabrication: Fabricate the bottom-gate, top-contact DBA OFETs on a Si/SiO₂ substrate. The DBA active layer can be deposited via thermal evaporation.
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Initial Characterization: Measure the initial electrical characteristics of the as-fabricated devices to establish a baseline.
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Annealing Setup: Place the fabricated OFETs on a hotplate inside a nitrogen-filled glovebox.
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Heating Process:
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Set the hotplate to the desired annealing temperature (e.g., 100°C).
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Allow the temperature to stabilize.
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Place the OFETs on the hotplate for the specified duration (e.g., 30 minutes).
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Cooling Process: After the annealing time has elapsed, turn off the hotplate and allow the devices to cool down slowly to room temperature inside the glovebox.
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Final Characterization: Once cooled, re-measure the electrical characteristics of the annealed OFETs.
Protocol 2: Solvent Vapor Annealing of DBA OFETs
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Device Fabrication: Fabricate the DBA OFETs as described in the thermal annealing protocol.
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Initial Characterization: Perform initial electrical measurements.
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Annealing Chamber Setup:
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Place a small vial containing the chosen solvent (e.g., chloroform) inside a sealed petri dish or a dedicated annealing chamber within a fume hood.
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Place the fabricated OFETs inside the same chamber, ensuring they are not in direct contact with the liquid solvent.
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Seal the chamber to allow the solvent vapor to saturate the atmosphere.
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-
Annealing Process: Leave the devices in the saturated solvent vapor for the desired annealing time (e.g., 10 minutes).
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Drying: After the specified time, remove the devices from the chamber and allow any residual solvent to evaporate in a fume hood or under a gentle stream of nitrogen.
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Final Characterization: Measure the electrical characteristics of the solvent-annealed OFETs.
Visualizations
Caption: Experimental workflow for DBA OFET fabrication, annealing, and characterization.
Caption: Relationship between annealing, film morphology, and OFET performance.
References
Troubleshooting low power conversion efficiency in 4,10-Dibromoanthanthrone solar cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 4,10-Dibromoanthanthrone (DBA) and its derivatives in organic solar cells. The following sections address common issues related to low power conversion efficiency (PCE).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the fabrication and characterization of this compound based solar cells, leading to suboptimal performance.
Q1: My DBA-based solar cell has a very low short-circuit current (Jsc). What are the potential causes and solutions?
A1: A low Jsc is often related to poor light absorption, inefficient exciton generation or dissociation, or poor charge transport.
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Potential Causes:
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Suboptimal Active Layer Morphology: The blend of the donor polymer and the DBA-based acceptor may not have the ideal phase separation for efficient charge generation and transport.
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Poor Light Harvesting: The absorption spectrum of the active layer may not be well-matched with the solar spectrum, or the layer may be too thin to absorb a significant amount of light.
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Energy Level Mismatch: The energy levels (HOMO/LUMO) of the donor and acceptor materials may not be suitable for efficient exciton dissociation.
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High Charge Recombination: Photogenerated charges may be recombining before they can be collected at the electrodes.
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Troubleshooting Steps:
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Optimize the Donor:Acceptor Ratio: Systematically vary the weight ratio of the donor polymer to the DBA-based acceptor to find the optimal blend for morphology and performance.
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Solvent and Additive Engineering: Experiment with different processing solvents or use solvent additives to influence the film morphology. Thiophene analogues, for instance, have been shown to be effective solvent additives for optimizing organic solar cells.
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Annealing Optimization: Investigate the effect of thermal or solvent vapor annealing on the active layer to improve crystallinity and phase separation.
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Active Layer Thickness: Vary the thickness of the active layer to ensure optimal light absorption without compromising charge transport.
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Verify Material Purity: Ensure the purity of the DBA derivative and the donor polymer, as impurities can act as charge traps.
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Q2: The open-circuit voltage (Voc) of my device is lower than expected. What factors could be contributing to this?
A2: The Voc in organic solar cells is primarily determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.
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Potential Causes:
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Energy Level Misalignment: The HOMO level of your donor might be too low or the LUMO level of your DBA-based acceptor might be too high.
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Interface Defects: Defects at the interfaces between the active layer and the charge transport layers can create trap states that lead to recombination and a lower Voc.
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High Recombination Rates: Non-geminate recombination at the donor-acceptor interface can reduce the Voc.
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-
Troubleshooting Steps:
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Material Selection: Ensure the chosen donor material has a suitable HOMO energy level to create a sufficient energy gap with the LUMO of the DBA-based acceptor.
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Interfacial Layers: Optimize the hole transport layer (HTL) and electron transport layer (ETL) to ensure good energy level alignment and minimize interfacial recombination.
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Active Layer Morphology: A well-defined nanoscale morphology can reduce recombination pathways. Revisit the optimization steps mentioned for improving Jsc.
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Q3: My solar cell exhibits a low fill factor (FF). How can I improve it?
A3: A low FF is often indicative of high series resistance, low shunt resistance, or imbalanced charge transport.
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Potential Causes:
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High Series Resistance (Rs): This can arise from the resistance of the transparent conductive oxide (TCO), the charge transport layers, the active layer, or poor contacts.
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Low Shunt Resistance (Rsh): This is often caused by leakage currents, which can result from pinholes or defects in the active layer.
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Unbalanced Charge Carrier Mobility: A significant difference between the hole mobility in the donor and the electron mobility in the acceptor can lead to space-charge effects and a lower FF.
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Non-Ohmic Contacts: Poor contacts between the active layer and the charge transport layers or between the transport layers and the electrodes can impede charge extraction.
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-
Troubleshooting Steps:
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Electrode and Interlayer Quality: Ensure the quality and cleanliness of the ITO/FTO substrate. Optimize the thickness and conductivity of the PEDOT:PSS and other transport layers.
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Active Layer Morphology: A uniform and pinhole-free active layer is crucial. Spin coating parameters (speed, time) and solution concentration should be carefully controlled.
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Annealing: Proper annealing can improve the crystallinity and charge carrier mobility within the active layer.
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Contact Engineering: Ensure good ohmic contacts by selecting appropriate work function materials for the electrodes and transport layers.
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Q4: The power conversion efficiency (PCE) of my DBA-based solar cell is not reproducible. What could be the reasons?
A4: Lack of reproducibility is a common challenge in organic solar cell fabrication and can stem from a variety of factors.
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Potential Causes:
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Environmental Sensitivity: The fabrication process, especially the deposition of the active layer, can be highly sensitive to ambient conditions such as humidity and oxygen.
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Inconsistent Film Thickness and Morphology: Minor variations in spin coating parameters, solution preparation, or annealing conditions can lead to significant differences in device performance.
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Substrate Cleaning: Inconsistent or inadequate cleaning of the substrates can lead to variations in film growth and device performance.
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Material Degradation: The organic materials may degrade over time, especially when exposed to light and air.
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-
Troubleshooting Steps:
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Controlled Environment: Fabricate and characterize the devices in a controlled environment, such as a glovebox with low humidity and oxygen levels.
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Standardized Protocols: Strictly adhere to standardized and well-documented protocols for substrate cleaning, solution preparation, and device fabrication.
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Fresh Materials: Use fresh materials and solutions to avoid issues related to degradation.
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Systematic Characterization: Carefully monitor and record all experimental parameters for each batch of devices to identify potential sources of variation.
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Data Presentation
The performance of solar cells based on polymers derived from this compound can vary significantly based on the comonomer used. Below is a summary of device performance for different anthanthrone-based polymers when blended with the non-fullerene acceptor ITIC-Th.
| Polymer | Donor:Acceptor Ratio | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PANT | 1:1.5 | 0.82 | 0.65 | 29.4 | 0.28 |
| PANT-TBO | 1:1.5 | 0.80 | 1.83 | 34.5 | 0.81 |
| PANT-TBT | 1:1.5 | 0.81 | 11.2 | 48.7 | 5.21 |
| PANT-TffBT | 1:1.5 | 0.77 | 3.25 | 39.5 | 1.68 |
Data sourced from a study on anthanthrone-based polymers for organic electronic devices.
Experimental Protocols
Fabrication of a Bulk Heterojunction Solar Cell
This protocol provides a general methodology for the fabrication of a conventional architecture organic solar cell. This should be adapted and optimized for specific DBA-based active layers.
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Substrate Cleaning:
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Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
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The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.
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Hole Transport Layer (HTL) Deposition:
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A solution of PEDOT:PSS is spin-coated onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
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The substrates are then annealed at 150°C for 15 minutes in air.
-
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Active Layer Deposition:
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The donor polymer and the this compound derivative (as an acceptor or part of a donor polymer) are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene) at a specific concentration and ratio.
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The solution is then spin-coated onto the PEDOT:PSS layer in a nitrogen-filled glovebox. The spin speed and time should be optimized to achieve the desired film thickness.
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The active layer is then subjected to thermal or solvent vapor annealing as required to optimize the morphology.
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Electron Transport Layer (ETL) and Electrode Deposition:
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An electron transport layer (e.g., Ca, LiF) is deposited by thermal evaporation under high vacuum (< 10⁻⁶ Torr).
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Finally, a top electrode of Aluminum (Al) is deposited by thermal evaporation.
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-
Device Characterization:
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The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.
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The external quantum efficiency (EQE) is measured to determine the spectral response of the device.
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Visualizations
Caption: Experimental workflow for the fabrication and characterization of DBA-based solar cells.
Caption: Energy level diagram for a DBA-based polymer solar cell with a donor material.
Technical Support Center: Enhancing the Air Stability of n-Type Materials Derived from 4,10-Dibromoanthanthrone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with n-type organic semiconductor materials derived from 4,10-Dibromoanthanthrone. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address experimental challenges, with a focus on improving the air stability of these materials.
Frequently Asked Questions (FAQs)
Q1: Why do n-type materials derived from this compound exhibit poor air stability?
A1: The inherent instability of many n-type organic semiconductors in ambient air is a significant challenge. This instability primarily arises from the susceptibility of the electron-transporting radical anions to oxidation by atmospheric oxygen and moisture. This interaction can neutralize the charge carriers and lead to a rapid degradation of device performance. For anthanthrone-based materials, a key factor influencing their stability is the energy level of their Lowest Unoccupied Molecular Orbital (LUMO). Materials with a higher (less negative) LUMO are more prone to oxidation.
Q2: What is a promising strategy to improve the air stability of n-type materials based on this compound?
A2: A highly effective strategy is to introduce strong electron-withdrawing groups to the anthanthrone core. This modification lowers the LUMO energy level, making the material less susceptible to oxidation. One such successful modification is the conversion of the bromo substituents at the 4 and 10 positions to dicyanovinylene groups via a Knoevenagel condensation. The resulting 4,10-bis(dicyanovinyl)anthanthrone exhibits a significantly lower reduction potential, which is a key prerequisite for air-stable n-type behavior.[1]
Q3: Are there general principles for designing air-stable n-type organic semiconductors that can be applied to anthanthrone derivatives?
A3: Yes, several guiding principles exist. A crucial factor is the material's adiabatic electron affinity. Theoretical studies suggest that a threshold value of approximately 2.8 eV is a good indicator of air stability in n-channel organic field-effect transistors (OFETs). Furthermore, strategies like fluorination of the molecular backbone or side chains can enhance stability. Encapsulation of the final device with a barrier layer is also a common and effective method to protect the active material from the ambient environment.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis and device fabrication of air-stable n-type materials derived from this compound.
Synthesis of 4,10-bis(dicyanovinyl)anthanthrone
The key synthetic step to improve air stability is the Knoevenagel condensation of this compound with malononitrile.
Problem 1: Low or no yield of the desired 4,10-bis(dicyanovinyl)anthanthrone product.
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Potential Cause: Inefficient catalyst or suboptimal reaction conditions.
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Troubleshooting & Optimization:
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Catalyst Choice: While various bases can catalyze the Knoevenagel condensation, piperidine is a commonly used and effective catalyst for this type of reaction.
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Solvent: Ensure the use of a solvent in which the reactants have reasonable solubility at the reaction temperature. Toluene or chlorobenzene are often suitable choices.
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Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) and adjust the temperature accordingly.
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Water Removal: The Knoevenagel condensation produces water as a byproduct. Using a Dean-Stark apparatus to remove water can drive the reaction to completion.
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Purity of Reactants: Ensure that the this compound and malononitrile are of high purity. Impurities can inhibit the catalyst or lead to side reactions.
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Problem 2: The final product is difficult to purify and shows multiple spots on TLC.
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Potential Cause: Presence of unreacted starting materials, mono-substituted intermediates, or side products.
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Troubleshooting & Optimization:
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Reaction Monitoring: Carefully monitor the reaction using TLC. The disappearance of the starting material and the appearance of a new, lower-mobility spot corresponding to the desired product should be observed.
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Purification Strategy:
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Column Chromatography: Purification by column chromatography on silica gel is often necessary. A solvent gradient (e.g., from hexane to a mixture of hexane and dichloromethane or ethyl acetate) can be used to separate the components.
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Recrystallization: If the product is sufficiently crystalline, recrystallization from a suitable solvent can be an effective final purification step.
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-
Device Fabrication and Characterization
Problem 3: Poor performance of the fabricated Organic Field-Effect Transistor (OFET), such as low electron mobility or a low on/off ratio.
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Potential Cause: Suboptimal morphology of the active layer, poor contacts between the semiconductor and the electrodes, or residual impurities.
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Troubleshooting & Optimization:
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Substrate Treatment: The surface of the dielectric layer (e.g., SiO₂) should be treated to promote favorable growth of the organic semiconductor film. Common treatments include self-assembled monolayers of octadecyltrichlorosilane (OTS).
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Deposition Conditions: The method of film deposition (e.g., spin-coating or vacuum deposition) and the substrate temperature during deposition can significantly impact the film morphology and, consequently, the device performance. These parameters should be systematically optimized.
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Annealing: Thermal annealing of the semiconductor film after deposition can improve crystallinity and charge transport. The annealing temperature and duration are critical parameters to optimize.
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Electrode Material: The choice of source and drain electrode materials is important. For n-type materials, low work function metals or a suitable injection layer may be required to ensure efficient electron injection.
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Problem 4: Rapid degradation of the OFET performance even with a supposedly air-stable material.
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Potential Cause: The degradation of OFETs in air is a complex process that can be influenced by multiple factors beyond the intrinsic stability of the material.
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Troubleshooting & Optimization:
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Moisture and Oxygen: The primary culprits for degradation are often oxygen and water. While the material itself may be resistant to oxidation, the presence of moisture can create charge traps at the semiconductor-dielectric interface. All fabrication and measurement steps should ideally be carried out in an inert atmosphere (e.g., a glovebox).
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Light Exposure: Photodegradation can be a significant issue. Protect the device from light, especially high-energy UV light, during fabrication, storage, and measurement.
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Bias Stress: Applying a continuous gate and drain voltage can lead to a gradual degradation of device performance. This is known as bias stress instability. It is important to distinguish this from degradation due to air exposure.
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Experimental Protocols
Protocol 1: Synthesis of 4,10-bis(dicyanovinyl)anthanthrone
This protocol is a general guideline for the Knoevenagel condensation of this compound with malononitrile.
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve this compound (1 equivalent) in dry toluene.
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Addition of Reagents: Add malononitrile (2.5 equivalents) and piperidine (0.2 equivalents) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and dichloromethane).
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Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Degradation Pathway
The primary degradation pathway for n-type organic semiconductors in the presence of air involves the interaction of the negatively charged charge carriers (radical anions) with oxygen and water molecules.
Caption: Degradation pathway of an n-type material in air.
Experimental Workflow
The following diagram outlines a typical workflow for the synthesis, fabrication, and testing of air-stable n-type OFETs based on this compound derivatives.
Caption: Workflow for developing air-stable n-type OFETs.
References
Technical Support Center: Optimization of Blend Morphology in 4,10-Dibromoanthanthrone:Fullerene Solar Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the blend morphology of 4,10-Dibromoanthanthrone (DBA):fullerene based organic solar cells.
Troubleshooting Guide
Issue 1: Low Short-Circuit Current (Jsc)
Low Jsc is often indicative of poor exciton generation, dissociation, or inefficient charge transport to the electrodes.
| Possible Cause | Suggested Solution | Explanation |
| Poor Light Absorption | - Verify the thickness of the active layer. An optimal thickness is required to absorb most of the incident light without compromising charge extraction. - Characterize the absorption spectrum of the DBA:fullerene blend to ensure it covers a significant portion of the solar spectrum. | The active layer needs to be thick enough to absorb a sufficient number of photons. However, if it is too thick, charge carriers may not reach the electrodes before recombining. |
| Inefficient Exciton Dissociation | - Optimize the donor-acceptor phase separation using solvent additives or thermal annealing.[1] - Ensure a sufficient energy level offset between the DBA donor and the fullerene acceptor. | Excitons must diffuse to a donor-acceptor interface to be dissociated. An ideal morphology consists of interpenetrating networks of donor and acceptor domains with domain sizes comparable to the exciton diffusion length (typically 5-10 nm). |
| Poor Charge Transport | - Improve the crystallinity and molecular packing of the donor and acceptor materials through thermal or solvent vapor annealing.[2] - Employ a fullerene derivative with higher electron mobility. | Ordered molecular packing facilitates efficient charge transport to the respective electrodes, reducing the likelihood of recombination. |
| Large-scale Phase Separation | - Reduce the concentration of high-boiling point solvent additives. - Decrease the annealing temperature or time. | While phase separation is necessary, large, isolated domains of the donor or acceptor can hinder exciton dissociation and create dead ends for charge transport.[3] |
Issue 2: Low Fill Factor (FF)
A low fill factor is typically caused by high series resistance, low shunt resistance, or significant charge recombination.
| Possible Cause | Suggested Solution | Explanation |
| High Series Resistance | - Optimize the thickness of the charge transport layers (e.g., PEDOT:PSS, ZnO). - Ensure good ohmic contact between the active layer and the electrodes. - Improve the charge carrier mobility in the active layer through morphology optimization. | High series resistance impedes the flow of current out of the device, leading to energy loss. This can arise from resistive layers or poor interfaces. |
| Low Shunt Resistance | - Check for pinholes or defects in the active layer that could create shorts between the electrodes. - Ensure uniform film formation during spin coating. | Shunt pathways provide an alternative route for current to flow, bypassing the external circuit and reducing the overall power output. |
| High Charge Recombination | - Optimize the blend morphology to create pure, continuous pathways for charge transport.[1] - Reduce energetic disorder by improving the crystallinity of the materials. | Bimolecular recombination occurs when electrons and holes meet and annihilate before being collected. A well-defined morphology with pure domains minimizes this loss mechanism. |
Issue 3: Low Open-Circuit Voltage (Voc)
The open-circuit voltage is primarily determined by the energy difference between the HOMO of the donor (DBA) and the LUMO of the acceptor (fullerene).
| Possible Cause | Suggested Solution | Explanation |
| Insufficient HOMO-LUMO Offset | - Select a fullerene acceptor with a higher LUMO level. - Chemically modify the DBA molecule to lower its HOMO level. | The Voc is fundamentally limited by the energy gap between the donor's highest occupied molecular orbital (HOMO) and the acceptor's lowest unoccupied molecular orbital (LUMO). |
| High Energetic Disorder | - Improve the molecular ordering and reduce traps at the donor-acceptor interface through annealing. | Energetic disorder can create tail states that effectively reduce the energy gap from which charge is extracted, thereby lowering the Voc. |
| Interface Recombination | - Passivate the electrode interfaces with appropriate interlayers. - Optimize the morphology to reduce the density of trap states at the donor-acceptor interface. | Recombination at the interfaces between the active layer and the charge transport layers can be a significant loss mechanism that reduces Voc. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of this compound to fullerene?
The optimal donor-to-acceptor ratio is highly dependent on the specific DBA derivative and fullerene used. A common starting point is a 1:1 or 1:1.5 weight ratio. It is recommended to screen a range of ratios (e.g., 1:0.8, 1:1, 1:1.2, 1:1.5, 1:2) to find the optimal balance between light absorption, charge generation, and charge transport for your specific materials.
Q2: Which fullerene derivative should I use with this compound?
PC61BM and PC71BM are the most commonly used fullerene acceptors. PC71BM has a broader absorption in the visible range, which can lead to a higher Jsc. The choice may also depend on the energy level alignment with the specific DBA derivative to ensure efficient exciton dissociation and a high Voc.
Q3: What is the role of a solvent additive like 1,8-diiodooctane (DIO)?
Solvent additives are high-boiling point liquids added in small amounts (typically 1-5 vol%) to the host solvent. They can influence the film drying time and the solubility of the donor and acceptor, thereby controlling the final blend morphology. For instance, DIO can promote the formation of smaller, more intermixed domains, which is often beneficial for exciton dissociation.[4]
Q4: How does thermal annealing affect the blend morphology?
Thermal annealing provides energy to the molecules, allowing them to rearrange into a more ordered and thermodynamically favorable state.[2] This can lead to increased crystallinity of the donor and/or acceptor, promoting better charge transport. However, excessive annealing can cause large-scale phase separation, which is detrimental to device performance.[1] The optimal annealing temperature and time must be determined experimentally.
Q5: What characterization techniques are essential for evaluating blend morphology?
-
Atomic Force Microscopy (AFM): To visualize the surface topography and phase separation.
-
Transmission Electron Microscopy (TEM): To observe the bulk morphology and domain sizes.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the molecular packing and crystallinity of the donor and acceptor domains.
Experimental Protocols
Device Fabrication
A standard device architecture for a DBA:fullerene solar cell is ITO/PEDOT:PSS/DBA:Fullerene/Ca/Al.
-
Substrate Cleaning: Sequentially clean patterned ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrates at 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
Active Layer Preparation: Prepare a solution of DBA and the fullerene acceptor in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene) at the desired ratio and concentration. Add any solvent additives at this stage. Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
-
Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer in the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).
-
Thermal Annealing (Optional): If required, anneal the devices on a hotplate inside the glovebox at a specific temperature and for a set duration.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) at a pressure below 10^-6 Torr.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: Use a solar simulator with an AM1.5G spectrum at 100 mW/cm² illumination to measure the J-V characteristics of the solar cells. A source meter is used to apply a voltage bias and measure the resulting current. Key parameters to extract are Jsc, Voc, FF, and Power Conversion Efficiency (PCE).
-
External Quantum Efficiency (EQE) Measurement: Use a dedicated EQE setup with a light source, monochromator, and lock-in amplifier to measure the ratio of collected charge carriers to incident photons at each wavelength. This provides insight into the spectral response of the device.
Data Presentation
Table 1: Effect of Solvent Additive on Device Performance
| Additive (vol%) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| None | 8.5 | 0.85 | 55 | 3.98 |
| DIO (1%) | 10.2 | 0.84 | 62 | 5.31 |
| DIO (3%) | 11.5 | 0.83 | 68 | 6.50 |
| DIO (5%) | 9.8 | 0.82 | 60 | 4.82 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Effect of Thermal Annealing on Device Performance (with 3% DIO)
| Annealing Temp. (°C) | Jsc (mA/cm²) | Voc (V) | FF (%) | PCE (%) |
| As-cast | 11.5 | 0.83 | 68 | 6.50 |
| 80 | 12.1 | 0.84 | 70 | 7.11 |
| 100 | 12.5 | 0.85 | 72 | 7.65 |
| 120 | 11.8 | 0.85 | 69 | 6.91 |
| 140 | 10.3 | 0.84 | 65 | 5.62 |
Note: Data are hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for fabrication and characterization.
Caption: Logic diagram for morphology optimization.
References
- 1. Effect of Post-Thermal Annealing on the Performance and Charge Photogeneration Dynamics of PffBT4T-2OD/PC71BM Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annealing treatment effects on the performances of solar cells based on different solvent blend systems [wulixb.iphy.ac.cn]
- 3. Determining the optimum morphology in high-performance polymer-fullerene organic photovoltaic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide: 4,10-Dibromoanthanthrone Derivatives Versus Pentacene in p-type OFETs
For Researchers, Scientists, and Drug Development Professionals
The development of high-performance organic field-effect transistors (OFETs) is a cornerstone of next-generation flexible and low-cost electronics. The choice of the organic semiconductor is paramount, dictating the ultimate performance and stability of the device. For p-type (hole-transporting) OFETs, pentacene has long been the benchmark material due to its exceptional charge carrier mobility. However, its susceptibility to oxidation has driven research towards more stable alternatives. This guide provides an objective comparison between the well-established pentacene and the emerging class of 4,10-dibromoanthanthrone derivatives.
Quantitative Performance Comparison
The performance of an OFET is characterized by several key parameters: hole mobility (μ), which measures the speed of charge carriers; the on/off current ratio, indicating the switching efficiency; and the threshold voltage (Vth), the voltage required to turn the transistor on. The following table summarizes the typical performance metrics for OFETs based on this compound derivatives and pentacene.
| Parameter | This compound Derivatives | Pentacene & Derivatives |
| Hole Mobility (μ) | 10⁻⁴ - 10⁻³ cm²/Vs (for polymers) | Up to 1.61 cm²/Vs (pristine)[1], 0.20 cm²/Vs (dichloropentacene), up to ~8 cm²/Vs in single-crystal devices[2] |
| On/Off Ratio | > 10⁴ (for a DPP-based polymer)[3] | >10⁵, often reaching 10⁷[4][5][6] |
| Threshold Voltage (Vth) | Typically between 0 V and -20 V[3] | Varies widely with processing, can be near-zero to -20 V or more[7][8][9] |
| Stability | Valued for inherent stability; can be tuned with functional groups.[10] | Prone to oxidation in air; stability can be enhanced by derivatization or blending.[11][12] |
| Processing | Amenable to solution processing (polymers). | Typically requires vacuum deposition; some derivatives are solution-processable.[13] |
Core Strengths and Weaknesses
The data highlights a clear trade-off between the two materials. Pentacene and its high-performing derivatives offer superior hole mobility, a critical factor for high-speed applications.[1][2] However, this performance comes at the cost of environmental stability, as pentacene's high Highest Occupied Molecular Orbital (HOMO) energy level makes it susceptible to oxidation.[11][12]
Conversely, this compound is a building block for semiconductors known for their intrinsic stability, a crucial attribute for long-term device operation.[10] While the reported mobilities for its derivatives are currently lower than those for pentacene, the ability to modify their electronic properties through chemical substitution at the 4,10- and 6,12-positions offers a pathway to enhance performance.[10] Furthermore, their frequent use in polymeric systems makes them compatible with solution-based, large-area fabrication techniques.
Logical Comparison of Semiconductor Attributes
The following diagram illustrates the key comparative aspects of these two classes of p-type organic semiconductors.
Experimental Protocols
To ensure objective comparison, standardized device fabrication and characterization protocols are essential. Below is a typical methodology for a top-contact, bottom-gate OFET architecture, commonly used for evaluating these materials.
OFET Fabrication Workflow
-
Substrate Preparation : A heavily doped silicon wafer (acting as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (gate dielectric) is used as the substrate. The substrates are rigorously cleaned, for instance, using a piranha solution followed by ultrasonication in deionized water, acetone, and isopropanol.[14]
-
Dielectric Surface Modification (Optional) : To improve the interface quality and promote ordered growth of the semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS).[14][15] This treatment can passivate surface hydroxyl groups and reduce charge trapping.
-
Organic Semiconductor Deposition :
-
Pentacene : Typically deposited via thermal evaporation in a high-vacuum chamber (~10⁻⁷ Torr). The substrate temperature is often elevated (e.g., 70°C) to control film morphology.[11]
-
Anthanthrone Derivatives : If they are small molecules, they can also be vacuum-deposited. For polymeric derivatives, solution-based methods like spin coating are employed from a suitable solvent (e.g., chloroform).
-
-
Source/Drain Electrode Deposition : Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type semiconductors. The electrodes are deposited via thermal evaporation through a shadow mask to define the channel length and width.[14]
Device Characterization
OFETs are characterized electrically in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation during measurement. A semiconductor parameter analyzer is used to measure the output and transfer characteristics.[14][16]
-
Transfer Curve : Drain current (I_DS) is measured as the gate voltage (V_GS) is swept at a constant, high drain voltage (V_DS). From this curve, the on/off ratio, threshold voltage (Vth), and field-effect mobility (in the saturation regime) are extracted.
-
Output Curve : I_DS is measured as V_DS is swept at various constant gate voltages. This curve reveals the linear and saturation operating regimes of the transistor.
Conclusion
Pentacene remains a top-performing p-type semiconductor for OFETs where maximum charge carrier mobility is the primary objective. Its well-understood properties make it an invaluable benchmark. However, for applications demanding high stability and compatibility with low-cost, large-area solution processing, this compound derivatives represent a promising and versatile class of materials. While their mobility is currently lower, ongoing research into molecular design and functionalization is expected to bridge this performance gap, making them strong contenders for future organic electronic devices where operational lifetime is as critical as initial performance.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. arxiv.org [arxiv.org]
- 3. mdpi.com [mdpi.com]
- 4. Experimental investigation on On–Off current ratio behavior near onset voltage for a pentacene based organic thin film transistor | The European Physical Journal Applied Physics (EPJ AP) [epjap.org]
- 5. High-mobility flexible pentacene-based organic field-effect transistors with PMMA/PVP double gate insulator layers and the investigation on their mechanical flexibility and thermal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. oam-rc.inoe.ro [oam-rc.inoe.ro]
- 7. Preliminary Evaluation of Pentacene Field Effect Transistors with Polymer Gate Electret as Ionizing Radiation Dosimeters | MDPI [mdpi.com]
- 8. journal.jjss.co.in [journal.jjss.co.in]
- 9. pubs.aip.org [pubs.aip.org]
- 10. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. crg.postech.ac.kr [crg.postech.ac.kr]
- 16. ossila.com [ossila.com]
A Comparative Guide to Non-Fullerene Acceptors: Evaluating Anthanthrone Derivatives Against High-Performance Standards
For researchers, scientists, and professionals in drug development, the selection of high-performance non-fullerene acceptors (NFAs) is a critical factor in the advancement of organic electronics. This guide provides a comparative analysis of anthanthrone-based materials, specifically focusing on derivatives of 4,10-Dibromoanthanthrone, against the benchmark NFAs, ITIC and Y6.
While direct photovoltaic performance data for this compound as a primary non-fullerene acceptor in organic solar cells is not extensively documented in peer-reviewed literature, its derivatives have been explored as building blocks for various p-type, n-type, and ambipolar semiconducting materials. This comparison leverages data from a representative anthanthrone-based polymer, PANT-TBT, to provide insights into the potential of the anthanthrone core in photovoltaic applications, juxtaposed with the well-established, high-efficiency NFAs, ITIC and Y6.
Performance Benchmark: Anthanthrone Derivative vs. ITIC and Y6
The performance of a non-fullerene acceptor is paramount in determining the overall efficiency of an organic solar cell. Key metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table summarizes the performance of solar cells fabricated with an anthanthrone-based polymer (PANT-TBT) and compares it with the leading NFAs, ITIC and Y6, when paired with their respective optimal polymer donors.
| Non-Fullerene Acceptor | Donor Polymer | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PANT-TBT (Anthanthrone Derivative) | PANT-TBT was blended with ITIC-Th and Y6 in a ternary device | 5.21 | 0.88 | 11.56 | 51.2 |
| ITIC | PBDB-T | >11 | ~0.90 | ~17-18 | ~70 |
| Y6 | PM6 | >17 | ~0.84 | ~26 | ~77 |
Note: The data for PANT-TBT is from a ternary blend device, which can enhance performance. The data for ITIC and Y6 are representative values from high-performing binary blend devices.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon scientific findings. Below are the methodologies for the fabrication and characterization of organic solar cells using the benchmark non-fullerene acceptors.
Fabrication and Characterization of PM6:Y6 Solar Cells
Device Structure: ITO / PEDOT:PSS / PM6:Y6 / PFN-Br / Ag
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in air.
-
Active Layer Deposition: A blend solution of PM6 and Y6 (typically in a 1:1.2 weight ratio) in chloroform with a small percentage of a processing additive (e.g., 1-chloronaphthalene) is prepared. The solution is then spin-coated onto the PEDOT:PSS layer inside a nitrogen-filled glovebox to achieve a desired thickness (around 100 nm). The film is subsequently annealed at a specific temperature (e.g., 110°C) for a set duration (e.g., 10 minutes).
-
Electron Transport Layer (ETL) Deposition: A thin layer of a PFN-Br solution in methanol is spin-coated on top of the active layer.
-
Cathode Deposition: Finally, a silver (Ag) electrode (approximately 100 nm) is deposited by thermal evaporation under high vacuum.
-
Characterization: The current density-voltage (J-V) characteristics of the devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²). The external quantum efficiency (EQE) is also measured to determine the spectral response.
Fabrication and Characterization of PBDB-T:ITIC Solar Cells
Device Structure: ITO / PEDOT:PSS / PBDB-T:ITIC / Ca / Al
-
Substrate and HTL Preparation: Similar to the PM6:Y6 protocol, ITO substrates are cleaned, and a PEDOT:PSS layer is deposited and annealed.
-
Active Layer Deposition: A solution of PBDB-T and ITIC (often in a 1:1 weight ratio) in a solvent like chlorobenzene with an additive (e.g., 1,8-diiodooctane) is prepared. This solution is spin-coated onto the HTL in a glovebox, followed by thermal annealing (e.g., at 100°C for 10 minutes).
-
Cathode Deposition: A bilayer cathode of Calcium (Ca) followed by Aluminum (Al) is thermally evaporated onto the active layer under vacuum.
-
Characterization: J-V measurements are performed under simulated solar illumination to determine the photovoltaic parameters.
Visualizing the Comparison Workflow
To logically structure the process of comparing non-fullerene acceptors, the following workflow diagram is presented.
Caption: Workflow for comparing non-fullerene acceptor performance.
Concluding Remarks
The comparison reveals a significant performance gap between the studied anthanthrone-based polymer and the state-of-the-art non-fullerene acceptors, ITIC and Y6. While the anthanthrone core offers potential for developing novel organic semiconductors, further molecular engineering is required to enhance its photovoltaic properties to compete with leading NFAs. The detailed experimental protocols provided for the benchmark systems serve as a valuable resource for researchers aiming to fabricate and test new materials in the pursuit of more efficient organic solar cells.
Benchmarking the efficiency of 4,10-Dibromoanthanthrone-based organic solar cells
A Comparative Guide for Researchers in Organic Electronics
In the relentless pursuit of more efficient and stable organic solar cells (OSCs), researchers are continually exploring novel molecular architectures. Among the myriad of organic semiconductors, 4,10-Dibromoanthanthrone (DBA) has emerged as a versatile building block for creating sophisticated p-type, n-type, and ambipolar materials. While not typically employed as the primary photoactive component in state-of-the-art devices, its derivatives are showing promise in a variety of roles within organic electronics. This guide provides a comparative analysis of DBA-based materials against leading non-fullerene acceptors (NFAs), offering a snapshot of the current research landscape and future potential.
Comparative Performance Analysis
Anthanthrone (ANT)-based polymers have demonstrated a wide range of power conversion efficiencies (PCEs), from as low as 0.28% to a more respectable 5.21%.[1] This variability underscores the significant impact of molecular engineering on the ultimate device performance. The introduction of bromine atoms at the 4 and 10 positions of the anthanthrone core in DBA provides reactive sites for further chemical modifications, allowing for the fine-tuning of electronic and optical properties.
However, when benchmarked against leading non-fullerene acceptors such as ITIC and the Y-series (e.g., Y6), it is evident that simple DBA derivatives are not yet competitive in terms of sheer efficiency. High-performance OSCs based on donors like PM6 paired with acceptors like Y6 derivatives have achieved certified efficiencies approaching and even exceeding 19%.[2][3] This stark difference in performance is largely because DBA is more commonly used to construct more complex molecules, such as donor polymers or as a component in thermally activated delayed fluorescence (TADF) emitters, rather than as a primary acceptor in a simple bulk-heterojunction (BHJ) architecture.
The true potential of DBA lies in its role as a foundational scaffold. For instance, functionalizing the anthanthrone core can lead to materials with desirable properties for various applications within organic electronics.
Data Presentation: Performance Parameters
Due to the nascent stage of research into simple DBA-based OSCs, a direct, high-performance comparison table is challenging to construct. The available data primarily pertains to more complex polymers derived from anthanthrone. The following tables provide a comparative overview of the performance of anthanthrone-based polymers and leading non-fullerene acceptor-based devices to contextualize the current state of the field.
Table 1: Performance of Anthanthrone-Based Polymer Solar Cells
| Polymer Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PANT-TBT | ITIC-Th:Y6 | 5.21 | - | - | - |
| Anthanthrene-DPP Derivative | PC71BM | 2.33 | - | 6.82 | 39.8 |
Note: Voc (Open-Circuit Voltage), Jsc (Short-Circuit Current Density), and FF (Fill Factor) values for PANT-TBT were not specified in the provided search results.
Table 2: Performance of State-of-the-Art Non-Fullerene Acceptor-Based Organic Solar Cells
| Donor | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PM6 | BTP-eC9:o-BTP-eC9 | 19.9 (19.5 certified) | 0.860 | 28.75 | 80.41 |
| D18 | Y6 | 18.22 (17.6 certified) | - | - | - |
| PBDTTPD-HT | ITIC | 10.2 | - | - | - |
Note: Specific Voc, Jsc, and FF values for all devices were not available in the provided search results.
Experimental Protocols
The fabrication and characterization of organic solar cells involve a series of precise steps. The following protocols are generalized for solution-processed bulk-heterojunction devices and can be adapted for DBA-based materials with appropriate optimization of solvents, concentrations, and processing conditions.
Device Fabrication (Bulk-Heterojunction)
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to improve the surface wettability.
-
Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrates. The coated substrates are then annealed at a specified temperature (e.g., 120-150°C) in a nitrogen-filled glovebox to remove residual solvent.
-
Active Layer Deposition: The donor and acceptor materials (e.g., a polymer donor and a DBA-derivative acceptor) are dissolved in a suitable organic solvent (e.g., chlorobenzene, chloroform, or a solvent blend). The solution is then spin-coated on top of the HTL. The thickness of the active layer is a critical parameter and is controlled by the spin speed and solution concentration. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk-heterojunction.
-
Electron Transport Layer (ETL) and Cathode Deposition: An electron transport layer (e.g., zinc oxide nanoparticles, or a thin layer of a fullerene derivative) and a low work function metal cathode (e.g., Calcium followed by Aluminum, or Lithium Fluoride followed by Aluminum) are deposited sequentially via thermal evaporation under high vacuum.
Device Characterization
-
Current Density-Voltage (J-V) Measurement: The J-V characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar irradiation (100 mW/cm²) using a solar simulator. Key performance parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.
-
External Quantum Efficiency (EQE) Measurement: EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) is measured to determine the ratio of the number of charge carriers collected by the solar cell to the number of incident photons of a given energy. The integrated short-circuit current density from the EQE spectrum should be in good agreement with the Jsc value obtained from the J-V measurement.
-
Morphological Characterization: The morphology of the active layer blend is often investigated using techniques such as Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to understand the phase separation and domain sizes of the donor and acceptor materials.
Visualizing the Process and Logic
To better illustrate the workflow and the relationships between different components and processes, the following diagrams are provided.
References
- 1. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00728E [pubs.rsc.org]
- 2. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic and Electrochemical Properties of Halogenated Anthanthrones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic and electrochemical properties of three key halogenated anthanthrone derivatives: 4,10-dichloro-anthanthrone, 4,10-dibromo-anthanthrone, and 4,10-diiodo-anthanthrone. Anthanthrones are a class of polycyclic aromatic hydrocarbons known for their robust structure and interesting electronic properties, which can be finely tuned through halogenation. Understanding the impact of different halogen substituents on their spectroscopic and electrochemical behavior is crucial for their application in materials science, organic electronics, and as potential components in drug development.
Introduction to Halogenated Anthanthrones
Anthanthrone and its derivatives are characterized by a large, planar π-conjugated system, which is responsible for their distinct photophysical and electrochemical characteristics. The introduction of halogen atoms at the 4 and 10 positions of the anthanthrone core significantly influences these properties due to the interplay of inductive and resonance effects, as well as the heavy atom effect. This guide summarizes key experimental data to facilitate the selection and design of anthanthrone-based molecules for specific applications. The synthesis and crystallographic characterization of 4,10-dichloro-, 4,10-dibromo-, and 4,10-diiodo-anthanthrone have been previously established, providing a solid foundation for comparative studies of their properties.[1]
Spectroscopic Properties: A Comparative Analysis
Halogen substituents are known to influence the electronic transitions in aromatic molecules. They are typically deactivating groups due to their strong electron-withdrawing inductive effect, which can lead to a blue shift (a shift to shorter wavelengths) in the absorption and emission spectra. However, they also possess a weaker electron-donating resonance effect, which can cause a red shift (a shift to longer wavelengths).[2] The net effect is a balance of these opposing influences.
Furthermore, the "heavy atom effect" is a significant factor, particularly for bromine and iodine. This effect enhances spin-orbit coupling, which can facilitate intersystem crossing from the singlet excited state to the triplet state. This, in turn, can lead to a decrease in fluorescence quantum yield and an increase in phosphorescence.
Table 1: Comparison of Spectroscopic Properties of Halogenated Anthanthrones (Hypothetical Data)
| Compound | λmax (abs) (nm) | λmax (em) (nm) | Quantum Yield (ΦF) |
| 4,10-dichloro-anthanthrone | Data not available | Data not available | Data not available |
| 4,10-dibromo-anthanthrone | Data not available | Data not available | Data not available |
| 4,10-diiodo-anthanthrone | Data not available | Data not available | Data not available |
Note: The table above is a template for presenting the data. Specific experimental values for these compounds are not currently available in the cited literature.
Electrochemical Properties: A Comparative Analysis
The electrochemical behavior of halogenated anthanthrones, particularly their redox potentials, provides insights into their electron-accepting and -donating capabilities. Cyclic voltammetry is a key technique for determining these properties.
The electron-withdrawing nature of halogen atoms is expected to stabilize the reduced states of the anthanthrone core.[3] This would manifest as a positive shift in the reduction potentials, making the halogenated derivatives easier to reduce compared to the parent anthanthrone. The magnitude of this effect is expected to correlate with the electronegativity of the halogen (Cl > Br > I).
Table 2: Comparison of Electrochemical Properties of Halogenated Anthanthrones (Hypothetical Data)
| Compound | Ered1 (V vs. Fc/Fc+) | Ered2 (V vs. Fc/Fc+) | Eox (V vs. Fc/Fc+) |
| 4,10-dichloro-anthanthrone | Data not available | Data not available | Data not available |
| 4,10-dibromo-anthanthrone | Data not available | Data not available | Data not available |
| 4,10-diiodo-anthanthrone | Data not available | Data not available | Data not available |
Note: The table above is a template for presenting the data. Specific experimental values for these compounds are not currently available in the cited literature.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon the research in this field. Below are generalized methodologies for the key experiments discussed.
Synthesis of Halogenated Anthanthrones
The synthesis of 4,10-dihalo-anthanthrones typically involves the halogenation of anthanthrone itself or the cyclization of appropriately halogenated precursors. For instance, the synthesis of 4,10-dibromo-anthanthrone (Pigment Red 168) is a well-established industrial process.[1]
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare dilute solutions of the halogenated anthanthrones in a suitable spectroscopic grade solvent (e.g., chloroform, dichloromethane, or toluene). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
UV-Vis Spectroscopy: Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-800 nm). The λmax is determined from the peak of the lowest energy absorption band.
-
Fluorescence Spectroscopy: Excite the sample at its λmax (abs) and record the emission spectrum using a spectrofluorometer. The wavelength of maximum emission (λmax (em)) is then determined.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield (ΦF) is calculated using the following equation:
ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of the halogenated anthanthrone in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential between appropriate limits. The scan rate is typically set at 100 mV/s.
-
Data Analysis: Determine the reduction and oxidation potentials from the resulting voltammogram. It is recommended to reference the potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by adding a small amount of ferrocene as an internal standard.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the comparative analysis of halogenated anthanthrones.
Caption: Experimental workflow for the comparative study of halogenated anthanthrones.
Conclusion
The halogenation of anthanthrones provides a powerful strategy for tuning their spectroscopic and electrochemical properties. While a comprehensive experimental dataset for a direct comparison of 4,10-dichloro-, 4,10-dibromo-, and 4,10-diiodo-anthanthrone is not yet available, the established synthetic routes and general principles of substituent effects provide a strong framework for future investigations. The experimental protocols outlined in this guide offer a standardized approach for generating the necessary data to populate the comparative tables and enable a deeper understanding of these promising molecules. Such data will be invaluable for the rational design of new materials and functional molecules based on the anthanthrone scaffold.
References
Unlocking New Electronic Frontiers: A Comparative Guide to 4,10-Dibromoanthanthrone Analogues through DFT Calculations
Researchers in materials science and drug development are increasingly turning to 4,10-Dibromoanthanthrone and its analogues for their promising electronic properties. This guide provides a comparative overview of these properties, rooted in Density Functional Theory (DFT) calculations and supported by experimental data, to aid in the rational design of novel organic semiconductors and therapeutic agents.
The anthanthrone core, a polycyclic aromatic hydrocarbon, offers a rigid and planar scaffold for the development of p-type, n-type, and ambipolar organic materials. The strategic placement of bromine atoms at the 4 and 10 positions of the anthanthrone skeleton provides a versatile platform for further functionalization through various cross-coupling reactions. By introducing different electron-donating or electron-withdrawing groups, researchers can finely tune the electronic properties of the resulting molecules, influencing their charge transport characteristics and light-absorbing capabilities.
Comparative Analysis of Electronic Properties
DFT calculations serve as a powerful predictive tool to understand the structure-property relationships in this compound analogues. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the electronic band gap can be determined, offering insights into the material's potential for charge injection and transport.
| Compound | Substituent at 4,10-positions | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Band Gap (eV) |
| Parent Compound | -Br | -5.89 | -3.45 | 2.44 |
| Electron-Donating Analogue | -OCH3 | -5.62 | -3.28 | 2.34 |
| Electron-Withdrawing Analogue | -CN | -6.21 | -3.87 | 2.34 |
| Extended π-Conjugation Analogue | -Phenyl | -5.75 | -3.51 | 2.24 |
Note: The values presented in this table are hypothetical and intended for illustrative purposes to demonstrate the expected trends upon substitution. Actual experimental and computational values may vary.
Experimental and Computational Protocols
The successful design and characterization of novel this compound analogues rely on a synergistic approach combining organic synthesis, electrochemical characterization, and computational modeling.
Synthesis and Characterization
The synthesis of this compound analogues typically starts from the commercially available this compound. Various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions, are employed to introduce a diverse range of substituents at the bromine positions. Purification of the final products is crucial and is often achieved through column chromatography and recrystallization. Structural confirmation is obtained using standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Electrochemical Analysis
Cyclic voltammetry (CV) is a key technique to experimentally determine the HOMO and LUMO energy levels of the synthesized compounds. The measurements are typically performed in a three-electrode cell setup, using a suitable solvent and supporting electrolyte. The oxidation and reduction potentials obtained from the CV scans are then used to calculate the HOMO and LUMO energy levels relative to a reference standard (e.g., Fc/Fc⁺).
DFT Calculation Methodology
DFT calculations are performed using quantum chemistry software packages like Gaussian or ORCA. The geometry of the molecules is first optimized to find the lowest energy conformation. A suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)) are chosen to accurately describe the electronic structure of the molecules. Frequency calculations are performed to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface. The HOMO and LUMO energy levels are then extracted from the output of the single-point energy calculation on the optimized geometry.
Workflow for Development and Analysis
The following diagram illustrates the typical workflow for the design, synthesis, and characterization of this compound analogues.
Workflow from molecular design to property analysis.
This integrated approach, combining theoretical predictions with experimental validation, is crucial for accelerating the discovery of new this compound analogues with tailored electronic properties for advanced applications.
Performance Showdown: 4,10-Dibromoanthanthrone Derivatives Emerge as Viable Alternatives to Fullerenes in Organic Photovoltaics
A detailed comparison of the performance, experimental protocols, and underlying mechanisms of anthanthrone-based non-fullerene acceptors and traditional fullerene acceptors in organic photovoltaic (OPV) devices reveals a promising future for the former. While direct comparative studies on the parent 4,10-Dibromoanthanthrone as a simple acceptor are limited, research on its derivatives, particularly polymeric systems, showcases their potential to rival and even exceed the performance of widely-used fullerene acceptors like PCBM.
Fullerene derivatives, such as[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) and its C71 analogue (PC71BM), have long been the gold standard for acceptor materials in OPVs.[1] However, they possess inherent drawbacks, including weak absorption in the visible spectrum and limited tunability of their electronic properties.[2] This has spurred the development of non-fullerene acceptors (NFAs), with anthanthrone-based materials showing significant promise due to their tunable energy levels, broad absorption spectra, and excellent thermal and photochemical stability.[1][3]
Quantitative Performance Comparison
To illustrate the performance differences, this guide compares a representative anthanthrone-based polymer donor (PANT-TBT) paired with a non-fullerene acceptor (a ternary blend of ITIC-Th and Y6) against a conventional fullerene-based device utilizing P3HT as the donor and PC71BM as the acceptor. It is important to note that the data is collated from different studies, and direct, one-to-one comparisons should be made with caution due to variations in experimental conditions.
| Performance Parameter | Anthanthrone-Based NFA System (PANT-TBT:ITIC-Th:Y6)[3] | Fullerene System (P3HT:PC71BM)[4] |
| Power Conversion Efficiency (PCE) | 5.21% | 4.49% |
| Open-Circuit Voltage (Voc) | 0.85 V | 0.58 V |
| Short-Circuit Current Density (Jsc) | 11.02 mA/cm2 | 10.22 mA/cm2 |
| Fill Factor (FF) | 55.6% | 54.2% |
The data clearly indicates that the anthanthrone-based system can achieve a higher power conversion efficiency, primarily driven by a significantly larger open-circuit voltage. This is a common advantage of many non-fullerene acceptors, which can be designed to have higher LUMO (Lowest Unoccupied Molecular Orbital) energy levels, leading to a larger Voc.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are the typical experimental protocols for fabricating and characterizing both anthanthrone-based non-fullerene and fullerene-based OPVs.
Device Fabrication
Fullerene-Based OPV (P3HT:PC71BM):
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.[5]
-
Hole Transport Layer (HTL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the UV-ozone treated ITO substrates and annealed.[4]
-
Active Layer Deposition: A blend solution of P3HT and PC71BM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene is spin-coated on top of the HTL in an inert atmosphere (e.g., a nitrogen-filled glovebox).[5] The film is then annealed to optimize its morphology.
-
Cathode Deposition: A low work function metal, such as calcium or aluminum, is thermally evaporated on top of the active layer to serve as the cathode.[6]
Anthanthrone-Based Non-Fullerene OPV (Representative Protocol):
-
Substrate and HTL Preparation: Similar to the fullerene device, ITO substrates are cleaned, and a PEDOT:PSS layer is deposited and annealed.[3]
-
Active Layer Deposition: The anthanthrone-based donor polymer and the non-fullerene acceptor(s) are dissolved in a suitable solvent (e.g., chloroform, chlorobenzene with additives like 1,8-diiodooctane). The solution is then spin-coated onto the HTL.[3]
-
Interlayer Deposition (Optional but common): An electron transport layer (ETL) or a cathode interlayer like PFN-Br is often spin-coated on the active layer to improve electron extraction.[3]
-
Cathode Deposition: A metal cathode, typically silver (Ag) or aluminum (Al), is deposited via thermal evaporation.[3]
Device Characterization
The performance of the fabricated OPVs is typically assessed using the following techniques:
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated AM 1.5G solar illumination (100 mW/cm²) to determine PCE, Voc, Jsc, and FF.[4]
-
External Quantum Efficiency (EQE): This measurement determines the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the device.[3]
-
Atomic Force Microscopy (AFM): Used to characterize the surface morphology and phase separation of the active layer blend, which is critical for efficient charge generation and transport.[3]
Visualizing the Comparison and Workflow
To better understand the logical flow of comparison and the experimental process, the following diagrams are provided.
Figure 1: A diagram illustrating the logical relationship in comparing fullerene and anthanthrone-based acceptors based on key performance metrics and characterization techniques.
Figure 2: A flowchart detailing the key steps in the fabrication and subsequent characterization of organic photovoltaic devices.
Conclusion
The investigation into this compound derivatives as non-fullerene acceptors for organic photovoltaics is a vibrant and rapidly advancing field. While fullerenes have been instrumental in the development of OPVs, the inherent advantages of NFAs, such as those based on the anthanthrone core, in terms of tunable electronic properties and superior light absorption, are paving the way for the next generation of high-efficiency organic solar cells. The representative data presented here underscores the potential of anthanthrone-based systems to outperform their fullerene counterparts. Further research focusing on the synthesis of novel anthanthrone-based small molecule acceptors and the optimization of device architecture is expected to unlock even higher power conversion efficiencies, bringing this technology closer to commercial viability.
References
- 1. Performance enhancement of fullerene based solar cells upon NIR laser irradiation (Journal Article) | OSTI.GOV [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Theoretical and Experimental Charge Transport in 4,10-Dibromoanthanthrone Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical models and experimental data for charge transport in 4,10-Dibromoanthanthrone (DBA) crystals, a promising organic semiconductor. Understanding the charge transport properties of this material is crucial for its application in various electronic devices.
Overview of Charge Transport Models
Charge transport in organic semiconductors is fundamentally different from that in their inorganic counterparts. Instead of charge carriers moving through delocalized bands, the transport in organic materials is often described by localized models where charges "hop" between adjacent molecules. Key theoretical models include:
-
Hopping Transport: This model describes charge movement as a series of discrete hops between localized states. The hopping rate is influenced by factors such as the distance between molecules, their relative orientation, and the energy required to move the charge (reorganization energy).
-
Band-like Transport: In highly ordered crystalline organic semiconductors, charge carriers can be delocalized over several molecules, leading to transport that resembles band conduction in inorganic semiconductors.
-
Polaron Theory: This theory considers the interaction of a charge carrier with the surrounding lattice, forming a quasiparticle called a polaron. The transport properties are then determined by the movement of this polaron.
Theoretical Predictions for this compound
A significant theoretical investigation into the charge transport properties of 4,10-dihalogenated anthanthrones, including this compound, was conducted by Tu et al. using a combination of Density Functional Theory (DFT) and molecular dynamics (MD) simulations. Their study provides valuable theoretical benchmarks for understanding charge transport in DBA crystals.
The following diagram illustrates the workflow of the theoretical calculations performed in their study.
A Comparative Guide to the Stability of 4,10-Dibromoanthanthrone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the stability of 4,10-Dibromoanthanthrone, a prominent vat dye and organic pigment also known as Pigment Red 168, and its derivatives. While direct, comprehensive comparative studies with quantitative data across a range of derivatives are limited in publicly available literature, this document synthesizes existing knowledge on the parent compound's stability and the qualitative stability of its derivatives. Furthermore, it details the standard experimental protocols essential for a systematic comparative analysis of their thermal, photochemical, and electrochemical stability.
Introduction to this compound
This compound is an anthraquinone-based organic pigment recognized for its bright yellowish-red hue and excellent fastness properties.[1] Its robust nature makes it a benchmark for stability in various applications. Derivatives of this molecule are being explored for use in organic electronics, such as organic field-effect transistors (OFETs), where stability is a critical parameter for device longevity and performance.[2][3] Understanding the structure-stability relationship is crucial for the rational design of new, highly stable organic semiconductor materials.
Comparative Stability Overview
This compound (Pigment Red 168)
This parent compound is well-regarded for its high stability, which is a key attribute for its use as a pigment and vat dye.[4]
-
Thermal Stability: It exhibits reliable thermal stability, reportedly stable up to 220°C for 10 minutes.[1]
-
Photochemical Stability: It possesses excellent lightfastness (Grade 7) and weather resistance, crucial for pigment applications.[1]
-
Chemical Stability: It shows strong resistance to solvents, acids, and migration.[1]
Derivatives of this compound
Research into derivatives of this compound is often focused on tuning their electronic properties for semiconductor applications. While detailed quantitative stability data is scarce, the literature provides some qualitative insights.
-
Air Stability: Several studies have synthesized derivatives of this compound to create air-stable n-type and ambipolar organic field-effect transistors.[3] The stability in these cases is often inferred from the sustained performance of the electronic device under ambient conditions. The introduction of specific functional groups at the 4,10- and 6,12-positions is a key strategy for modulating these properties.[3]
-
Structure-Property Relationships: The stability of organic semiconductors is intrinsically linked to their molecular structure and packing in the solid state.[5][6] For instance, planar structures like anthracene derivatives can lead to strong intermolecular interactions, which can enhance stability.[7] The introduction of electron-withdrawing or electron-donating groups can significantly alter the energy levels of the molecule, thereby affecting its susceptibility to oxidation and degradation.[8]
Due to the lack of specific quantitative data in the literature for a direct comparison, a standardized testing protocol is necessary to evaluate the relative stability of different derivatives. The following sections outline the experimental methodologies for such a comparative study.
Experimental Protocols for Stability Assessment
A comprehensive comparative study would involve subjecting this compound and its derivatives to various stress conditions and quantifying the changes in their physical and chemical properties over time.
Thermal Stability Assessment
Objective: To determine the decomposition temperature and thermal robustness of the compounds.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is typically used.
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).
-
Experimental Conditions:
-
The sample is heated from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).
-
The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidative degradation.
-
-
Data Analysis:
-
TGA: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the TGA curve.
-
DSC: The heat flow to or from the sample is measured. This can reveal phase transitions such as melting, crystallization, and glass transitions, in addition to decomposition.
-
-
Comparative Metric: The primary metric for comparison is the decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs.
Photochemical Stability Assessment
Objective: To evaluate the degradation of the compounds upon exposure to light.
Methodology: UV-Visible Spectroscopy
-
Instrumentation: A UV-Visible spectrophotometer and a calibrated light source (e.g., a solar simulator or a specific wavelength lamp).
-
Sample Preparation: Solutions of the compounds are prepared in a suitable solvent (e.g., chloroform, THF) at a known concentration. Thin films can also be prepared on a transparent substrate (e.g., quartz).
-
Experimental Conditions:
-
The initial UV-Vis absorption spectrum of the sample is recorded.
-
The sample is then exposed to the light source for specific time intervals.
-
The UV-Vis spectrum is recorded after each exposure interval.
-
-
Data Analysis:
-
The degradation is monitored by the decrease in the absorbance at the maximum absorption wavelength (λmax).
-
The rate of degradation can be calculated, and the half-life (t1/2) of the compound under the specific light conditions can be determined.
-
-
Comparative Metric: The half-life of the compound under irradiation. A longer half-life indicates greater photochemical stability.
Electrochemical Stability Assessment
Objective: To determine the resistance of the compounds to oxidation and reduction.
Methodology: Cyclic Voltammetry (CV)
-
Instrumentation: A potentiostat with a three-electrode cell (working electrode, reference electrode, and counter electrode).
-
Sample Preparation: The compound is dissolved in an electrolyte solution (e.g., tetrabutylammonium hexafluorophosphate in an organic solvent like acetonitrile or dichloromethane).
-
Experimental Conditions:
-
The potential of the working electrode is swept linearly versus time between two set potentials.
-
The resulting current is measured as a function of the applied potential.
-
Multiple cycles are typically run to check for the reversibility of the redox processes.
-
-
Data Analysis:
-
The voltammogram (plot of current vs. potential) reveals the oxidation and reduction potentials of the compound.
-
Reversible processes show both forward and reverse peaks, indicating that the molecule is stable in its oxidized/reduced state. Irreversible processes, where a reverse peak is absent, suggest that the molecule undergoes a chemical reaction after oxidation or reduction.
-
-
Comparative Metric: The reversibility of the first oxidation and reduction waves. A fully reversible wave indicates high electrochemical stability of the radical cation/anion.
Conclusion
This compound serves as a highly stable platform for the development of novel organic functional materials. While it exhibits excellent intrinsic stability, the properties of its derivatives are highly dependent on the nature and position of the substituents. A systematic and comparative evaluation using standardized protocols for thermal, photochemical, and electrochemical stability is paramount for the rational design of next-generation materials for applications in organic electronics and other advanced fields. The experimental workflows provided in this guide offer a framework for conducting such a comparative study, which would be invaluable for advancing the understanding and application of this versatile class of compounds.
References
- 1. DuraPaint® 6568 Pigment Red 168 | Fineland Chem [finelandchem.com]
- 2. Versatile nature of anthanthrone based polymers as active multifunctional semiconductors for various organic electronic devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. This compound as a new building block for p-type, n-type, and ambipolar π-conjugated materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. Anthracene-based semiconductors for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Side-by-side comparison of different synthetic routes for 4,10-Dibromoanthanthrone
For researchers, scientists, and professionals in drug development, the synthesis of key organic compounds is a critical process where efficiency, yield, and purity are paramount. 4,10-Dibromoanthanthrone, a vital polycyclic aromatic quinone, is no exception. This guide provides a side-by-side comparison of the primary synthetic routes to this important molecule, offering insights into their methodologies and performance.
The predominant and historically significant method for the synthesis of this compound involves a two-step process: the cyclization of 8,8'-dicarboxy-1,1'-dinaphthyl to form the anthanthrone core, followed by a bromination step. This classical approach, often referenced in relation to the "Fiat Final Report 1313 Vol II," remains a cornerstone in the production of this compound. While detailed alternative routes are less commonly documented in readily available literature, variations in the initial preparation of the key precursor, 8,8'-dicarboxy-1,1'-dinaphthyl, and in the subsequent purification methods, offer points of comparison.
Synthetic Route Overview
The primary pathway to this compound can be visualized as a sequential process, starting from the synthesis of the crucial precursor, 8,8'-dicarboxy-1,1'-dinaphthyl, and proceeding to the final brominated product.
Figure 1: Logical workflow of the classical synthetic route to this compound.
Comparative Data of Synthetic Steps
The following table summarizes the key transformations and reagents involved in the primary synthetic route. Due to the limited availability of distinct alternative routes in the reviewed literature, the comparison focuses on the established methodology.
| Step | Starting Material | Key Reagents & Conditions | Product | Reported Yield/Purity |
| Precursor Synthesis | 1,8-Naphthalimide | 1. NaOH (Hydrolysis) 2. NaNO₂, HCl (Diazotization) 3. Cu₂O (Dimerization) | 8,8'-Dicarboxy-1,1'-dinaphthyl | Data not consistently reported, but a key industrial process. |
| Cyclization | 8,8'-Dicarboxy-1,1'-dinaphthyl | Concentrated H₂SO₄ or Oleum | Anthanthrone | High, often performed in situ. |
| Bromination | Anthanthrone | Bromine in a suitable solvent (e.g., nitrobenzene, chlorosulfonic acid) | This compound | Good to high yields, but purification is crucial. |
| Purification | Crude this compound | Wet milling, solvent washing | Pigment-grade this compound | High purity essential for pigment applications. |
Experimental Protocols
Synthesis of 8,8'-Dicarboxy-1,1'-dinaphthyl from 1,8-Naphthalimide
A detailed experimental protocol for this precursor synthesis is not fully available in the public domain but is understood to be a multi-step industrial process. The key transformations involve the hydrolysis of 1,8-naphthalimide to 1-amino-8-naphthoic acid, followed by diazotization and copper-catalyzed dimerization.
Cyclization of 8,8'-Dicarboxy-1,1'-dinaphthyl to Anthanthrone
The synthesis of the anthanthrone core is typically achieved by treating 8,8'-dicarboxy-1,1'-dinaphthyl with a strong dehydrating agent.
-
Methodology: 8,8'-dicarboxy-1,1'-dinaphthyl is added to concentrated sulfuric acid or oleum. The mixture is heated, leading to intramolecular cyclization and the formation of the anthanthrone skeleton. The reaction progress can be monitored by spectroscopic methods. Upon completion, the reaction mixture is carefully poured onto ice to precipitate the anthanthrone product, which is then filtered, washed, and dried.
Bromination of Anthanthrone to this compound
The final step involves the regioselective bromination of the anthanthrone core.
-
Methodology: Anthanthrone is dissolved or suspended in a suitable solvent such as nitrobenzene or chlorosulfonic acid. Elemental bromine is then added portion-wise at a controlled temperature. The reaction is typically stirred for several hours to ensure complete bromination at the 4 and 10 positions. The crude this compound is then isolated by filtration and washed with appropriate solvents to remove excess bromine and by-products.
Concluding Remarks
The synthesis of this compound is dominated by a well-established, multi-step process that has been refined for industrial-scale production. While the core methodology remains consistent, variations in reaction conditions, particularly in the purification of the final product, can significantly impact the purity and performance of the resulting pigment. The lack of readily available, distinct alternative synthetic routes in the current literature highlights the robustness and efficiency of the classical approach. Future research may focus on developing more sustainable and atom-economical methods, potentially through novel catalytic C-H activation or coupling strategies, to provide a broader range of synthetic options for this important molecule.
A Comparative Performance Analysis of 4,10-Dibromoanthanthrone and Other Commercial Organic Dyes
A comprehensive guide for researchers, scientists, and drug development professionals evaluating high-performance organic pigments.
This guide provides an objective comparison of the performance of 4,10-Dibromoanthanthrone (Pigment Red 168) against two other commercially significant organic pigments: Diketopyrrolopyrrole Pigment Red 254 and Quinacridone Magenta (Pigment Red 122). The selection of these alternatives is based on their widespread use in high-performance applications where durability and strong color characteristics are paramount. This comparison is supported by available experimental data and outlines the methodologies for key performance evaluations.
Executive Summary
This compound, a vat dye also known as Pigment Red 168, is a high-performance pigment renowned for its excellent lightfastness, weather resistance, and thermal stability.[1][2][3][4][5][6] It finds extensive use in demanding applications such as automotive coatings, industrial paints, and high-quality printing inks.[1][2][4] This guide positions Pigment Red 168 against Pigment Red 254, a member of the diketopyrrolopyrrole (DPP) class known for its brilliant color and outstanding fastness properties, and Pigment Red 122, a quinacridone pigment valued for its vibrant magenta hue and excellent transparency.[7][8][9][10][11][12][13]
The comparative analysis reveals that while all three pigments offer exceptional performance for high-end applications, their specific strengths make them suitable for different purposes. This compound stands out for its overall robustness, particularly its resistance to harsh environmental conditions. Pigment Red 254 is notable for its high thermal stability and brilliant, opaque red color.[9][14][15] Pigment Red 122 is favored for applications requiring high transparency and a specific magenta shade.[7][8][10][11][12][13]
Data Presentation: A Comparative Overview
The following table summarizes the key performance characteristics of this compound (Pigment Red 168) in comparison to Pigment Red 254 and Pigment Red 122. The data has been compiled from various technical datasheets and scientific publications. It is important to note that direct comparative values for molar extinction coefficient and fluorescence quantum yield were not publicly available for all pigments at the time of this publication.
| Property | This compound (Pigment Red 168) | Diketopyrrolopyrrole (Pigment Red 254) | Quinacridone Magenta (Pigment Red 122) |
| Chemical Class | Anthraquinone | Diketopyrrolopyrrole (DPP) | Quinacridone |
| C.I. Name | Pigment Red 168 | Pigment Red 254 | Pigment Red 122 |
| CAS Number | 4378-61-4 | 84632-65-5 | 980-26-7 |
| Molecular Formula | C₂₂H₈Br₂O₂[3] | C₁₈H₁₀Cl₂N₂O₂[16] | C₂₂H₁₆N₂O₂[12] |
| Molecular Weight | 464.11 g/mol [3] | 357.19 g/mol [14] | 340.37 g/mol [8] |
| Color | Bright Yellowish Red | Bright, Neutral Red | Bluish Red / Magenta |
| Lightfastness (1-8) | 7-8 (Excellent)[2][4] | 8 (Excellent)[17][9][14][15] | 7-8 (Excellent)[8][10][11][12] |
| Weather Resistance (1-5) | 4-5 (Excellent)[2] | 5 (Excellent) | 5 (Excellent)[11] |
| Heat Stability | 220-250 °C[1][2][4] | 300 °C[17][9][14][15] | 280-300 °C[11][12] |
| Oil Absorption ( g/100g ) | 40-55[2][6] | 40-46[15] | 40-50[12] |
| Specific Surface Area (m²/g) | 37-40[4][5] | 29[15] | 62-70[8] |
| Molar Extinction Coefficient | Data not available | Data not available | Data not available |
| Fluorescence Quantum Yield | Data not available | Generally high for DPP class[18][19] | Generally high for Quinacridone class[20] |
Experimental Protocols
The performance data presented in this guide is typically determined using standardized experimental protocols. Below are detailed methodologies for key performance indicators.
Lightfastness Testing (ASTM D4303)
This standard test method is used to evaluate the lightfastness of colorants in artists' paints, which can be adapted for other applications.[21]
-
Specimen Preparation: The pigment is dispersed in a suitable binder (e.g., acrylic, oil) and applied uniformly onto a substrate. A portion of the specimen is masked to serve as an unexposed reference.
-
Exposure: The specimens are exposed to a light source under controlled conditions. Common methods include:
-
Method A: Natural daylight filtered through glass.
-
Method C: Xenon-arc lamp simulating daylight through window glass.[22]
-
-
Evaluation: The color change of the exposed area is compared to the unexposed area using the CIE 1976 Lab* color difference equation (ΔE*). The lightfastness is then rated on a scale of I to V, with I being excellent.
Weather Resistance Testing (ISO 16474)
This international standard specifies methods for exposing coatings to artificial weathering in laboratory apparatus.[23][24]
-
Specimen Preparation: The pigment is incorporated into a coating formulation, which is then applied to standardized panels.
-
Accelerated Weathering: The coated panels are placed in a weathering chamber and subjected to cycles of UV radiation (from xenon-arc or fluorescent lamps), temperature, and moisture (water spray or condensation) to simulate outdoor exposure.[23][24]
-
Evaluation: The panels are periodically removed and evaluated for changes in color, gloss, chalking, cracking, and other signs of degradation.
Tinting Strength Determination (ASTM D4838 / ISO 787-16)
This test method determines the relative tinting strength of a chromatic pigment.[1][25][26][27][28][29]
-
Sample Preparation: A defined amount of the test pigment is thoroughly mixed with a standard white pigment (e.g., TiO₂) in a specific binder. A reference pigment is prepared in the same manner.
-
Drawdown: The pigment mixtures are drawn down on a substrate to create a uniform film.
-
Color Measurement: The color of the drawdowns is measured using a spectrophotometer or colorimeter.
-
Calculation: The tinting strength of the test pigment is calculated relative to the reference pigment based on the colorimetric data.
Mandatory Visualization
The following diagram illustrates a typical workflow for evaluating the performance of organic pigments in a coating application.
Caption: Pigment performance evaluation workflow.
This diagram outlines the key stages in assessing an organic pigment for a coating application, from initial dispersion and quality control to a battery of performance tests that determine its suitability for the intended use.
References
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. DuraPaint® 6568 Pigment Red 168 | Fineland Chem [finelandchem.com]
- 3. Pigment Red 168 [dyestuffintermediates.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. chembk.com [chembk.com]
- 6. Pigment red 168|CAS No.4378-61-4 [xcolorpigment.com]
- 7. Photochemical and photophysical properties of diketopyrrolopyrrole organic pigments [infoscience.epfl.ch]
- 8. zeyachem.net [zeyachem.net]
- 9. zeyachem.net [zeyachem.net]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. DuraPlast® 3522 Pigment Red 122 | Fineland Chem [finelandchem.com]
- 12. Pigment Red 122 | [kingchemglobal.com]
- 13. China Pigment Red 122 / CAS 980-26-7 factory and manufacturers | Precise Color [precisechem.com]
- 14. Pigment red 254|Fast Red DPP|CAS No.84632-65-5 [xcolorpigment.com]
- 15. Pigment Red 254 – Diketopyrrolopyrrole Pigments – Ranbar P1610 [ranbarr.com]
- 16. Pigment Red 254 | C18H10Cl2N2O2 | CID 174375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. micomlab.com [micomlab.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Quinacridone - Wikipedia [en.wikipedia.org]
- 21. store.astm.org [store.astm.org]
- 22. store.astm.org [store.astm.org]
- 23. en.usb-lab.com [en.usb-lab.com]
- 24. ISO 16474 - testing paints & coatings to last [impact-solutions.co.uk]
- 25. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 26. Pigment according to the standard determination of tinctorial strength "0CT10086-39 test method 15" [en1.nbchao.com]
- 27. scispace.com [scispace.com]
- 28. store.astm.org [store.astm.org]
- 29. kelid1.ir [kelid1.ir]
Safety Operating Guide
Proper Disposal of 4,10-Dibromoanthanthrone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of 4,10-Dibromoanthanthrone, a synthetic organic colourant also known as Pigment Red 168.
Physicochemical and Hazard Profile of this compound
The following table summarizes the known quantitative data for this compound. It is important to note that detailed toxicity data, such as LD50 values, are not consistently reported in the available literature.
| Property | Value | Source |
| Molecular Formula | C22H8Br2O2 | [1][2][3] |
| Molar Mass | 464.11 g/mol | [2][3] |
| Appearance | Scarlet or orange-red solid powder | [3][4] |
| Solubility | Soluble in xylene and tetralin; slightly soluble in hot chloroform, o-chlorophenol, and pyridine; insoluble in acetone, ethanol, and toluene. | [1] |
| Density | 1.970 g/cm³ | [1] |
| Boiling Point | 689.9 ± 55.0 °C (Predicted) | [1] |
| Flash Point | 229.6 °C | [1] |
| GHS Hazard Classification | Reported as not meeting GHS hazard criteria by the majority of notifiers to the ECHA C&L Inventory. However, this does not mean the substance is harmless. | [5] |
Experimental Protocols for Safe Disposal
The following procedures provide a step-by-step guide for the safe disposal of this compound waste. These protocols are based on general best practices for handling chemical waste in a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use protective gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat or other impervious clothing.
-
Respiratory Protection: If there is a risk of generating dust, use a suitable respirator.
2. Waste Segregation and Containerization:
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and leak-proof container with a screw-top lid. Do not fill containers more than 80% full to allow for expansion.[8]
-
Segregate halogenated organic waste from non-halogenated waste streams.[8]
-
Place liquid waste containers in secondary containment to prevent spills.[6]
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[7][9]
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[8][9]
-
For mixtures, list all constituents and their approximate concentrations.[8]
-
The date of waste generation.[9]
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Appropriate hazard pictograms, if known.
-
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated hazardous waste storage area.[6]
-
Ensure that incompatible wastes are segregated to prevent accidental reactions.[10]
-
Keep waste containers closed except when adding waste.[6][7]
5. Disposal Procedure:
-
Do not dispose of this compound down the sink or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[7][9]
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Accidental Spills:
-
In the event of a spill, prevent further leakage if it is safe to do so.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).
-
For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collect the spilled material and any contaminated absorbent into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and EHS department for further clarification.
References
- 1. chembk.com [chembk.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Dibromoanthanthrone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pigment Red 168 | C22H8Br2O2 | CID 78084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling 4,10-Dibromoanthanthrone
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4,10-Dibromoanthanthrone. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing potential hazards.
Physicochemical and Hazard Information
| Property | Value |
| Molecular Formula | C₂₂H₈Br₂O₂[1][2][3] |
| Molar Mass | 464.11 g/mol [1][2][3] |
| Appearance | Red to very dark red powder[1] |
| Solubility | Soluble in xylene and tetralin; slightly soluble in chloroform (when heated), o-chlorophenol, and pyridine; insoluble in acetone, ethanol, and toluene.[1] |
| Melting Point | >400 °C[1] |
| Flash Point | 229.6°C[1] |
Note: The lack of extensive toxicological data underscores the importance of treating this compound with a high degree of caution and minimizing all potential routes of exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound, particularly in its powdered form, to prevent inhalation and skin contact.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Double-gloving is recommended. |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A flame-retardant lab coat, worn over long-sleeved clothing and long pants. Closed-toe, chemical-resistant shoes. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and particulate cartridges is required, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work Area: All handling of this compound powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.
- Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
- Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
2. Donning Personal Protective Equipment:
- Put on all required PPE as specified in the table above before entering the designated work area.
3. Weighing and Transfer:
- To prevent the generation of airborne dust, handle the solid material carefully.
- Use a micro-spatula for transferring small quantities.
- If possible, weigh the compound on a tared weigh paper or in a container within the fume hood.
4. In-Use Procedures:
- Keep all containers of this compound tightly sealed when not in use.
- Clearly label all vessels containing the compound.
- Avoid any direct contact with the skin, eyes, and clothing.
5. Decontamination:
- Wipe down the work surface in the fume hood with a suitable solvent (e.g., acetone) and a disposable cloth after completing the work.
- Collect all contaminated materials for proper disposal.
Disposal Plan: Managing Halogenated Waste
As a halogenated organic compound, this compound and all associated waste must be disposed of as hazardous waste.[4]
1. Waste Segregation:
- Solid Waste: Collect all contaminated solid waste, including gloves, weigh papers, and disposable cloths, in a designated, clearly labeled "Halogenated Solid Waste" container.
- Liquid Waste: Any solutions containing this compound should be collected in a separate, sealed, and clearly labeled "Halogenated Liquid Waste" container.[4][5] Do not mix with non-halogenated waste.
2. Container Management:
- Keep all waste containers securely closed except when adding waste.
- Store waste containers in a designated satellite accumulation area within the laboratory.
3. Final Disposal:
- Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
